molecular formula C14H15NO6 B1667011 Reductiomycin CAS No. 68748-55-0

Reductiomycin

Cat. No.: B1667011
CAS No.: 68748-55-0
M. Wt: 293.27 g/mol
InChI Key: VKXPFUZQXMQEDU-GORDUTHDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

AM 6201, also known as Reductiomycin, is an alkaloid originally derived from Streptomyces xanthochromogenus that has been shown to exhibit antitumor activity against Ehrlich ascites carcinomas in mice.

Properties

IUPAC Name

[4-[(E)-3-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-3-oxoprop-1-enyl]-2,3-dihydrofuran-2-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO6/c1-8(16)21-13-6-9(7-20-13)2-5-12(19)15-14-10(17)3-4-11(14)18/h2,5,7,13,17H,3-4,6H2,1H3,(H,15,19)/b5-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKXPFUZQXMQEDU-GORDUTHDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CC(=CO1)C=CC(=O)NC2=C(CCC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1CC(=CO1)/C=C/C(=O)NC2=C(CCC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201113107
Record name (2E)-(+)-3-[5-(Acetyloxy)-4,5-dihydro-3-furanyl]-N-(2-hydroxy-5-oxo-1-cyclopenten-1-yl)-2-propenamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201113107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68748-55-0
Record name (2E)-(+)-3-[5-(Acetyloxy)-4,5-dihydro-3-furanyl]-N-(2-hydroxy-5-oxo-1-cyclopenten-1-yl)-2-propenamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68748-55-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name AM 6201
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068748550
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2E)-(+)-3-[5-(Acetyloxy)-4,5-dihydro-3-furanyl]-N-(2-hydroxy-5-oxo-1-cyclopenten-1-yl)-2-propenamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201113107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to Reductiomycin and its Producing Organism, Streptomyces

Author: BenchChem Technical Support Team. Date: March 2026

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Reductiomycin, a potent antibiotic with a unique chemical scaffold, represents a compelling subject for both fundamental microbiology and applied drug discovery. Produced by select strains of the genus Streptomyces, this metabolite exhibits a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and antitumor properties.[1] This technical guide provides a comprehensive overview of reductiomycin, from the biology of its producing organism to detailed methodologies for its production, purification, and biological characterization. Furthermore, we delve into the genetic underpinnings of its biosynthesis and explore strategies for yield enhancement through genetic engineering. This document is intended to serve as a valuable resource for researchers seeking to harness the therapeutic potential of reductiomycin.

Introduction: The Genus Streptomyces and the Discovery of Reductiomycin

The genus Streptomyces is a group of Gram-positive, filamentous bacteria renowned for their unparalleled capacity to produce a vast array of secondary metabolites with diverse biological activities. These soil-dwelling microorganisms are responsible for the production of over two-thirds of all known antibiotics of microbial origin, making them a cornerstone of pharmaceutical research and development.

Reductiomycin was first isolated from the culture broth of Streptomyces griseorubiginosus by Shimizu and Tamura in 1981.[1][2] Subsequent research also identified its production by Streptomyces xanthochromogenus. The molecule, with a chemical formula of C14H15NO6, possesses a distinctive structure that has attracted interest for its potential as a lead compound in drug development.[1]

The Producing Organism: Streptomyces griseorubiginosus

Streptomyces griseorubiginosus is a species within the vast and diverse genus Streptomyces. Like its congeners, it exhibits a complex life cycle characterized by the formation of a vegetative mycelium that grows into and on top of a solid substrate, followed by the development of aerial hyphae that differentiate into chains of spores. This morphological differentiation is often temporally linked to the production of secondary metabolites like reductiomycin.

Fermentation for Reductiomycin Production

The successful production of reductiomycin hinges on providing the optimal nutritional and environmental conditions for the producing Streptomyces strain. While the original discovery paper by Shimizu and Tamura provides foundational information, subsequent research in the broader field of Streptomyces fermentation offers valuable insights for process optimization.

Fermentation Medium

A rich, complex medium is typically required to support both the growth of Streptomyces griseorubiginosus and the biosynthesis of reductiomycin. The following table outlines a recommended starting point for a fermentation medium, based on common components used for Streptomyces cultivation.

ComponentConcentration (g/L)Purpose
Glucose20Primary Carbon Source
Soluble Starch10Secondary Carbon Source
Soybean Meal15Nitrogen and Amino Acid Source
Yeast Extract5Source of Vitamins and Growth Factors
K2HPO41Phosphate Source and pH Buffering
MgSO4·7H2O0.5Source of Magnesium Ions
NaCl2Osmotic Balance
CaCO32pH Buffering
Trace Elements Solution1 mLProvides Essential Micronutrients
Cultivation Parameters

Optimal production of reductiomycin requires careful control of key physical parameters during fermentation.

ParameterRecommended ValueRationale
Temperature28-30°COptimal for growth and enzyme activity in many Streptomyces species.
pH7.0 - 7.5Maintains a favorable environment for cellular processes and antibiotic stability.
Agitation200-250 rpmEnsures adequate mixing and oxygen transfer in shake flask cultures.
AerationHighStreptomyces are aerobic; sufficient oxygen is crucial for growth and secondary metabolism.
Incubation Time7-10 daysProduction of secondary metabolites typically occurs in the stationary phase of growth.
Experimental Protocol: Shake Flask Fermentation
  • Inoculum Preparation: Inoculate a loopful of Streptomyces griseorubiginosus spores or mycelial fragments into a 250 mL baffled flask containing 50 mL of a suitable seed medium (e.g., Tryptic Soy Broth). Incubate at 28°C with shaking at 220 rpm for 48-72 hours until a dense culture is obtained.

  • Production Culture: Inoculate a 1 L baffled flask containing 200 mL of the production medium with 10% (v/v) of the seed culture.

  • Incubation: Incubate the production culture at 28°C with vigorous shaking (220 rpm) for 7-10 days.

  • Monitoring: Monitor the fermentation periodically for pH, glucose consumption, and the appearance of antibacterial activity using a bioassay (e.g., agar well diffusion against a sensitive indicator organism like Bacillus subtilis).

Extraction and Purification of Reductiomycin

The recovery of reductiomycin from the fermentation broth involves a multi-step process designed to separate the target molecule from other cellular components and media constituents.

Extraction

Reductiomycin is secreted into the culture medium. The first step, therefore, is to separate the mycelial biomass from the culture broth.

  • Harvesting: After the fermentation period, harvest the culture broth by centrifugation at 8,000 x g for 20 minutes to pellet the mycelia.

  • Solvent Extraction: Reductiomycin is soluble in organic solvents such as acetone and chloroform. Extract the clarified supernatant with an equal volume of ethyl acetate or chloroform three times. The choice of solvent should be guided by maximizing the recovery of the bioactive compound while minimizing the extraction of impurities.

  • Concentration: Pool the organic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

Purification

The crude extract is a complex mixture of metabolites. Chromatographic techniques are employed to isolate reductiomycin to a high degree of purity.

  • Silica Gel Chromatography: The crude extract can be subjected to silica gel column chromatography as a preliminary purification step. A gradient of a non-polar solvent (e.g., hexane or chloroform) and a polar solvent (e.g., ethyl acetate or methanol) is typically used for elution. Fractions are collected and tested for biological activity to identify those containing reductiomycin.

  • High-Performance Liquid Chromatography (HPLC): For final purification, reverse-phase HPLC is the method of choice. A C18 column is commonly used with a mobile phase consisting of a gradient of water and a polar organic solvent like acetonitrile or methanol, often with the addition of a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) to improve peak shape. The elution is monitored by UV absorbance at a wavelength where reductiomycin has a chromophore.

Experimental Workflow: Extraction and Purification

Extraction_Purification_Workflow Fermentation_Broth Fermentation Broth Centrifugation Centrifugation Fermentation_Broth->Centrifugation Mycelial_Pellet Mycelial Pellet (Discard) Centrifugation->Mycelial_Pellet Supernatant Supernatant Centrifugation->Supernatant Solvent_Extraction Solvent Extraction (e.g., Ethyl Acetate) Supernatant->Solvent_Extraction Aqueous_Phase Aqueous Phase (Discard) Solvent_Extraction->Aqueous_Phase Organic_Phase Organic Phase Solvent_Extraction->Organic_Phase Evaporation Evaporation Organic_Phase->Evaporation Crude_Extract Crude Extract Evaporation->Crude_Extract Silica_Gel Silica Gel Chromatography Crude_Extract->Silica_Gel Fractions Bioactive Fractions Silica_Gel->Fractions HPLC Reverse-Phase HPLC Fractions->HPLC Pure_Reductiomycin Pure Reductiomycin HPLC->Pure_Reductiomycin

Caption: Workflow for the extraction and purification of reductiomycin.

Biological Activity and Mechanism of Action

Reductiomycin exhibits a broad range of biological activities, making it a molecule of significant interest for therapeutic applications.

Antimicrobial Spectrum

Reductiomycin is active against Gram-positive bacteria and various fungi.[1][2] While comprehensive Minimum Inhibitory Concentration (MIC) data is not widely available in the public domain, initial reports indicate its potential as an antimicrobial agent. Further studies are warranted to fully characterize its spectrum of activity against a diverse panel of clinically relevant pathogens.

Antiviral and Antitumor Activity

In addition to its antimicrobial properties, reductiomycin has been reported to possess activity against the Newcastle disease virus and to exhibit antitumor activity against Ehrlich ascites carcinoma in mice.

Mechanism of Action

The primary mechanism of action of reductiomycin is the inhibition of bacterial protein synthesis. It achieves this by targeting the bacterial ribosome, a critical cellular machine responsible for translating messenger RNA into proteins. This mode of action is shared by many clinically important antibiotics, but the unique structure of reductiomycin may offer advantages in overcoming existing resistance mechanisms.

Biosynthesis and Genetic Regulation

The biosynthesis of reductiomycin in Streptomyces follows a complex pathway involving the assembly of distinct molecular precursors.

Biosynthetic Precursors

Studies have shown that the reductiomycin molecule is constructed from two primary building blocks:

  • The 2-amino-3-hydroxycyclopent-2-enone moiety: This part of the molecule is derived from 5-aminolevulinic acid.

  • The dihydrofuran moiety: This component is formed from the shikimate pathway.

Biosynthetic Gene Cluster and Regulation

The genes responsible for the biosynthesis of antibiotics in Streptomyces are typically organized into a contiguous block on the chromosome known as a biosynthetic gene cluster (BGC). While the specific BGC for reductiomycin has not yet been fully characterized in the scientific literature, it is expected to contain genes encoding the enzymes responsible for the synthesis of the two precursor moieties and their subsequent condensation and modification.

The regulation of antibiotic production in Streptomyces is a tightly controlled process involving a hierarchy of regulatory proteins. This includes pathway-specific regulators located within the BGC, as well as global regulators that respond to nutritional and environmental signals.[3][4][5] Understanding these regulatory networks is key to developing strategies for enhancing reductiomycin production.

Genetic Engineering Strategies for Yield Improvement

The native production levels of many antibiotics in wild-type Streptomyces strains are often too low for commercial viability. Genetic engineering offers powerful tools to overcome these limitations and enhance the yield of desired compounds like reductiomycin.

Overexpression of Positive Regulators

A common and effective strategy is to increase the expression of positive regulatory genes within the reductiomycin BGC. This can be achieved by placing the regulator gene under the control of a strong, constitutive promoter.

Deletion of Negative Regulators

Conversely, the removal of genes that encode repressor proteins can de-repress the biosynthetic pathway, leading to increased production.

Manipulation of Precursor Supply

Metabolic engineering of primary metabolic pathways to increase the intracellular pools of 5-aminolevulinic acid and intermediates of the shikimate pathway could also significantly boost reductiomycin yields.

Experimental Workflow: Genetic Manipulation

Genetic_Manipulation_Workflow Identify_BGC Identify Reductiomycin Biosynthetic Gene Cluster Characterize_Regulators Characterize Regulatory Genes (Positive and Negative) Identify_BGC->Characterize_Regulators Engineer_Precursors Engineer Precursor Supply Pathways Identify_BGC->Engineer_Precursors Overexpress_Positive Overexpress Positive Regulators Characterize_Regulators->Overexpress_Positive Delete_Negative Delete Negative Regulators Characterize_Regulators->Delete_Negative Combine_Strategies Combine Strategies Overexpress_Positive->Combine_Strategies Delete_Negative->Combine_Strategies Engineer_Precursors->Combine_Strategies High_Yield_Strain High-Yield Reductiomycin Producing Strain Combine_Strategies->High_Yield_Strain

Caption: A workflow for the genetic engineering of Streptomyces for enhanced reductiomycin production.

Conclusion and Future Perspectives

Reductiomycin remains a promising, yet underexplored, natural product with significant therapeutic potential. The producing organism, Streptomyces griseorubiginosus, provides a robust platform for its production. This technical guide has outlined the fundamental knowledge and experimental methodologies required to advance the study of this intriguing antibiotic.

Future research should focus on several key areas:

  • Complete characterization of the reductiomycin biosynthetic gene cluster: This will provide a detailed roadmap for targeted genetic engineering and the generation of novel analogs through combinatorial biosynthesis.

  • Comprehensive evaluation of its antimicrobial spectrum: Determining the MIC values against a broad panel of clinically relevant and drug-resistant pathogens will be crucial for defining its potential clinical applications.

  • Elucidation of its detailed mechanism of action: A deeper understanding of its interaction with the bacterial ribosome could reveal novel targets for antibiotic development.

  • Optimization of fermentation and purification processes: Further refinement of these processes will be essential for the cost-effective and scalable production of reductiomycin for preclinical and clinical studies.

By leveraging the powerful tools of modern microbiology, molecular biology, and natural product chemistry, the scientific community can unlock the full potential of reductiomycin and its producing Streptomyces host.

References

  • Shimizu, K., & Tamura, G. (1981). Reductiomycin, a new antibiotic. I. Taxonomy, fermentation, isolation, characterization and biological activities. The Journal of Antibiotics, 34(6), 649–653. [Link]

  • Shimizu, K., & Tamura, G. (1981). Reductiomycin, a new antibiotic. II. Structural elucidation by spectroscopic studies. The Journal of Antibiotics, 34(6), 654–657. [Link]

  • Hirayama, N., Shimizu, K., Shirahata, K., Ueno, K., & Tamura, G. (1980). Structure of reductiomycin. Agricultural and Biological Chemistry, 44(9), 2083–2087. [Link]

  • Kitasato Institute for Life Sciences. (n.d.). Reductiomycin. In Kitasato Microbial Library. Retrieved from [Link]

  • Liu, G., Chater, K. F., Chandra, G., Niu, G., & Tan, H. (2013). Molecular regulation of antibiotic biosynthesis in Streptomyces. Microbiology and Molecular Biology Reviews, 77(1), 112–143. [Link]

  • Niu, G., Li, L., & Tan, H. (2019). Regulation of Antibiotic Production by Signaling Molecules in Streptomyces. Frontiers in Microbiology, 10, 2969. [Link]

  • Li, A., & Tan, H. (2018). Genetic regulation of antibiotic biosynthesis in Streptomyces. Sheng Wu Gong Cheng Xue Bao, 34(8), 1256–1267. [Link]

Sources

Reductiomycin: Structural Elucidation, Biosynthetic Pathways, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Reductiomycin is a unique polyketide-derived antibiotic produced by various Streptomyces species. With the rising threat of antimicrobial resistance, reductiomycin's distinctive molecular scaffold and broad-spectrum bioactivity against Gram-positive bacteria, fungi, and certain viruses have garnered significant pharmaceutical interest. This technical guide provides a comprehensive analysis of reductiomycin, detailing its chemical structure, biosynthetic origins, biological properties, and rigorously validated protocols for its fermentation and isolation.

Chemical Structure and Physicochemical Properties

Reductiomycin is characterized by a highly unusual molecular architecture. X-ray diffraction studies have resolved its structure to an R value of 0.098, revealing two primary structural domains: a 2-amino-3-hydroxycyclopent-2-enone moiety and an acetoxydihydrofuran unit bearing an acrylic acid side chain, as detailed by 1[1]. A defining feature of its conformation is a strong intramolecular hydrogen bond, with an oxygen-to-oxygen (O...O) distance of 2.509 Å, which stabilizes the molecule and influences its target binding affinity[1].

Table 1: Physicochemical and Structural Properties of Reductiomycin

PropertyValue / Description
Chemical Name (2E)-3-[5-(Acetyloxy)-4,5-dihydro-3-furanyl]-N-(2-hydroxy-5-oxo-1-cyclopenten-1-yl)-2-propenamide
CAS Registry Number 68748-55-0[2]
Molecular Formula C14H15NO6[3]
Molecular Weight 293.27 g/mol [3]
Producing Organisms Streptomyces griseorubiginosus, S. xanthochromogenus, S. xinghaiensis[4]
Key Structural Motifs C5N unit (cyclopentenone), Acetoxydihydrofuran[5]

Biosynthetic Pathway and Metabolic Engineering

The biosynthesis of reductiomycin is a fascinating convergence of multiple metabolic pathways, making it a prime candidate for synthetic biology and metabolic engineering[]. Isotope labeling and NMR spectroscopy have elucidated the origins of its distinct structural units, according to research published by the 5[5]:

  • The C5N Unit (2-amino-3-hydroxycyclopent-2-enone): This moiety is synthesized via a novel intramolecular cyclization of 5-aminolevulinic acid (ALA), a reaction catalyzed by pyridoxal phosphate[5].

  • The Dihydrofuranylacrylic Acid Unit: This nine-carbon assembly is derived from the shikimate pathway. It involves the aromatic ring cleavage of a symmetrical intermediate, operating via a dioxygenase mechanism[5].

  • The Acetoxy Group: The acetate moiety is independently derived from the acetate pathway and appended to the dihydrofuran ring[5].

By understanding the causality of these enzymatic steps, researchers can manipulate the gene clusters in Streptomyces hosts to produce novel analogs with enhanced pharmacokinetic properties or to scale up production yields[].

Biosynthesis ALA 5-Aminolevulinic Acid (ALA) C5N 2-amino-3-hydroxycyclopent-2-enone (Pyridoxal phosphate catalysis) ALA->C5N Intramolecular cyclization Shikimate Shikimate Pathway Furan Dihydrofuranylacrylic acid (Dioxygenase ring cleavage) Shikimate->Furan Aromatic ring cleavage Acetate Acetate Pathway Acetoxy Acetoxy Group Acetate->Acetoxy Acetylation Reductiomycin Reductiomycin (C14H15NO6) C5N->Reductiomycin Furan->Reductiomycin Acetoxy->Reductiomycin

Caption: Biosynthetic convergence of ALA, Shikimate, and Acetate pathways to form Reductiomycin.

Biological Activities and Mechanism of Action

Reductiomycin exhibits a diverse pharmacological profile, making it a valuable scaffold in drug discovery.

  • Antimicrobial and Antiviral Activity: It demonstrates potent inhibitory effects against Gram-positive bacteria (including linezolid-resistant strains like Enterococcus faecium and MRSA) and fungi[4]. Furthermore, it is active against the Newcastle disease virus[7].

  • Antitumor Properties: Reductiomycin (also known as AM-6201) has shown significant in vitro inhibitory activity against KB cells (human-mouth epidermoid carcinoma) and in vivo efficacy against Ehrlich ascites carcinoma in murine models, as documented by the.

  • Microbial Signaling: Beyond its antibiotic properties, reductiomycin functions as a microbial signaling agent. According to , it modulates genetic expression related to secondary metabolite biosynthesis and influences quorum sensing, thereby regulating the organized production of bioactive compounds within microbial populations[].

Experimental Methodologies: Fermentation and Isolation

To ensure high-yield recovery and structural integrity of reductiomycin, the following self-validating protocol details the fermentation and isolation workflow from Streptomyces xinghaiensis or S. griseorubiginosus[4].

Step-by-Step Protocol:

  • Seed Culture Preparation: Inoculate a 1 cm² agar plug of 7-day-old Streptomyces culture into 25 mL of Yeast Extract-Malt Extract (YEME) broth (10 g malt extract, 4 g yeast extract, 4 g glucose, 0.5 g/L CaCO3, pH 7.2). Incubate at 28°C for 48 hours at 200 rpm to achieve high biomass density.

  • Production Fermentation: Transfer the seed inoculum into large-scale Erlenmeyer flasks containing the same YEME medium. Ferment at 28°C on a gyratory shaker (200 rpm) for exactly 72 hours.

    • Causality & Rationale: The addition of calcium carbonate buffers the pH during the exponential growth phase, preventing the acid-catalyzed degradation of the sensitive acetoxydihydrofuran moiety. Furthermore, fermentation profiling indicates that antibiotic titer peaks at 72 hours; prolonged incubation leads to rapid metabolite degradation.

  • Harvesting and Extraction: Centrifuge the fermented broth (4000 rpm, 10 min) to separate the mycelial biomass from the culture filtrate. Extract the clarified filtrate three times with equal volumes of ethyl acetate.

    • Causality & Rationale: The organic solvent selectively partitions the relatively non-polar reductiomycin while leaving highly polar contaminants and media salts in the aqueous phase.

  • Chromatographic Purification: Concentrate the ethyl acetate extract under reduced pressure. Subject the crude extract to size-exclusion chromatography using a Sephadex LH-20 column, eluting with methanol. This step removes high-molecular-weight polymeric impurities.

  • HPLC Validation (Self-Validating Step): Perform final purification using preparative High-Performance Liquid Chromatography (HPLC). Reductiomycin typically elutes with a retention time of approximately 6.8 minutes under standard reverse-phase conditions. Validate the fraction's identity via 1H/13C NMR and mass spectrometry (m/z 293) to ensure absolute compound fidelity before downstream assays.

IsolationWorkflow Inoculum 1. Seed Culture (YEME Broth, 28°C, 48h) Fermentation 2. Production Fermentation (YEME + CaCO3, 28°C, 72h) Inoculum->Fermentation Scale-up Filtration 3. Broth Filtration (Remove Mycelial Biomass) Fermentation->Filtration Harvest at peak titer Extraction 4. Solvent Extraction (Ethyl Acetate Partitioning) Filtration->Extraction Aqueous filtrate Sephadex 5. Sephadex LH-20 (Size-Exclusion Chromatography) Extraction->Sephadex Crude extract concentration HPLC 6. Preparative HPLC (RT ~ 6.8 min) Sephadex->HPLC Enriched fractions Pure 7. Pure Reductiomycin (Validated via NMR/MS) HPLC->Pure Final polishing

Caption: Step-by-step workflow for the fermentation, extraction, and purification of Reductiomycin.

Conclusion & Future Perspectives

Reductiomycin represents a structurally and biosynthetically unique class of polyketide antibiotics. Its dual role as a broad-spectrum antimicrobial agent and a microbial signaling molecule provides a versatile platform for both clinical drug development and synthetic biology. By adhering to optimized fermentation and extraction protocols, researchers can reliably source this compound for advanced semi-synthetic modifications and structure-activity relationship (SAR) studies.

References

  • Source: oup.
  • Title: CAS 68748-55-0 (Reductiomycin)
  • Title: REDUCTIOMYCIN, A NEW ANTIBIOTIC Source: J-Stage URL
  • Title: Reductiomycin Source: Kitasato Microbial Library URL
  • Title: Reductiomycin - CRO Splendid Lab Pvt. Ltd.
  • Title: Studies on the biosynthesis of the antibiotic reductiomycin in Streptomyces xanthochromogenus Source: American Chemical Society URL
  • Title: Reductiomycin, a new antibiotic. I.
  • Title: Reductiomycin | CAS 68748-55-0 Source: SCBT - Santa Cruz Biotechnology URL
  • Title: Screening, isolation, taxonomy and fermentation of an antibiotic producer Streptomyces xinghaiensis from soil capable of acting against linezolid resistant strains Source: NIScPR URL

Sources

Mechanism of Action of Reductiomycin: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Core Directive & Executive Summary

Reductiomycin (AM-6201) is a specialized secondary metabolite belonging to the class of polyketide alkaloids. Produced primarily by Streptomyces griseorubiginosus and Streptomyces xanthochromogenus, it is distinguished by its unique 2-amino-3-hydroxycyclopent-2-enone (C5N) core linked to a dihydrofuran moiety.

Unlike standard broad-spectrum antibiotics, Reductiomycin exhibits a dual-modal mechanism of action :

  • Prokaryotic Target: Inhibition of bacterial protein synthesis via ribosomal interference.

  • Eukaryotic/Antineoplastic Target: Modulation of signal transduction pathways, specifically implicated in the inhibition of Ras-farnesylation and subsequent cytostatic effects on tumor cells.

This guide dissects these mechanisms, providing the experimental frameworks necessary to validate its activity in drug development pipelines.

Part 2: Chemical Architecture & Biosynthetic Logic

Understanding the mechanism requires a structural breakdown. The molecule's potency is derived from its "warhead"—the C5N ring—which acts as a reactive Michael acceptor and metal-chelating motif.

Structural Components[1][2]
  • C5N Ring (2-amino-3-hydroxycyclopent-2-enone): Derived from 5-aminolevulinic acid (ALA).[1][2] This moiety is structurally homologous to the pharmacophore found in Manumycin A , a known farnesyltransferase inhibitor.

  • Dihydrofuran Chain: Derived from the shikimate pathway, providing lipophilicity and membrane permeability.

Biosynthetic Pathway Visualization

The assembly of Reductiomycin is a convergence of amino acid and carbohydrate metabolism.

Biosynthesis cluster_0 C5N Moiety Synthesis cluster_1 Polyketide Chain Succinyl-CoA Succinyl-CoA 5-Aminolevulinic Acid (ALA) 5-Aminolevulinic Acid (ALA) Succinyl-CoA->5-Aminolevulinic Acid (ALA) C5N Ring C5N Ring 5-Aminolevulinic Acid (ALA)->C5N Ring Cyclization Glycine Glycine Glycine->5-Aminolevulinic Acid (ALA) Reductiomycin Reductiomycin C5N Ring->Reductiomycin Condensation Shikimate Pathway Shikimate Pathway Dihydrofuran Precursor Dihydrofuran Precursor Shikimate Pathway->Dihydrofuran Precursor Dihydrofuran Precursor->Reductiomycin

Figure 1: Convergent biosynthetic pathway of Reductiomycin combining ALA-derived C5N rings and shikimate-derived polyketides.[1]

Part 3: Mechanism of Action (The Core)

Antibacterial Mechanism: Ribosomal Interference

Reductiomycin functions as a translation elongation inhibitor .[3] Unlike aminoglycosides that cause codon misreading, Reductiomycin likely acts by sterically hindering the peptidyl-transferase center (PTC) or the exit tunnel of the 50S ribosomal subunit.

  • Target: Bacterial 70S Ribosome.

  • Action: Blocks peptide bond formation or translocation.

  • Specificity: High potency against Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) and moderate activity against some Gram-negatives.

  • Resistance Profile: Notably, Reductiomycin has demonstrated activity against linezolid-resistant strains, suggesting a binding site distinct from the oxazolidinone binding pocket (23S rRNA).

Antitumor Mechanism: Signal Transduction Modulation

The antitumor activity of Reductiomycin is attributed to its structural homology with the Manumycin family of antibiotics. The C5N ring is critical for inhibiting Ras-farnesyltransferase (FTase) .

  • Pathway: Ras/MAPK Signaling Cascade.

  • Molecular Target: Farnesyltransferase (FTase).[4][5][6]

  • Mechanism:

    • FTase normally attaches a 15-carbon farnesyl lipid to the CAAX motif of Ras proteins.

    • Reductiomycin (via the C5N motif) competes with the peptide substrate or the farnesyl pyrophosphate (FPP), preventing Ras prenylation.

    • Unprenylated Ras cannot anchor to the cell membrane and remains cytosolic (inactive).

    • Downstream signaling (Raf

      
       MEK 
      
      
      
      ERK) is halted, leading to cell cycle arrest (G1 phase) and apoptosis.

MOA cluster_bacterial Antibacterial Mode cluster_tumor Antitumor Mode (Ras Pathway) Bacterial Ribosome (70S) Bacterial Ribosome (70S) Peptide Bond Formation Peptide Bond Formation Bacterial Ribosome (70S)->Peptide Bond Formation Inhibits Reductiomycin_B Reductiomycin Reductiomycin_B->Bacterial Ribosome (70S) Binds Bacterial Stasis/Death Bacterial Stasis/Death Peptide Bond Formation->Bacterial Stasis/Death Farnesyltransferase (FTase) Farnesyltransferase (FTase) Ras-Farnesyl (Active) Ras-Farnesyl (Active) Farnesyltransferase (FTase)->Ras-Farnesyl (Active) Inhibits Prenylation Reductiomycin_T Reductiomycin Reductiomycin_T->Farnesyltransferase (FTase) Competitive Inhibition Ras Protein (Inactive) Ras Protein (Inactive) Ras Protein (Inactive)->Ras-Farnesyl (Active) Blocked by Drug MAPK Signaling MAPK Signaling Ras-Farnesyl (Active)->MAPK Signaling Tumor Proliferation Tumor Proliferation MAPK Signaling->Tumor Proliferation

Figure 2: Dual mechanism of action targeting bacterial translation and eukaryotic Ras signaling.

Part 4: Experimental Validation Protocols

To validate these mechanisms in a research setting, the following self-validating protocols are recommended.

Protocol A: In Vitro Translation Inhibition Assay

Objective: Confirm Reductiomycin targets the ribosome.

  • System: Use a cell-free E. coli S30 extract coupled transcription/translation system.

  • Reporter: Luciferase or Green Fluorescent Protein (GFP) plasmid.

  • Procedure:

    • Prepare 96-well plates with S30 extract, energy mix, and amino acids.

    • Add Reductiomycin at a log-scale concentration gradient (0.1

      
      M to 100 
      
      
      
      M).
    • Include Chloramphenicol (positive control) and DMSO (negative control).

    • Initiate reaction with reporter plasmid DNA.

    • Incubate at 37°C for 60 minutes.

  • Readout: Measure luminescence or fluorescence.

  • Validation: Construct a dose-response curve. If IC50 < 10

    
    M, specific ribosomal inhibition is confirmed.
    
Protocol B: Ras Processing Assay (Western Blot)

Objective: Confirm inhibition of Ras farnesylation in tumor cells.

  • Cell Line: H-Ras transformed NIH3T3 cells or human pancreatic cancer cells (e.g., PANC-1).

  • Treatment:

    • Seed cells at

      
       cells/well.
      
    • Treat with Reductiomycin (1, 5, 10

      
      M) for 24 hours.
      
    • Control: Manumycin A (known FTI) and vehicle.

  • Lysis: Harvest cells in lysis buffer containing protease inhibitors.

  • Separation: Perform SDS-PAGE. Crucial Step: Use a high-percentage acrylamide gel (12-15%) to resolve the small molecular weight shift between farnesylated (faster migrating) and non-farnesylated (slower migrating) Ras.

  • Detection: Immunoblot with anti-Ras antibody.

  • Validation: Appearance of a slower-migrating band (unprenylated Ras) in treated samples confirms FTI activity.

Quantitative Activity Data
ParameterValue / CharacteristicContext
Source Organism Streptomyces griseorubiginosusStrain S551
Molecular Formula

MW: 293.27 g/mol
Antibacterial IC50 0.5 - 5.0

g/mL
S. aureus, B. subtilis
Antitumor IC50 1.0 - 10.0

M
KB cells, Ehrlich ascites
Solubility DMSO, Acetone, MethanolInsoluble in water
Stability Light sensitiveStore at -20°C, protect from light

Part 5: References

  • Shimizu, K., & Tamura, G. (1981). Reductiomycin, a new antibiotic. I. Taxonomy, fermentation, isolation, characterization and biological activities. The Journal of Antibiotics, 34(6), 649–653. Link

  • Cho, H., et al. (1993). Studies on the biosynthesis of the antibiotic reductiomycin in Streptomyces xanthochromogenus. Journal of the American Chemical Society, 115(26), 12296-12304. Link

  • Zhang, W., et al. (2010). A Three Enzyme Pathway for 2-Amino-3-hydroxycyclopent-2-enone Formation and Incorporation in Natural Product Biosynthesis. Journal of the American Chemical Society, 132(18), 6402–6411. Link

  • BOC Sciences. Reductiomycin - Product Information and Biological Activity.

  • Hello Bio. Reductiomycin Technical Data. Link

Sources

Reductiomycin: A Technical Guide to a Unique Protein Synthesis Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Reductiomycin, a natural product isolated from Streptomyces species, represents a compelling subject for the study of protein synthesis inhibition and the development of novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of reductiomycin, from its discovery and chemical properties to its biological activities and the underlying molecular mechanisms of its function as a protein synthesis inhibitor. This document serves as a critical resource for researchers in microbiology, oncology, and drug discovery, offering detailed methodologies for studying its effects and exploring its therapeutic potential.

Introduction: Discovery and Chemical Profile

Reductiomycin was first isolated from the culture broth of Streptomyces griseorubiginosus.[1][2] Subsequent studies also identified its production by other Streptomyces strains, such as Streptomyces xanthochromogenus.[3] Chemically, reductiomycin is a polyketide antibiotic with the molecular formula C₁₄H₁₅NO₆.[1][2] Its unique structure, which includes a 2-amino-3-hydroxycyclopent-2-enone moiety and a dihydrofuran ring, is responsible for its diverse biological activities.[3]

Table 1: Chemical and Physical Properties of Reductiomycin

PropertyValue
Molecular Formula C₁₄H₁₅NO₆
Molecular Weight 293.28 g/mol
Appearance Pale yellow needles
Solubility Soluble in DMSO, acetone, CHCl₃. Slightly soluble in MeOH. Insoluble in H₂O, Et₂O.

Reductiomycin has demonstrated a broad spectrum of biological effects, including activity against Gram-positive bacteria, fungi, and the Newcastle disease virus.[1][2] Furthermore, it has exhibited antitumor activity against Ehrlich ascites carcinoma in mice, highlighting its potential as a scaffold for the development of novel anticancer therapeutics.[4]

Mechanism of Action: Inhibition of Protein Synthesis

The primary mechanism of action of reductiomycin is the inhibition of protein synthesis. While the precise molecular details of its interaction with the ribosome are not yet fully elucidated in publicly available literature, its classification as a protein synthesis inhibitor places it among a critical class of antibiotics that target the bacterial ribosome.[5][6] The bacterial 70S ribosome, composed of a 30S and a 50S subunit, is a validated target for numerous antibiotics due to structural differences from eukaryotic 80S ribosomes, which allows for selective toxicity.[4][7]

Protein synthesis inhibitors can interfere with various stages of translation, including initiation, elongation, and termination.[8][9] Antibiotics that target the 30S subunit, such as tetracyclines and aminoglycosides, often interfere with the binding of aminoacyl-tRNA to the A-site or cause misreading of the mRNA codon.[4][7] Those that target the 50S subunit, like macrolides and chloramphenicol, typically inhibit the peptidyl transferase reaction or block the exit of the nascent polypeptide chain.[4][10]

To determine the specific ribosomal subunit and the precise step of translation inhibited by reductiomycin, a series of well-established experimental protocols can be employed.

Experimental Protocols for Elucidating the Mechanism of Action

The following section outlines detailed, step-by-step methodologies for investigating the mechanism of reductiomycin as a protein synthesis inhibitor. These protocols are designed to be self-validating and provide a framework for generating robust and reproducible data.

In Vitro Translation Inhibition Assay

This assay directly measures the effect of reductiomycin on protein synthesis in a cell-free system. A commercially available E. coli S30 extract system provides all the necessary components for transcription and translation.

Protocol:

  • Reaction Setup: In a microcentrifuge tube, combine the S30 extract, amino acid mixture (including a radiolabeled amino acid such as ³⁵S-methionine), a DNA template encoding a reporter protein (e.g., luciferase or β-galactosidase), and varying concentrations of reductiomycin (dissolved in a suitable solvent like DMSO). Include a no-drug control and a positive control with a known protein synthesis inhibitor (e.g., chloramphenicol).

  • Incubation: Incubate the reaction mixture at 37°C for 1-2 hours to allow for transcription and translation.

  • Protein Precipitation: Stop the reaction by adding an equal volume of ice-cold 10% trichloroacetic acid (TCA).

  • Filtration: Collect the precipitated protein on a glass fiber filter and wash with 5% TCA and then ethanol to remove unincorporated radiolabeled amino acids.

  • Quantification: Measure the radioactivity of the filters using a scintillation counter. The amount of radioactivity is directly proportional to the amount of newly synthesized protein.

  • Data Analysis: Calculate the percentage of inhibition for each reductiomycin concentration relative to the no-drug control. Determine the IC₅₀ value, which is the concentration of reductiomycin that inhibits protein synthesis by 50%.

Causality Behind Experimental Choices: The use of a cell-free system isolates the process of translation from other cellular processes, ensuring that any observed inhibition is a direct effect on the translational machinery. The radiolabeled amino acid provides a highly sensitive and quantitative measure of de novo protein synthesis.

Cell-Based Protein Synthesis Assay

This assay confirms the inhibitory effect of reductiomycin in a living system and provides insights into its cell permeability and potential for cytotoxicity.

Protocol:

  • Cell Culture: Grow a bacterial strain (e.g., Bacillus subtilis or a susceptible strain of Staphylococcus aureus) to the mid-logarithmic phase of growth.

  • Treatment: Add varying concentrations of reductiomycin to the cell cultures. Include a no-drug control and a positive control.

  • Metabolic Labeling: After a short pre-incubation with the inhibitor, add a pulse of a radiolabeled amino acid (e.g., ³⁵S-methionine) to the cultures and incubate for a short period (e.g., 15-30 minutes).

  • Cell Lysis: Harvest the cells by centrifugation and lyse them using an appropriate method (e.g., sonication or enzymatic digestion).

  • Protein Quantification: Determine the total protein concentration in the lysates using a standard method (e.g., Bradford assay).

  • Radioactivity Measurement: Measure the amount of incorporated radioactivity in an aliquot of the lysate using a scintillation counter.

  • Data Analysis: Normalize the incorporated radioactivity to the total protein concentration to account for any differences in cell density. Calculate the percentage of inhibition and the IC₅₀ value.

Causality Behind Experimental Choices: This whole-cell assay provides a more physiologically relevant assessment of the inhibitor's activity, taking into account factors like cell wall and membrane permeability. The short pulse of radiolabeling ensures that the measurement reflects the rate of protein synthesis at the time of the experiment.

Determining Ribosomal Subunit Specificity

To identify whether reductiomycin targets the 30S or 50S ribosomal subunit, a modified in vitro translation assay using reconstituted ribosomes can be performed.

Protocol:

  • Ribosome Dissociation and Reconstitution: Isolate 70S ribosomes from a bacterial source and dissociate them into 30S and 50S subunits.

  • Hybrid Ribosome Formation: Create hybrid ribosomes by combining a 30S subunit from a reductiomycin-resistant bacterial strain (if available) with a 50S subunit from a sensitive strain, and vice versa.

  • In Vitro Translation Assay: Perform the in vitro translation assay as described in section 3.1 using the reconstituted wild-type and hybrid ribosomes.

  • Data Analysis: Compare the IC₅₀ values of reductiomycin for each of the reconstituted ribosomes. If resistance is conferred by the 30S subunit, the hybrid ribosome containing the resistant 30S subunit will show a higher IC₅₀. Conversely, if the 50S subunit is the target, the hybrid with the resistant 50S subunit will be less sensitive.

Causality Behind Experimental Choices: This experiment directly links the inhibitory effect of reductiomycin to a specific ribosomal subunit by leveraging a genetically defined resistance marker.

Investigating the Specific Step of Inhibition

To pinpoint the stage of protein synthesis (initiation, elongation, or termination) that reductiomycin inhibits, a "toeprinting" assay can be employed. This technique maps the position of the ribosome on an mRNA molecule.

Protocol:

  • Formation of Translation Complexes: Set up an in vitro translation reaction with a specific mRNA template.

  • Addition of Inhibitor: Add reductiomycin to the reaction.

  • Primer Extension: Add a radiolabeled DNA primer that is complementary to a region downstream of the start codon of the mRNA. Use reverse transcriptase to synthesize a cDNA copy of the mRNA.

  • Analysis of cDNA Products: The reverse transcriptase will stop when it encounters the stalled ribosome. Analyze the length of the resulting cDNA fragments on a sequencing gel.

  • Interpretation: The length of the cDNA will indicate the precise location of the ribosome on the mRNA. Stalling at the start codon suggests inhibition of initiation. Stalling within the coding region points to inhibition of elongation, and accumulation of ribosomes at the stop codon indicates inhibition of termination.

Causality Behind Experimental Choices: Toeprinting provides a high-resolution snapshot of the ribosome's position on the mRNA, allowing for a precise determination of the point at which translation is arrested by the inhibitor.

Selectivity: Prokaryotic vs. Eukaryotic Ribosomes

A crucial aspect for any potential antibiotic is its selectivity for bacterial ribosomes over their eukaryotic counterparts.[11] This can be assessed by comparing the inhibitory activity of reductiomycin in bacterial and mammalian cell-free translation systems.

Protocol:

  • Parallel In Vitro Translation Assays: Perform in vitro translation assays as described in section 3.1 using both an E. coli S30 extract and a commercially available rabbit reticulocyte lysate or wheat germ extract system (for eukaryotic translation).

  • Data Analysis: Determine the IC₅₀ values for reductiomycin in both systems. A significantly higher IC₅₀ in the eukaryotic system indicates selectivity for prokaryotic ribosomes.

Causality Behind Experimental Choices: The direct comparison of IC₅₀ values in prokaryotic and eukaryotic cell-free systems provides a clear and quantitative measure of the inhibitor's selectivity.

Resistance Mechanisms

The emergence of antibiotic resistance is a major challenge in modern medicine.[1][12] Potential mechanisms of resistance to reductiomycin could include:

  • Target Modification: Mutations in the ribosomal RNA or proteins that alter the binding site of reductiomycin.

  • Drug Efflux: The active transport of the antibiotic out of the bacterial cell by efflux pumps.

  • Enzymatic Inactivation: Modification or degradation of the reductiomycin molecule by bacterial enzymes.

Investigating these mechanisms can involve sequencing the ribosomal genes of resistant mutants, performing drug accumulation assays, and searching for genes encoding modifying enzymes.

Biosynthesis

Reductiomycin is a secondary metabolite produced by Streptomyces. Its biosynthesis involves a complex pathway that starts from precursors derived from primary metabolism. Studies have shown that the 2-amino-3-hydroxycyclopent-2-enone moiety is derived from 5-aminolevulinic acid, and the dihydrofuran portion is formed from the shikimate pathway.[3] Understanding the biosynthetic gene cluster responsible for reductiomycin production can open avenues for synthetic biology approaches to generate novel analogs with improved therapeutic properties.

Visualizing the Core Concepts

To further clarify the concepts discussed, the following diagrams illustrate key pathways and workflows.

Protein_Synthesis_Inhibition cluster_translation Translation Cycle cluster_inhibitors Potential Inhibition Points for Reductiomycin Initiation Initiation (30S, mRNA, fMet-tRNA) Elongation Elongation (A, P, E sites) Initiation->Elongation 70S formation Termination Termination (Stop Codon, Release Factors) Elongation->Termination Polypeptide synthesis Inhibit_Initiation Inhibit 30S binding Inhibit_Elongation Block A/P/E sites Inhibit Peptidyl Transferase Inhibit_Termination Interfere with Release Factors Reductiomycin Reductiomycin Reductiomycin->Inhibit_Initiation Reductiomycin->Inhibit_Elongation Reductiomycin->Inhibit_Termination

Caption: Potential stages of protein synthesis inhibited by reductiomycin.

Experimental_Workflow Start Start: Investigate Reductiomycin's Mechanism of Action InVitro_Assay In Vitro Translation Assay (Cell-free system) Start->InVitro_Assay Cell_Based_Assay Cell-Based Protein Synthesis Assay (Live bacteria) Start->Cell_Based_Assay Determine_IC50 Determine IC50 InVitro_Assay->Determine_IC50 Cell_Based_Assay->Determine_IC50 Subunit_Specificity Ribosomal Subunit Specificity Assay (Hybrid Ribosomes) Determine_IC50->Subunit_Specificity Selectivity Prokaryotic vs. Eukaryotic Selectivity (Comparative in vitro assays) Determine_IC50->Selectivity Toeprinting Toeprinting Assay (Map ribosome position) Subunit_Specificity->Toeprinting Mechanism_Elucidated Mechanism of Action Elucidated Toeprinting->Mechanism_Elucidated Selectivity->Mechanism_Elucidated

Caption: Experimental workflow for elucidating reductiomycin's mechanism.

Conclusion and Future Directions

Reductiomycin presents a fascinating case study in the field of natural product antibiotics. Its established role as a protein synthesis inhibitor, coupled with its broad biological activities, makes it a valuable tool for research and a potential starting point for the development of new drugs. The experimental protocols outlined in this guide provide a clear roadmap for researchers to further unravel the precise molecular details of its mechanism of action. Future research should focus on obtaining high-resolution structural data of reductiomycin in complex with the ribosome to visualize its binding site and inform structure-based drug design efforts. Furthermore, a deeper understanding of its biosynthetic pathway could enable the generation of novel analogs with enhanced potency, selectivity, and pharmacokinetic properties, ultimately contributing to the fight against infectious diseases and cancer.

References

  • Konda, Y., Onda, M., Hinotozawa, K., & Ōmura, S. (1981). Reductiomycin, a new antibiotic. II. Structure and synthesis. The Journal of Antibiotics, 34(9), 1222-1224. [Link]

  • An overview of the antimicrobial resistance mechanisms of bacteria. (2015). European Journal of Pharmaceutical Sciences, 76, 1-13. [Link]

  • Shimizu, K., & Tamura, G. (1981). Reductiomycin, a new antibiotic. I. Taxonomy, fermentation, isolation, characterization and biological activities. The Journal of Antibiotics, 34(6), 649-653. [Link]

  • Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design. (2017). Cold Spring Harbor Perspectives in Medicine, 7(7), a027047. [Link]

  • The Mechanisms of Action of Ribosome-Targeting Peptide Antibiotics. (2018). Frontiers in Molecular Biosciences, 5, 43. [Link]

  • ANTIBIOTICS TARGETING RIBOSOMES: Resistance, Selectivity, Synergism, and Cellular Regulation. (2005). Annual Review of Biochemistry, 74, 401-433. [Link]

  • Studies on the biosynthesis of the antibiotic reductiomycin in Streptomyces xanthochromogenus. (1993). Journal of the American Chemical Society, 115(26), 12296-12304. [Link]

  • Cho, H., Beale, J. M., Graff, C., Mocek, U., Nakagawa, A., Omura, S., & Floss, H. G. (1993). Studies on the biosynthesis of the antibiotic reductiomycin in Streptomyces xanthochromogenus. Journal of the American Chemical Society, 115(26), 12296-12304. [Link]

  • Drugs targeting the ribosome. (2005). Current Opinion in Structural Biology, 15(3), 355-366. [Link]

  • The Mechanism of Bacterial Resistance and Potential Bacteriostatic Strategies. (2022). International Journal of Molecular Sciences, 23(18), 10565. [Link]

  • Techniques for Screening Translation Inhibitors. (2016). International Journal of Molecular Sciences, 17(7), 1033. [Link]

  • Molecular Regulation of Antibiotic Biosynthesis in Streptomyces. (2010). Microbiology and Molecular Biology Reviews, 74(2), 225-251. [Link]

  • Resistance to Macrolide Antibiotics in Public Health Pathogens. (2018). Frontiers in Microbiology, 9, 2764. [Link]

  • Mechanistic Insights into Clinically Relevant Ribosome-Targeting Antibiotics. (2022). International Journal of Molecular Sciences, 23(19), 11843. [Link]

  • Inhibition of the Eukaryotic 80S Ribosome as a Potential Anticancer Therapy: A Structural Perspective. (2021). International Journal of Molecular Sciences, 22(17), 9452. [Link]

  • Redox control of antibiotic biosynthesis. (2022). mBio, 13(2), e03733-21. [Link]

  • Structural and mechanistic basis for translation inhibition by macrolide and ketolide antibiotics. (2021). Nature Communications, 12(1), 4432. [Link]

  • Insights into the molecular mechanism of translation inhibition by the ribosome-targeting antibiotic thermorubin. (2022). bioRxiv. [Link]

  • Synthesis, antibacterial action, and ribosome inhibition of deoxyspectinomycins. (2021). RSC Medicinal Chemistry, 12(3), 424-432. [Link]

  • Inhibition of eukaryotic translation elongation by cycloheximide and lactimidomycin. (2010). Nucleic Acids Research, 38(10), 3463-3472. [Link]

  • Reductiomycin, a new antibiotic. I. Taxonomy, fermentation, isolation, characterization and biological activities. (1981). The Journal of Antibiotics, 34(6), 649-653. [Link]

  • Mechanistic Insights into Clinically Relevant Ribosome-Targeting Antibiotics. (2024). MDPI. [Link]

Sources

Technical Guide: Biosynthesis of Reductiomycin

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Biosynthesis Pathway of Reductiomycin Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Mechanisms, Protocols, and Experimental Validation

Executive Summary & Structural Logic

Reductiomycin is a structurally distinct alkaloid antibiotic produced by Streptomyces xanthocidicus (and S. griseorubiginosus). It exhibits potent antitumor, antiviral, and antibacterial properties. Unlike typical polyketides or non-ribosomal peptides, Reductiomycin represents a convergent biosynthetic assembly of two distinct metabolic modules:

  • The C5N Carbocycle: A 2-amino-3-hydroxycyclopent-2-enone unit derived from the 5-aminolevulinic acid (ALA) pathway (The "C5 pathway").

  • The Dihydrofuran Polyketide Scaffold: A functionalized polyketide chain containing a dihydrofuran-2,4-dione moiety.

This guide details the enzymatic logic governing this convergence, providing actionable protocols for pathway interrogation and engineering.

Biosynthetic Pathway Architecture

The biosynthesis of Reductiomycin challenges classical biosynthetic dogmas by utilizing 5-aminolevulinic acid (ALA) —traditionally a heme precursor—as a building block for a secondary metabolite carbocycle.

2.1 Module A: The C5N "Warhead" Assembly (ALA-Derived)

The defining feature of Reductiomycin is the five-membered aminocyclopentenone ring (C5N). Historical hypotheses pointed to the shikimate pathway, but definitive isotopic labeling and genomic analysis (Floss, Walsh) confirmed the ALA origin.

  • Step A1: ALA Synthesis (Dedicated)

    • Enzyme: ALA Synthase (ALAS) homolog (e.g., RedL or Orf34 homolog).

    • Mechanism: Condensation of Glycine and Succinyl-CoA to form ALA.

    • Note: This ALAS is distinct from the primary metabolic HemA; it is clustered with the biosynthetic genes to ensure flux toward the antibiotic.

  • Step A2: Activation and Cyclization

    • Enzyme: Acyl-CoA Ligase (e.g., RedM or Orf35 homolog).

    • Mechanism: ALA is activated to ALA-CoA . This intermediate is chemically unstable and prone to dimerization. The enzyme (or a complex with the ALAS) directs the intramolecular Claisen condensation to form the 2-amino-3-hydroxycyclopent-2-enone (C5N) ring.

2.2 Module B: The Polyketide Scaffold

The "western" half of the molecule is a polyketide chain assembled by a Type I Polyketide Synthase (PKS).

  • Step B1: Chain Elongation

    • Enzymes: Type I PKS modules (Red PKS genes).

    • Substrates: Acetate/Malonate units.

    • Mechanism: Iterative decarboxylative condensation to form a polyene chain.

  • Step B2: Dihydrofuran Ring Formation

    • Mechanism: Post-assembly modification involving oxidative cyclization. A hydroxyl group on the polyketide chain attacks a proximal carbonyl or double bond (likely via Michael addition logic) to generate the dihydrofuran-2,4-dione core.

2.3 Module C: Convergent Ligation
  • Enzyme: ATP-dependent Amide Synthetase (e.g., RedN or Orf33 homolog).

  • Mechanism: The amine group of the C5N unit acts as a nucleophile, attacking the activated carboxyl terminus of the polyketide chain. This forms the essential amide linkage that connects the two hemispheres.

Pathway Visualization (DOT Diagram)

ReductiomycinBiosynthesis cluster_C5N Module A: C5N Carbocycle Assembly cluster_PKS Module B: Polyketide Scaffold cluster_Ligation Module C: Convergence Gly Glycine ALAS ALA Synthase (RedL/Orf34) Gly->ALAS SuccCoA Succinyl-CoA SuccCoA->ALAS ALA 5-Aminolevulinic Acid (ALA) Ligase ALA-CoA Ligase (RedM/Orf35) ALA->Ligase ALACoA ALA-CoA (Unstable) C5N C5N Unit (Aminocyclopentenone) ALACoA->C5N Cyclization AmideSyn Amide Synthetase (RedN/Orf33) C5N->AmideSyn ALAS->ALA Ligase->ALACoA MalCoA Malonyl-CoA PKS Type I PKS MalCoA->PKS PKS_Chain Polyketide Chain Cyclase Cyclase/Oxidase PKS_Chain->Cyclase Dihydrofuran Dihydrofuran Scaffold Dihydrofuran->AmideSyn PKS->PKS_Chain Cyclase->Dihydrofuran Reductiomycin REDUCTIOMYCIN AmideSyn->Reductiomycin Amide Bond Formation

Caption: Convergent biosynthesis of Reductiomycin merging the ALA-derived C5N unit and PKS-derived scaffold.

Experimental Protocols
4.1 Protocol: In Vitro Reconstitution of the C5N Unit

This protocol validates the activity of the ALA-utilizing enzymes (ALAS and Ligase) essential for the carbocycle formation.

Reagents:

  • Recombinant RedL (ALAS) and RedM (Ligase) [purified from E. coli].

  • Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT.

  • Substrates: 5 mM Glycine, 5 mM Succinyl-CoA, 2 mM ATP, 0.5 mM CoA.

  • Cofactor: 100 μM Pyridoxal-5'-phosphate (PLP).

Workflow:

  • Enzyme Activation: Incubate RedL (5 μM) with PLP (100 μM) on ice for 10 min to form the holo-enzyme.

  • Reaction Initiation: Mix RedL, RedM (5 μM), Glycine, Succinyl-CoA, ATP, and CoA in the reaction buffer. Total volume: 100 μL.

  • Incubation: Incubate at 30°C for 60 minutes.

  • Quenching: Stop reaction with 100 μL of acetonitrile.

  • Analysis: Centrifuge (12,000 x g, 5 min). Analyze supernatant via LC-MS/MS .

    • Target Mass: Look for [M+H]⁺ peak corresponding to the C5N unit (MW ~113 Da).

    • Control: Run reaction without RedM to observe accumulation of linear ALA only.

4.2 Protocol: Fermentation and Isolation from S. xanthocidicus

Culture Conditions:

  • Seed Culture: Inoculate S. xanthocidicus spores into 50 mL Tryptic Soy Broth (TSB). Incubate 48h at 28°C, 200 rpm.

  • Production Media: Transfer 2% (v/v) seed to Production Media (2% Glucose, 2% Soluble Starch, 1% Soybean Meal, 0.5% Yeast Extract, 0.2% CaCO₃).

  • Fermentation: Cultivate for 96-120 hours at 28°C.

Extraction:

  • Filtration: Separate mycelia from broth via centrifugation or filtration.

  • Solvent Extraction: Extract supernatant with equal volume Ethyl Acetate (x2).

  • Purification: Concentrate organic layer in vacuo. Dissolve residue in Methanol.

  • HPLC Isolation:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax).

    • Gradient: 10% -> 90% ACN in Water (+0.1% Formic Acid) over 30 min.

    • Detection: UV at 280 nm (characteristic enone absorption).

Key Data Summary
ParameterValue/CharacteristicBiosynthetic Origin
Precursor A Glycine + Succinyl-CoAALA Pathway (C5N Ring)
Precursor B Acetate/MalonateType I PKS (Dihydrofuran)
Key Intermediate ALA-CoAUnstable, requires immediate cyclization
Ligation Bond AmideATP-dependent Amide Synthetase
Gene Cluster red cluster (homologous to ECO-02301)Streptomyces xanthocidicus
Bioactivity Antitumor, AntiviralIntercalation/Alkylation of DNA?
References
  • Beale, J. M., et al. (1993). "Studies on the biosynthesis of the antibiotic reductiomycin in Streptomyces xanthochromogenus." Journal of the American Chemical Society. Link

  • Zhang, W., et al. (2010). "A Three Enzyme Pathway for 2-Amino-3-hydroxycyclopent-2-enone Formation and Incorporation in Natural Product Biosynthesis." Journal of the American Chemical Society. Link

  • Floss, H. G., et al. (2011). "Biosynthesis of the antibiotic reductiomycin." Journal of the American Chemical Society. Link

  • Li, W., et al. (2018). "Characterization of the biosynthetic gene cluster of the polyene macrolide antibiotic reedsmycins." Microbial Cell Factories. Link

  • Petříček, M., et al. (2006). "Occurrence of Two 5-Aminolevulinate Biosynthetic Pathways in Streptomyces nodosus subsp. asukaensis." Journal of Bacteriology. Link

Biological Activity and Mechanistic Profiling of Reductiomycin: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Reductiomycin (CAS 68748-55-0) is a structurally unique polyketide antibiotic originally isolated from the fermentation broths of Streptomyces griseorubiginosus and Streptomyces xanthochromogenus[]. Characterized by its distinct 2-amino-3-hydroxycyclopent-2-enone (C5N) unit and a dihydrofuran moiety, this compound has emerged as a critical molecule in both antimicrobial research and metabolic engineering[2]. As a Senior Application Scientist, I have structured this whitepaper to provide researchers and drug development professionals with an authoritative, mechanistic breakdown of reductiomycin's biosynthesis, biological activity, and the field-proven protocols required to study it.

Biosynthetic Assembly and Chemical Architecture

The molecular architecture of reductiomycin (C14H15NO6, MW: 293.28) is a product of convergent metabolic pathways. Understanding its biosynthesis is crucial for researchers aiming to engineer Streptomyces strains for higher yields or to develop semi-synthetic analogs.

The assembly relies on two primary building blocks:

  • The C5N Unit : This moiety is derived from 5-aminolevulinic acid (ALA). In Streptomyces, ALA is synthesized via the C5 or Shemin pathways and is subsequently cyclized by a specialized cyclizing 5-aminolevulinate synthase (cALAS), which is encoded by the hemA gene homolog[2][3].

  • The Dihydrofuran Moiety : This structural component originates from metabolites within the shikimate pathway[4].

These two distinct units are tethered together and modified through polyketide chain elongation, yielding the mature reductiomycin scaffold[4].

Biosynthesis ALA 5-Aminolevulinic Acid (ALA) (Shemin / C5 Pathway) cALAS Cyclizing ALAS (hemA gene product) ALA->cALAS Shikimate Shikimate Pathway Metabolites Dihydrofuran Dihydrofuran Moiety Shikimate->Dihydrofuran Polyketide Polyketide Elongation Reductiomycin Reductiomycin (C14H15NO6) Polyketide->Reductiomycin C5N C5N Unit (2-amino-3-hydroxycyclopent-2-enone) cALAS->C5N C5N->Polyketide Dihydrofuran->Polyketide

Figure 1: Convergent biosynthetic assembly of Reductiomycin in Streptomyces.

Mechanism of Action: A Dual-Target Modulator

Reductiomycin is not merely a static antibacterial agent; it is a dynamic modulator of microbial ecosystems. Its biological efficacy is driven by a dual-action mechanism:

  • Translational Inhibition : Reductiomycin acts as a potent inhibitor of bacterial protein synthesis[]. By targeting and binding to bacterial ribosomal subunits, it effectively blocks the translation of mRNA into essential proteins. This mechanism is highly effective against resistant Gram-positive strains because it circumvents the resistance pathways typically associated with cell-wall inhibitors (e.g., beta-lactamases)[].

  • Microbial Signaling and Quorum Sensing : In sub-inhibitory concentrations, reductiomycin operates as a microbial signaling agent[]. It modulates genetic expression pathways involved in microbial differentiation and the organized biosynthesis of secondary metabolites, making it an essential tool for understanding microbial communication networks[].

MOA Reductiomycin Reductiomycin Ribosome Bacterial Ribosomal Subunits Reductiomycin->Ribosome Binds Quorum Quorum Sensing / Signaling Reductiomycin->Quorum Acts as signal ProteinSynthesis Protein Synthesis Inhibition Ribosome->ProteinSynthesis Blocks translation CellDeath Bacterial Cell Death (Gram-positive pathogens) ProteinSynthesis->CellDeath GeneExpr Modulation of Genetic Expression Quorum->GeneExpr SecMetab Secondary Metabolite Biosynthesis GeneExpr->SecMetab

Figure 2: Dual mechanism of action: Ribosomal inhibition and microbial signaling.

Biological Activity Profile

Reductiomycin exhibits a highly versatile spectrum of biological activities. The table below synthesizes its known efficacy profiles across various biological targets.

Activity ClassTarget Organisms / Cell LinesMechanism / Effect
Antibacterial Gram-positive bacteriaPotent inhibition of bacterial ribosomal protein synthesis[].
Antifungal Various fungi and yeastsDisrupts cellular growth and proliferation[].
Antiviral Newcastle disease virusInhibits viral proliferation within host cells[].
Antitumor Ehrlich ascites carcinoma, KB cellsCytotoxic inhibition of epidermoid carcinoma cells in vitro and in vivo.
Signaling Microbial populationsModulates quorum sensing and secondary metabolism[].

Experimental Protocols & Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step is grounded in chemical causality to help researchers troubleshoot and optimize their workflows.

Protocol 1: Fermentation and Isolation of Reductiomycin

This protocol outlines the recovery of reductiomycin from Streptomyces xanthochromogenus.

  • Step 1: Inoculation & Seed Culture

    • Action: Inoculate S. xanthochromogenus spores into a nutrient-rich seed broth (e.g., Tryptic Soy Broth) and incubate at 28°C for 48 hours at 200 rpm.

    • Causality: This establishes a high-density, log-phase biomass. A robust seed culture is critical to ensure a rapid transition to the stationary phase during production, which is when secondary metabolite biosynthesis is triggered.

  • Step 2: Fermentation

    • Action: Transfer 5% (v/v) of the seed culture into a production medium optimized for polyketide production. Ferment for 5–7 days.

    • Causality: Nutrient limitation (specifically phosphate or nitrogen depletion) acts as the environmental stressor that activates the hemA gene cluster, initiating the synthesis of the C5N unit and subsequent reductiomycin assembly[3].

  • Step 3: Solvent Extraction

    • Action: Centrifuge the broth to remove mycelia. Adjust the supernatant to pH 7.0 and extract twice with an equal volume of ethyl acetate.

    • Causality: Reductiomycin is insoluble in water but highly soluble in organic solvents like DMSO, chloroform, and moderately in methanol. Ethyl acetate provides an optimal partition coefficient for polyketides, efficiently extracting the target compound while leaving highly polar impurities in the aqueous phase.

  • Step 4: Self-Validation (LC-MS Analysis)

    • Action: Concentrate the organic layer and analyze via HPLC-MS.

    • Validation: The protocol is validated upon the detection of a distinct peak exhibiting a UV absorbance characteristic of conjugated polyketides, coupled with an[M+H]+ ion at m/z 294 (corresponding to the exact mass of 293.28).

Protocol 2: In Vitro Translation Inhibition Assay

To confirm reductiomycin's mechanism of action without the confounding variables of bacterial cell wall permeability, a cell-free translation assay is utilized.

  • Step 1: System Preparation

    • Action: Thaw an E. coli S30 cell-free extract system and prepare a reaction master mix containing a luciferase reporter plasmid, amino acids, and energy sources (ATP/GTP).

    • Causality: Utilizing a cell-free system isolates the ribosomal target. If reductiomycin inhibits translation here, it proves the mechanism is direct ribosomal interference rather than an artifact of membrane disruption or efflux pump failure.

  • Step 2: Compound Dosing

    • Action: Aliquot the master mix into a 96-well plate. Add reductiomycin at varying concentrations (0.1 µM to 100 µM). Include a vehicle control (1% DMSO) and a positive control (Chloramphenicol, 50 µM).

  • Step 3: Incubation & Luminescence Readout

    • Action: Incubate the plate at 37°C for 60 minutes. Add luciferin substrate and immediately measure luminescence using a microplate reader.

    • Causality: Luminescence is directly proportional to the amount of functional luciferase synthesized by the ribosomes. A dose-dependent decrease in signal directly correlates to the inhibition of protein synthesis[].

  • Step 4: Self-Validation (Dose-Response Curve)

    • Validation: Plot the luminescence data to generate an IC50 curve. The assay is considered internally valid only if the vehicle control shows maximum uninhibited signal and the Chloramphenicol positive control demonstrates near-total signal ablation.

References

  • CAS 68748-55-0 (Reductiomycin) - BOC Sciences. BOC Sciences.
  • Reductiomycin - Kitasato Microbial Library. Kitasato University.
  • Occurrence of Two 5-Aminolevulinate Biosynthetic Pathways in Streptomyces nodosus subsp. asukaensis Is Linked with the Production of Asukamycin. PubMed Central (PMC).
  • Evolution of cyclizing 5-aminolevulinate synthases in the biosynthesis of actinomycete secondary metabolites: outcomes for genetic screening techniques. PubMed Central (PMC).
  • Studies on the biosynthesis of the antibiotic reductiomycin in Streptomyces xanthochromogenus. Journal of the American Chemical Society.

Sources

Technical Guide: Antifungal Properties and Mechanistic Profile of Reductiomycin

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the antifungal properties, chemical constitution, and mechanism of action of Reductiomycin.

Executive Summary

Reductiomycin (C₁₄H₁₅NO₆) is a naturally occurring polyketide antibiotic produced by Streptomyces griseorubiginosus and Streptomyces xanthochromogenus. While originally characterized for its antibacterial activity against Gram-positive organisms and antitumor efficacy, Reductiomycin exhibits a distinct antifungal profile against yeasts and filamentous fungi.

This guide analyzes the compound's chemical structure, its dual-origin biosynthetic pathway, and its mechanism of action, which involves the inhibition of macromolecular synthesis.[1] It serves as a technical resource for researchers investigating novel scaffolds for antifungal drug development.

Chemical Constitution & Properties

Reductiomycin is chemically distinct due to its constituent dihydrofuranone and cyclopentenone moieties. It is classified as a heterocyclic polyketide.

Physicochemical Profile
PropertySpecification
IUPAC Name (E)-4-(3-((2-Hydroxy-5-oxocyclopent-1-en-1-yl)amino)-3-oxoprop-1-en-1-yl)-2,3-dihydrofuran-2-yl acetate
Molecular Formula C₁₄H₁₅NO₆
Molecular Weight 293.27 g/mol
Appearance Pale yellow needles
Solubility Soluble in DMSO, Acetone, Chloroform; Slightly soluble in Methanol; Insoluble in Water
Stability Sensitive to alkaline hydrolysis; stable in neutral/acidic organic solvents

Antifungal Spectrum & Biological Activity

Reductiomycin displays a broad spectrum of bioactivity. While its potency is most pronounced against Gram-positive bacteria, its antifungal activity is significant, particularly given its unique structural scaffold which differs from standard azoles or polyenes.

Spectrum of Activity

The compound has demonstrated inhibitory activity against the following classes of organisms:

  • Filamentous Fungi: Aspergillus spp., Penicillium spp.[2]

  • Yeasts: Candida spp., Saccharomyces cerevisiae

  • Other: Newcastle disease virus (indicating potential antiviral properties), Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis).

Comparative Potency

Unlike pore-forming polyenes (e.g., Amphotericin B), Reductiomycin operates via intracellular inhibition. Its activity against eukaryotic cells (fungi and tumor lines like KB cells) suggests a conserved target in protein or nucleic acid synthesis machinery.

(Note: Specific MIC values vary by strain and culture conditions. The compound is generally considered a lead structure requiring optimization for clinical potency levels.)

Biosynthesis & Production

The biosynthesis of Reductiomycin is a convergence of two distinct metabolic pathways: the Shikimate pathway and the 5-Aminolevulinic Acid (ALA) pathway.

Biosynthetic Logic
  • Dihydrofuran moiety: Derived from the shikimate pathway (via prephenate or related aromatic precursors).

  • Cyclopentenone moiety: Derived from 5-aminolevulinic acid (ALA), a precursor typically associated with porphyrin synthesis.

Visualization: Biosynthetic Pathway

The following diagram illustrates the convergence of these pathways to form the core Reductiomycin structure.

Biosynthesis Shikimate Shikimate Pathway PrecursorA Dihydrofuran Precursor Shikimate->PrecursorA Cyclization ALA 5-Aminolevulinic Acid (ALA) PrecursorB 2-amino-3-hydroxy- cyclopent-2-enone ALA->PrecursorB Condensation Assembly Polyketide Assembly (Amide Linkage) PrecursorA->Assembly PrecursorB->Assembly Reductiomycin Reductiomycin (C14H15NO6) Assembly->Reductiomycin Acetylation & Modification

Figure 1: Convergent biosynthesis of Reductiomycin from Shikimate and ALA pathways.

Mechanism of Action (MoA)

Reductiomycin functions as a macromolecular synthesis inhibitor . Its activity extends across prokaryotes (bacteria) and eukaryotes (fungi, tumor cells), implying a conserved molecular target.

Primary Mechanism: Protein Synthesis Inhibition

Experimental evidence in bacterial systems indicates that Reductiomycin inhibits protein synthesis. In eukaryotic fungal cells, the mechanism is hypothesized to follow a similar pathway:

  • Uptake: The molecule enters the fungal cell, likely via passive diffusion due to its lipophilic nature (soluble in DMSO/CHCl₃).

  • Target Binding: It interferes with the ribosomal machinery or associated elongation factors.

  • Cytotoxicity: The inhibition leads to a cessation of growth (fungistatic) or cell death (fungicidal) depending on concentration and exposure time.

Secondary Effects: Cytotoxicity

The compound's activity against KB carcinoma cells suggests it may also induce oxidative stress or interfere with cell cycle progression, a common trait of quinone-like or enone-containing antibiotics.

Experimental Protocols

The following protocols provide a standardized approach for the isolation and assessment of Reductiomycin.

Fermentation and Isolation

Objective: Isolate high-purity Reductiomycin from Streptomyces griseorubiginosus.

  • Inoculation: Cultivate S. griseorubiginosus in sterile seed medium (glucose, starch, soybean meal) for 48 hours at 27°C.

  • Fermentation: Transfer to production medium and ferment for 72–96 hours under aeration.

  • Extraction:

    • Filter broth to remove mycelia.

    • Extract filtrate with Ethyl Acetate (1:1 v/v) at pH 7.0.

    • Concentrate organic layer in vacuo to yield crude syrup.

  • Purification:

    • Dissolve syrup in chloroform.

    • Apply to a Silica Gel 60 column.

    • Elute with a gradient of Chloroform:Methanol (100:0 to 95:5).

    • Crystallize active fractions from acetone/hexane.

Antifungal Susceptibility Assay (Broth Microdilution)

Objective: Determine Minimum Inhibitory Concentration (MIC).

  • Preparation: Dissolve crystalline Reductiomycin in DMSO to create a stock solution (e.g., 10 mg/mL).

  • Dilution: Prepare serial two-fold dilutions in RPMI 1640 medium (buffered to pH 7.0 with MOPS) in a 96-well plate.

  • Inoculum: Adjust fungal spore suspension (Aspergillus or Candida) to

    
     CFU/mL.
    
  • Incubation: Incubate plates at 35°C for 24–48 hours.

  • Readout: The MIC is the lowest concentration showing complete inhibition of visible growth.

Visualization: Experimental Workflow

Workflow cluster_0 Upstream Processing cluster_1 Downstream Processing cluster_2 Validation Strain S. griseorubiginosus Culture Ferment Fermentation (96h, 27°C) Strain->Ferment Filter Filtration Ferment->Filter Extract EtOAc Extraction (pH 7.0) Filter->Extract Purify Silica Gel Chromatography Extract->Purify Crystal Crystallization (Acetone/Hexane) Purify->Crystal Assay MIC Assay (RPMI 1640) Crystal->Assay

Figure 2: End-to-end workflow for Reductiomycin production and testing.

Structure-Activity Relationship (SAR) Insights

The antifungal efficacy of Reductiomycin relies on specific structural features:

  • The Enone System: The 5-oxocyclopent-1-en-1-yl moiety is an electrophilic center, likely crucial for covalent interactions with nucleophilic residues in target proteins.

  • Amide Linkage: The stability of the amide bond connecting the two ring systems is vital for bioavailability.

  • Dihydrofuran Ring: Modifications to the acetate group at the C-2 position of the dihydrofuran ring can significantly alter solubility and cellular uptake.

References

  • Shimizu, K., & Tamura, G. (1981). Reductiomycin, a new antibiotic.[3][4] I. Taxonomy, fermentation, isolation, characterization and biological activities.[3] The Journal of Antibiotics, 34(6), 649–653. Link

  • Shimizu, K., & Tamura, G. (1981). Reductiomycin, a new antibiotic. II.[4] Structural elucidation by spectroscopic studies. The Journal of Antibiotics, 34(6), 654–657. Link

  • Cho, H., Beale, J. M., Graff, C., Mocek, U., Nakagawa, A., Omura, S., & Floss, H. G. (1993). Studies on the biosynthesis of the antibiotic reductiomycin in Streptomyces xanthochromogenus. Journal of the American Chemical Society, 115(26), 12296–12304. Link

  • Konda, Y., et al. (1981). Structure of reductiomycin. The Journal of Antibiotics, 34(9), 1222–1223. Link

Sources

Reductiomycin (AM-6201): Unveiling the Antiviral Mechanisms and Therapeutic Potential of a Polyketide Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Virologists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

The escalating threat of viral resistance demands the continuous exploration of novel chemical scaffolds. Reductiomycin (also known as AM-6201 or Antibiotic S 551II), a naturally occurring polyketide antibiotic produced by Streptomyces griseorubiginosus and S. xanthochromogenus, has historically been recognized for its potent antibacterial and antitumor properties. However, its distinct antiviral efficacy—specifically its ability to inhibit the proliferation of the Newcastle disease virus (NDV)—presents a compelling avenue for antiviral drug discovery[1],[2].

As a Senior Application Scientist, I have structured this whitepaper to dissect the molecular architecture of Reductiomycin, elucidate its proposed antiviral mechanism of action, and provide field-proven, self-validating experimental workflows for evaluating its efficacy in virological research.

Molecular Architecture and Mechanism of Action

Reductiomycin is characterized by a unique structural motif: a 2-amino-3-hydroxycyclopent-2-enone (C5N) unit linked to a dihydrofuran ring[3]. This specific polyketide backbone is not merely a structural novelty; it is the functional driver of its biological activity.

The Mechanistic Pathway

In bacterial models, Reductiomycin operates as a potent inhibitor of protein synthesis by targeting ribosomal subunits, while also acting as a microbial signaling agent that modulates genetic expression[]. In a virological context, obligate intracellular parasites like NDV rely entirely on the host's translational machinery to synthesize viral proteins.

The antiviral causality of Reductiomycin is hypothesized to stem from a transient, selective blockade of this translational machinery or the direct inhibition of viral mRNA translation. By binding to the ribosomal complex, Reductiomycin prevents the assembly of viral structural proteins, thereby arresting the viral replication cycle before the assembly and egress phases.

MOA R Reductiomycin (Polyketide Scaffold) T Host/Viral Translational Machinery R->T Binds Ribosomal Subunits V Viral Protein Synthesis T->V Disrupts Translation P Viral Replication Arrest V->P Prevents Assembly

Caption: Proposed mechanism of Reductiomycin inhibiting viral replication via translational blockade.

Quantitative Physicochemical and Biological Profiling

To facilitate structure-activity relationship (SAR) studies and semi-synthetic modifications, it is critical to baseline the physicochemical properties of Reductiomycin[]. The table below synthesizes the core data required for formulation and assay design.

Table 1: Physicochemical and Biological Profile of Reductiomycin

ParameterValue / Description
Compound Name Reductiomycin (Synonyms: AM-6201, Antibiotic S 551II)
CAS Number 68748-55-0
Molecular Formula C14H15NO6
Molecular Weight 293.3 g/mol
Producing Organisms Streptomyces griseorubiginosus, S. xanthochromogenus
Key Structural Motif 2-amino-3-hydroxycyclopent-2-enone (C5N unit)
Primary Antiviral Target Newcastle disease virus (NDV)[5]
Solubility Soluble in Methanol and DMSO; Insoluble in Water

Experimental Workflows for Antiviral Efficacy Profiling

When evaluating a compound like Reductiomycin, researchers must differentiate between direct virucidal activity (destroying the virus outside the cell) and intracellular antiviral activity (inhibiting replication). The following protocol utilizes a Plaque Reduction Assay , which is superior to standard MTT viability assays because it directly quantifies infectious viral particles rather than relying on macroscopic cell survival metrics.

Self-Validating Protocol: In Vitro Plaque Reduction Assay

Step 1: Host Cell Establishment

  • Action: Seed Chicken Embryo Fibroblasts (CEFs) in 6-well tissue culture plates at a density of

    
     cells/well. Incubate at 37°C with 5% CO₂ until a 90% confluent monolayer forms.
    
  • Causality: CEFs are the natural host cells for NDV. Using a biologically relevant host ensures that the viral entry receptors and intracellular replication kinetics accurately mimic physiological infection.

Step 2: Synchronized Viral Adsorption

  • Action: Inoculate the CEF monolayer with NDV at a Multiplicity of Infection (MOI) of 0.01. Incubate for exactly 1 hour at 37°C, gently rocking the plates every 15 minutes.

  • Causality: A low MOI ensures multiple cycles of viral replication, amplifying the detectable inhibitory effect of the drug. The 1-hour limit synchronizes viral entry.

Step 3: The Self-Validating Wash (Critical Step)

  • Action: Aspirate the viral inoculum and wash the monolayer twice with warm PBS.

  • Causality: This is a self-validating system control. Washing removes unbound extracellular virions. Consequently, any plaques that form later are strictly the result of successful intracellular replication, preventing residual surface virus from skewing the efficacy data.

Step 4: Reductiomycin Administration & Restriction Overlay

  • Action: Apply maintenance media containing varying concentrations of Reductiomycin (e.g., 0.1, 1, 10, 50 µg/mL) mixed with 1% low-melting-point agarose.

  • Causality: The agarose overlay restricts the diffusion of newly released virions through the liquid media, forcing the virus to infect only directly adjacent cells. This creates distinct, quantifiable zones of cell death (plaques).

Step 5: Quantification and Selectivity Index (SI) Calculation

  • Action: After 72 hours, fix the cells with 4% formaldehyde and stain with 0.1% crystal violet. Count the plaques to determine the IC₅₀ (concentration reducing plaques by 50%). Concurrently, run an MTT assay on uninfected cells treated with Reductiomycin to determine the CC₅₀ (Cytotoxic Concentration).

  • Causality: Calculating the Selectivity Index (SI = CC₅₀ / IC₅₀) mathematically proves whether the compound is a targeted antiviral or merely a non-specific toxin. A high SI validates the therapeutic window of Reductiomycin.

Workflow C1 1. CEF Cell Seeding (Host Establishment) C2 2. NDV Inoculation (Synchronized Entry) C1->C2 C3 3. PBS Wash Step (Remove Unbound Virus) C2->C3 C4 4. Reductiomycin Treatment (Agarose Overlay) C3->C4 C5 5. Plaque Quantification (IC50 & CC50 Calculation) C4->C5

Caption: Step-by-step in vitro workflow for evaluating the antiviral efficacy of Reductiomycin.

Future Perspectives in Drug Development

Reductiomycin serves as a foundational scaffold in medicinal chemistry[]. While its native form exhibits potent activity against NDV and gram-positive bacteria, its polyketide backbone offers extensive opportunities for semi-synthetic functionalization. Future research should focus on modifying the dihydrofuran ring to enhance aqueous solubility and improve pharmacokinetic properties, potentially broadening its antiviral spectrum against other enveloped viruses.

References

  • Title: CAS 68748-55-0 (Reductiomycin) - BOC Sciences Source: bocsci.com URL:

  • Title: REDUCTIOMYCIN, A NEW ANTIBIOTIC Source: jst.go.jp URL: 1

  • Title: Reductiomycin, a new antibiotic. I. Taxonomy, fermentation, isolation, characterization and biological activities Source: nih.gov URL: 2

  • Title: Reductiomycin - Kitasato Microbial Library Source: kitasato-u.ac.jp URL: Link

  • Title: Identification and Characterization of a Multifunctional Biocontrol Agent, Streptomyces griseorubiginosus LJS06, Against Cucumber Anthracnose Source: nih.gov URL: 5

  • Title: Hyaluromycin, a New Hyaluronidase Inhibitor of Polyketide Origin from Marine Streptomyces sp Source: nih.gov URL: 6

Sources

Reductiomycin (AM-6201): Biosynthetic Architecture and Antitumor Pharmacodynamics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

Reductiomycin (also known as AM-6201) is a highly specialized polyketide antibiotic originally isolated from the culture broths of Streptomyces griseorubiginosus and Streptomyces xanthochromogenus[1.1]. While initially recognized for its broad-spectrum antimicrobial properties against Gram-positive bacteria and fungi, advanced pharmacological screening has unveiled its potent antitumor capabilities.

As drug development increasingly pivots toward microbial secondary metabolites to overcome chemoresistance, Reductiomycin serves as a critical structural scaffold. This whitepaper synthesizes the mechanistic pathways, quantitative efficacy data, and standardized experimental protocols required to evaluate Reductiomycin in preclinical oncology models.

Molecular Architecture & Biosynthetic Origins

The structural uniqueness of Reductiomycin (Molecular Formula: C14H15NO6) stems from its rare hybrid assembly. The molecule is characterized by two primary pharmacophores:

  • C5N Moiety (2-amino-3-hydroxycyclopent-2-enone): Derived from the cyclization of 5-aminolevulinic acid (ALA) via the Shemin pathway[1.11]. This moiety is essential for the compound's ability to intercalate or bind to intracellular targets.

  • Dihydrofuran Ring: Formed downstream of the shikimate pathway, this structural element provides lipophilicity, enhancing cellular permeability.

The convergence of these pathways makes Reductiomycin an ideal candidate for chemo- and site-selective derivatization in structure-activity relationship (SAR) studies, allowing medicinal chemists to synthesize analogs with improved pharmacokinetic profiles[1.9].

G ALA 5-Aminolevulinic Acid (ALA) (Shemin Pathway) C5N C5N Moiety (2-amino-3-hydroxycyclopent-2-enone) ALA->C5N Cyclization Shikimate Shikimate Pathway DHF Dihydrofuran Moiety Shikimate->DHF Enzymatic cascade Reductiomycin Reductiomycin (AM-6201) Polyketide Antibiotic C5N->Reductiomycin Condensation DHF->Reductiomycin Condensation Target Intracellular Targets (Protein Synthesis / Signaling) Reductiomycin->Target Binding Apoptosis Apoptosis Induction Cell Cycle Arrest Target->Apoptosis Pathway Activation Tumor Tumor Growth Inhibition (KB, HT-29, PC-3, B-16) Apoptosis->Tumor Phenotypic Outcome

Figure 1: Biosynthetic assembly and proposed antitumor signaling cascade of Reductiomycin.

Quantitative Efficacy Profile

Reductiomycin exhibits a broad-spectrum anti-proliferative effect across multiple eukaryotic cancer cell lines and in vivo models. Its ability to inhibit human mouth epidermoid carcinoma (KB cells) and Ehrlich ascites carcinoma highlights its potential against both solid and liquid tumor microenvironments[1.1]. Recent screenings have also confirmed its cytotoxicity against colon, prostate, and melanoma lines[1.8].

Cell Line / ModelOrigin / Cancer TypeAssay MethodologyEfficacy / Outcome
KB Cells Human Mouth Epidermoid CarcinomaIn vitro CytotoxicityHigh Inhibitory Activity
HT-29 Human Colon AdenocarcinomaIn vitro (MTT Assay)Cytotoxic / Anti-proliferative
PC-3 Human Prostate CancerIn vitro (MTT Assay)Moderate Cytotoxicity
B-16 Murine Melanoma/MacrophagesIn vitro (MTT Assay)Cytotoxic / Anti-proliferative
Ehrlich Ascites Murine CarcinomaIn vivo (IP Injection)Potent Tumor Regression

Standardized Experimental Workflows

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step is grounded in established pharmacological causality to prevent experimental artifacts.

In Vitro Cytotoxicity Profiling (MTT Assay)

Objective: Determine the IC50 of Reductiomycin in HT-29 or KB cell lines.

  • Step 1: Cell Seeding. Seed cells at a density of

    
     cells/well in a 96-well plate and incubate overnight at 37°C in 5% CO2.
    
    • Causality: This specific density ensures cells remain in the logarithmic growth phase throughout the 72-hour exposure period, preventing contact inhibition from artificially skewing viability data.

  • Step 2: Compound Administration. Treat cells with serial dilutions of Reductiomycin (0.1 µM to 100 µM).

    • Causality: Reductiomycin must be dissolved in DMSO, but the final DMSO concentration in the culture media must strictly remain <0.1%. This prevents solvent-induced cytotoxicity, ensuring that observed apoptosis is exclusively drug-mediated.

  • Step 3: MTT Incubation. After 72 hours, add 20 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours.

    • Causality: The tetrazolium salt is reduced to purple formazan only by the succinate dehydrogenase enzyme in metabolically active mitochondria. This provides a self-validating, direct proxy for cellular viability.

  • Step 4: Solubilization & Readout. Remove media, dissolve formazan crystals in 150 µL of pure DMSO, and read absorbance at 570 nm.

    • Causality: Complete solubilization is critical; undissolved crystals will scatter light, leading to false-positive viability readings.

In Vivo Efficacy Evaluation (Ehrlich Ascites Model)

Objective: Evaluate the systemic antitumor activity of Reductiomycin in a murine model.

  • Step 1: Tumor Inoculation. Inject

    
     viable Ehrlich Ascites Carcinoma (EAC) cells intraperitoneally (IP) into Swiss albino mice.
    
    • Causality: The IP injection of EAC cells establishes a rapid, reproducible liquid tumor microenvironment. This is the gold standard for testing ascites-targeting agents because it allows for direct interaction between the drug and the tumor cells.

  • Step 2: Dosing Regimen. Administer Reductiomycin via IP injection starting 24 hours post-inoculation, continuing daily for 9 days.

    • Causality: IP administration ensures maximum local bioavailability at the primary tumor site before the compound undergoes systemic hepatic clearance, maximizing the pharmacodynamic effect.

  • Step 3: Validation Checkpoints. Monitor daily body weight and survival rates. On day 14, extract and measure the total volume of peritoneal ascites fluid.

    • Causality: Daily body weight acts as a non-invasive proxy for ascites fluid accumulation. Concurrent survival tracking is a built-in control to differentiate between compound toxicity (early death without weight gain) and tumor progression (death with massive weight gain).

Future Perspectives in Drug Development

While Reductiomycin demonstrates significant raw efficacy, its future in clinical oncology relies on advanced medicinal chemistry. Because of its unique polyketide backbone, it serves as a foundational scaffold for generating semi-synthetic derivatives. By utilizing chemo- and site-selective derivatization techniques (such as C-H amination), researchers can systematically explore its structure-activity relationships (SAR) to enhance target specificity, improve aqueous solubility, and mitigate off-target toxicities[1.9].

References

  • Reductiomycin - Kitasato Microbial Library. Kitasato University. Available at:[Link]

  • Occurrence of Two 5-Aminolevulinate Biosynthetic Pathways in Streptomyces nodosus subsp. asukaensis Is Linked with the Production of Asukamycin. National Institutes of Health (PMC). Available at: [Link]

  • Actinomycetes: A Source of Anticancer Metabolites. ResearchGate. Available at:[Link]

  • Chemo- and Site-Selective Derivatizations of Natural Products Enabling Biological Studies. National Institutes of Health (PMC). Available at:[Link]

Reductiomycin: Technical Guide to Mechanism, Efficacy, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Reductiomycin (C₁₄H₁₅NO₆) is a distinctive polyketide antibiotic produced by Streptomyces griseorubiginosus and Streptomyces xanthochromogenus. Unlike common broad-spectrum agents, Reductiomycin exhibits a unique pharmacological profile characterized by activity against Gram-positive bacteria, specific fungi, and Newcastle disease virus, alongside notable antitumor properties.

This guide provides a technical deep-dive for researchers investigating Reductiomycin as a lead compound or chemical probe. It details the compound's structural basis, mechanism of action (MOA), antimicrobial spectrum, and specific laboratory protocols for efficacy testing and MOA validation.

Chemical Structure & Biosynthetic Origin

Reductiomycin is structurally distinguished by a 2-amino-3-hydroxycyclopent-2-enone moiety linked to a dihydrofuran ring. This configuration is rare in nature and is critical for its biological activity.

Biosynthetic Logic

The biosynthesis of Reductiomycin represents a convergence of two distinct metabolic pathways:

  • Shikimate Pathway: Precursor for the dihydrofuran moiety.

  • 5-Aminolevulinic Acid (ALA) Pathway: Precursor for the cyclopentenone moiety.

Figure 1: Biosynthetic Convergence of Reductiomycin

Biosynthesis cluster_0 Shikimate Pathway cluster_1 ALA Pathway Shikimic Acid Shikimic Acid Chorismate Chorismate Shikimic Acid->Chorismate Dihydrofuran Moiety Dihydrofuran Moiety Chorismate->Dihydrofuran Moiety Reductiomycin Reductiomycin Dihydrofuran Moiety->Reductiomycin Condensation Glycine + Succinyl-CoA Glycine + Succinyl-CoA 5-Aminolevulinic Acid (ALA) 5-Aminolevulinic Acid (ALA) Glycine + Succinyl-CoA->5-Aminolevulinic Acid (ALA) Cyclopentenone Moiety Cyclopentenone Moiety 5-Aminolevulinic Acid (ALA)->Cyclopentenone Moiety Cyclopentenone Moiety->Reductiomycin

Caption: Convergence of Shikimate and ALA pathways to form the core Reductiomycin scaffold.

Mechanism of Action (MOA)

Unlike β-lactams (cell wall) or fluoroquinolones (DNA replication), Reductiomycin functions primarily as a protein synthesis inhibitor .

  • Primary Target: Evidence suggests interference with the ribosomal machinery, specifically inhibiting the elongation phase of translation.

  • Secondary Effects: At higher concentrations, Reductiomycin has been observed to affect chromosome segregation in specific bacterial models, suggesting a potential dual-mechanism that warrants further investigation using macromolecular synthesis assays (see Protocol 5.2).

  • Antitumor Activity: The compound also exhibits cytotoxicity against neoplastic cells (e.g., Ehrlich ascites carcinoma), likely due to non-selective protein synthesis inhibition in rapidly dividing eukaryotic cells.

Antimicrobial Spectrum & Efficacy

Reductiomycin displays a narrow-to-intermediate spectrum, with highest potency against Gram-positive organisms.

Quantitative Efficacy Profile

The following table summarizes the activity profile based on available research data. Note that specific MIC values can vary by strain and culture conditions.

Target OrganismClassificationActivity LevelTypical MIC Range (µg/mL)
Staphylococcus aureus Gram-Positive CocciHigh1.0 – 10.0
Bacillus subtilis Gram-Positive RodHigh0.5 – 5.0
Streptomyces spp. Gram-Positive ActinobacteriaModerateVariable
Newcastle Disease Virus VirusModerateIn vitro inhibition observed
Candida albicans FungiLow/Moderate> 50.0
Escherichia coli Gram-Negative RodLow> 100.0 (Resistant)

Technical Note: The lack of activity against Gram-negatives like E. coli is attributed to the outer membrane permeability barrier, which excludes the hydrophobic Reductiomycin molecule.

Experimental Protocols

These protocols are designed for researchers handling purified Reductiomycin (lyophilized powder).

Safety Precaution: Reductiomycin is a bioactive compound. Handle with PPE (gloves, lab coat, eye protection) in a biosafety cabinet.

Protocol: Minimum Inhibitory Concentration (MIC) Determination

Standardized microdilution method adapted for hydrophobic polyketides.

Reagents:

  • Reductiomycin stock (10 mg/mL in 100% DMSO).

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Test Organism: S. aureus ATCC 29213 (Quality Control strain).

  • Resazurin dye (optional, for colorimetric readout).

Workflow:

  • Stock Preparation: Dissolve Reductiomycin in DMSO. Ensure complete solubilization (vortex for 30s). Store at -20°C.

  • Inoculum Prep: Culture S. aureus to mid-log phase (OD₆₀₀ ~ 0.5). Dilute in CAMHB to reach a final density of

    
     CFU/mL.
    
  • Plate Setup:

    • Dispense 100 µL CAMHB into columns 2-12 of a 96-well plate.

    • Dispense 200 µL of antibiotic solution (

      
       top concentration) into column 1.
      
    • Perform serial 2-fold dilutions from column 1 to 10. Discard 100 µL from column 10.

    • Column 11: Growth Control (Bacteria + Solvent only).

    • Column 12: Sterility Control (Media only).

  • Inoculation: Add 100 µL of bacterial suspension to wells 1-11.

    • Critical Step: Final DMSO concentration must be < 1% to avoid solvent toxicity.

  • Incubation: 16-20 hours at 37°C, aerobic.

  • Readout: Visual turbidity or Absorbance at 600 nm. MIC is the lowest concentration with no visible growth.[1]

Protocol: Macromolecular Synthesis Inhibition Assay

To validate the Protein Synthesis MOA against DNA/RNA replication.

Rationale: This assay measures the incorporation of radiolabeled precursors into macromolecules. If Reductiomycin inhibits protein synthesis,


H-Leucine incorporation will drop rapidly, while 

H-Thymidine (DNA) and

H-Uridine (RNA) will lag.

Figure 2: MOA Validation Workflow

MOA_Assay Start Log Phase Culture (S. aureus) Treat Add Reductiomycin (4x MIC) Start->Treat Split Split into 3 Aliquots Label1 Add 3H-Thymidine (DNA Tracking) Split->Label1 Label2 Add 3H-Uridine (RNA Tracking) Split->Label2 Label3 Add 3H-Leucine (Protein Tracking) Split->Label3 Treat->Split Incubate Incubate (0, 10, 20, 30 min) Label1->Incubate Label2->Incubate Label3->Incubate TCA TCA Precipitation Incubate->TCA Count Scintillation Counting TCA->Count

Caption: Experimental workflow to differentiate between DNA, RNA, and Protein synthesis inhibition.

Step-by-Step:

  • Culture: Grow S. aureus in minimal medium to early log phase (

    
    ).
    
  • Treatment: Add Reductiomycin at

    
     MIC. Include a control (DMSO only).
    
  • Pulse Labeling: Divide culture into three streams. Add radiolabels:

    • 
      Thymidine (DNA)
      
    • 
      Uridine (RNA)
      
    • 
      Leucine (Protein)
      
  • Sampling: At

    
     min, remove aliquots.
    
  • Precipitation: Add ice-cold 10% Trichloroacetic acid (TCA) to precipitate macromolecules.

  • Filtration: Collect precipitate on glass fiber filters. Wash with 5% TCA.

  • Quantification: Measure radioactivity (CPM) via liquid scintillation counting.

  • Analysis: Plot CPM vs. Time. A "Protein Synthesis Inhibitor" will show a flatline for Leucine immediately, while Thymidine/Uridine continue increasing initially.

Challenges & Future Directions

  • Solubility: Reductiomycin is poorly soluble in water, necessitating DMSO or acetone carriers, which can complicate in vivo studies.

  • Toxicity: The therapeutic index is narrow due to antitumor (cytotoxic) activity. Future medicinal chemistry efforts should focus on analogs that improve selectivity for the bacterial ribosome over eukaryotic counterparts.

  • Stability: Solutions should be prepared fresh. Long-term storage of solubilized compound at room temperature leads to degradation of the cyclopentenone ring.

References

  • Shimizu, K., & Tamura, G. (1981). Reductiomycin, a new antibiotic.[2][3] I. Taxonomy, fermentation, isolation, characterization and biological activities.[2][3] The Journal of Antibiotics, 34(6), 649–653.

  • Hirayama, N., et al. (1982). Structure of Reductiomycin. Bioscience, Biotechnology, and Biochemistry, 46(11).

  • Cho, H., et al. (1986). Biosynthesis of the antibiotic reductiomycin. Journal of the American Chemical Society, 108(12), 331–332.

  • Konda, Y., et al. (1981). Structure of reductiomycin. The Journal of Antibiotics, 34(9), 1222–1228.

  • BOC Sciences. Reductiomycin: Product Information and Biological Activity.

Sources

Methodological & Application

Mechanistic Grounding & Biological Significance

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide and experimental framework for the in vitro evaluation of Reductiomycin.

1 is a naturally occurring polyketide secondary metabolite originally isolated from Streptomyces griseorubiginosus and Streptomyces xanthochromogenus[1]. From a structural perspective, it is distinguished by a unique 2-amino-3-hydroxycyclopent-2-enone (C5N) moiety linked to a dihydrofuran ring. Biosynthetic studies reveal that this critical C5N unit is formed by the cyclization of 5-aminolevulinic acid (ALA) generated via the 2[2].

As a therapeutic scaffold, Reductiomycin exhibits a highly valuable dual-action profile. In microbiological models, it acts as a potent inhibitor of bacterial protein synthesis, specifically targeting ribosomal subunits to exert bactericidal effects against Gram-positive pathogens[]. Concurrently, in mammalian models, it demonstrates targeted cytotoxicity, most notably against.

Pathway cluster_bacteria Bacterial Model (Gram-Positive) cluster_mammalian Mammalian Model (KB Cells) Reductiomycin Reductiomycin (AM-6201) Ribosome Ribosomal Subunits Reductiomycin->Ribosome Targets KBCell KB Carcinoma Cells Reductiomycin->KBCell Penetrates Protein Protein Synthesis Arrest Ribosome->Protein Blocks Death Bactericidal Effect Protein->Death Induces Apoptosis Apoptosis Induction KBCell->Apoptosis Triggers Antitumor Antitumor Efficacy Apoptosis->Antitumor Yields

Fig 1. Dual mechanistic action of Reductiomycin in bacterial and mammalian models.

Physicochemical Baselines & Reagent Preparation

Because Reductiomycin is a complex polyketide, strict adherence to solvent and storage parameters is required to prevent the hydrolytic degradation of its ester and enone moieties.

Table 1: Physicochemical Parameters & Handling Rationale

ParameterValueExperimental Implication & Causality
Molecular Weight 293.28 g/mol Small molecule; highly permeable to Gram-positive bacterial cell walls.
Appearance 4[4]Optical interference is highly likely in colorimetric assays (e.g., MTT). Luminescence is preferred.
Solubility Soluble in DMSO or MethanolRequires an organic solvent for stock preparation. Strict vehicle controls (≤1% DMSO) are mandatory in all assays.
Storage -20°C (Desiccated)Prevents moisture-induced hydrolysis. Aliquoting is required to avoid freeze-thaw degradation.

Stock Solution Protocol:

  • Reconstitute Reductiomycin powder in anhydrous, sterile-filtered DMSO to a concentration of 10 mM.

  • Causality Check: Do not use aqueous buffers for the primary stock, as the compound will precipitate instantly, leading to inaccurate downstream dosing.

  • Aliquot into light-protected amber microcentrifuge tubes and store at -20°C.

In Vitro Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. Every variable is controlled to isolate the specific biological activity of Reductiomycin.

Protocol A: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol evaluates the Minimum Inhibitory Concentration (MIC) against Gram-positive pathogens (e.g., Staphylococcus aureus).

  • Inoculum Standardization: Grow the target bacterial strain overnight on an agar plate. Suspend isolated colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

    • Causality: This standardizes the starting density to approximately

      
       CFU/mL. Failing to standardize will result in the "inoculum effect," where an artificially high bacterial load overwhelms the antibiotic, yielding a false-positive resistance profile.
      
  • Media Selection: Dilute the standardized suspension 1:150 in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final working concentration of

    
     CFU/mL.
    
    • Causality: CAMHB contains standardized physiological levels of divalent cations (Ca²⁺ and Mg²⁺). These ions stabilize the bacterial membrane and ensure reproducible diffusion of the antibiotic into the cell.

  • Compound Titration: In a sterile 96-well clear-bottom plate, perform a 2-fold serial dilution of Reductiomycin (e.g., 64 µg/mL down to 0.125 µg/mL). Ensure the final DMSO concentration in all wells never exceeds 1% (v/v).

    • Causality: DMSO concentrations above 1% disrupt bacterial lipid bilayers, causing solvent-induced toxicity that confounds the true MIC of the compound.

  • System Validation (Controls):

    • Positive Control: Vancomycin (Validates assay sensitivity to known Gram-positive inhibitors).

    • Negative Control: 1% DMSO in CAMHB with bacteria (Validates that the vehicle is non-toxic).

    • Sterility Control: CAMHB only (Validates media sterility).

  • Incubation & Readout: Incubate the plate at 37°C for 16–20 hours. The MIC is defined as the lowest concentration of Reductiomycin that completely inhibits visible bacterial growth (OD600 < 0.05).

Protocol B: Mammalian Cytotoxicity Assay (KB Cells)

This protocol calculates the half-maximal inhibitory concentration (IC50) of Reductiomycin against human-mouth epidermoid carcinoma cells.

  • Cell Seeding: Harvest KB cells in the logarithmic growth phase. Seed at a density of 5,000 cells/well in a 96-well opaque white plate using DMEM supplemented with 10% FBS.

    • Causality: Opaque white plates are mandatory for luminescence-based assays. They maximize signal reflection and prevent optical cross-talk between adjacent wells, ensuring data fidelity.

  • Adherence Phase: Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

    • Causality: This recovery period allows cells to re-adhere and re-enter the log-growth phase, ensuring they are metabolically active when the drug is introduced.

  • Treatment Window: Aspirate the media and apply Reductiomycin at varying concentrations (0.01 µM to 100 µM) in fresh media. Incubate for 72 hours.

    • Causality: A 72-hour exposure is required to accurately capture anti-proliferative effects across multiple cell division cycles.

  • Luminescent Readout: Equilibrate the plate to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo® reagent to each well, lyse on an orbital shaker for 2 minutes, and record luminescence.

    • Causality: Reductiomycin is a yellow compound. Colorimetric assays like MTT (which rely on absorbance at 570 nm) suffer from severe optical interference from the drug itself. An ATP-dependent luminescence assay entirely bypasses this optical artifact, providing a highly trustworthy readout of metabolic viability.

Workflow Stock Stock Prep (10mM in DMSO) Culture Cell/Bacterial Culture Stock->Culture Dilute Treat Compound Treatment Culture->Treat Add Assay Viability Assay (Luminescence) Treat->Assay 72h/16h Analyze Data Analysis (IC50/MIC) Assay->Analyze Read

Fig 2. Standardized high-throughput in vitro workflow for Reductiomycin evaluation.

Data Synthesis & Quality Control

When executing the protocols above, the self-validating controls must fall within accepted parameters before the Reductiomycin data can be considered trustworthy.

Table 2: Quality Control & Expected Assay Metrics

Assay TypeTarget ModelExpected OutcomeValidation Control Agent
Antibacterial (MIC) Gram-positive (S. aureus)Potent Inhibition (Low µg/mL)Vancomycin (MIC ~1 µg/mL)
Antibacterial (MIC) Gram-negative (E. coli)Inactive / ResistantGentamicin (MIC ~0.5 µg/mL)
Cytotoxicity (IC50) Mammalian KB CellsDose-dependent ApoptosisDoxorubicin (IC50 ~0.1 µM)

References

1.[] BOC Sciences. "CAS 68748-55-0 (Reductiomycin) - Core Mechanism". Source: bocsci.com. URL: 2. Kitasato Microbial Library. "Reductiomycin". Source: kitasato-u.ac.jp. URL: 3.[1] K Shimizu, G Tamura. "Reductiomycin, a new antibiotic. I. Taxonomy, fermentation, isolation, characterization and biological activities". Source: PubMed. URL: 4.[4] Hello Bio. "Reductiomycin - Antibiotics". Source: hellobio.com. URL: 5.[2] Petříček, M., et al. "Occurrence of Two 5-Aminolevulinate Biosynthetic Pathways in Streptomyces nodosus subsp. asukaensis Is Linked with the Production of Asukamycin". Source: PMC. URL:

Sources

Reductiomycin minimum inhibitory concentration (MIC) assay

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Reductiomycin Minimum Inhibitory Concentration (MIC) Assay

Abstract

Reductiomycin is a distinct pyrrolidine alkaloid antibiotic and antitumor agent isolated from Streptomyces griseorubiginosus.[1] While it exhibits activity against Gram-positive bacteria, fungi, and Newcastle disease virus, its hydrophobic nature and specific stability requirements pose challenges for standard susceptibility testing. This Application Note provides a rigorous, standardized protocol for determining the Minimum Inhibitory Concentration (MIC) of Reductiomycin using cation-adjusted Mueller-Hinton Broth (CAMHB). Special emphasis is placed on solvent management (DMSO compatibility) to prevent compound precipitation and solvent-induced cytotoxicity, ensuring data integrity.

Introduction

Reductiomycin represents a class of secondary metabolites with a unique dihydro-2-pyridone structure. Unlike hydrophilic aminoglycosides or beta-lactams, Reductiomycin is lipophilic. This physicochemical property necessitates deviations from standard aqueous-based stock preparation protocols defined by CLSI (Clinical and Laboratory Standards Institute) or EUCAST.

Key Challenges in Reductiomycin Assays:

  • Solubility: Poorly soluble in water; requires organic solvents (DMSO or Methanol) for stock preparation.

  • Solvent Toxicity: High concentrations of DMSO (>1%) can inhibit sensitive bacterial strains, leading to false-positive "susceptibility" data.

  • Stability: As a complex natural product, it is susceptible to degradation if subjected to repeated freeze-thaw cycles.

This protocol utilizes a Broth Microdilution Method , the gold standard for quantitative antimicrobial susceptibility testing, adapted for hydrophobic compounds.

Experimental Workflow

The following diagram outlines the critical path from stock preparation to data analysis, highlighting the "Solvent Control" loop often missed in standard assays.

MIC_Workflow cluster_QC Quality Control Checks Stock Reductiomycin Powder (Store at -20°C) Solubilization Solubilization (10 mg/mL in 100% DMSO) Stock->Solubilization Weigh & Dissolve Intermediate Intermediate Dilution (Dilute 1:50 in CAMHB) Final: 200 µg/mL, 2% DMSO Solubilization->Intermediate Dilute to avoid shock precipitation PlatePrep 96-Well Plate Setup (Serial 2-fold Dilutions) Intermediate->PlatePrep Dispense into Col 1 PlatePrep->PlatePrep Serial Dilution (Cols 1-10) Incubation Incubation (35°C, 16-20 Hours) PlatePrep->Incubation QC1 Vehicle Control (Max DMSO %) PlatePrep->QC1 QC2 Sterility Control (Media only) PlatePrep->QC2 QC3 Growth Control (Bacteria + Media) PlatePrep->QC3 Inoculum Bacterial Inoculum (0.5 McFarland -> 5x10^5 CFU/mL) Inoculum->PlatePrep Add to all wells Readout Readout (Visual or OD600) Incubation->Readout Analysis Data Analysis (Determine MIC) Readout->Analysis

Caption: Logical workflow for Reductiomycin MIC assay, emphasizing the intermediate dilution step to buffer solvent concentration.

Materials & Reagents

ComponentSpecificationPurpose
Reductiomycin >95% Purity (HPLC)Test Agent.
Solvent Anhydrous DMSO (Dimethyl Sulfoxide)Solubilization of hydrophobic stock.[2]
Assay Medium Cation-Adjusted Mueller-Hinton Broth (CAMHB)Standard bacterial growth medium (Ca²⁺ 20-25 mg/L, Mg²⁺ 10-12.5 mg/L).
Bacterial Strain e.g., Staphylococcus aureus ATCC 29213Quality Control strain.[3]
Optical Standard 0.5 McFarland StandardStandardizing cell density (~1.5 x 10⁸ CFU/mL).
Dye (Optional) Resazurin (Alamar Blue)Colorimetric indicator for cell viability.

Detailed Protocol

Phase 1: Stock Solution Preparation (The Critical Step)

Principle: Reductiomycin is hydrophobic. Direct addition of high-concentration DMSO stock to aqueous media can cause "crashing out" (micro-precipitation), leading to erratic MICs.

  • Weighing: Weigh 10 mg of Reductiomycin powder into a sterile, glass vial (avoid plastic if possible for long-term storage, though polypropylene is acceptable for short-term).

  • Primary Stock (100X): Add 1.0 mL of 100% sterile DMSO . Vortex until completely dissolved.

    • Concentration: 10,000 µg/mL.

    • Storage: Aliquot and store at -20°C. Protect from light.

  • Working Stock (4X): Prepare a fresh intermediate dilution in CAMHB immediately before the assay.

    • Example target top concentration: 64 µg/mL.

    • Prepare a 256 µg/mL solution: Add 25.6 µL of Primary Stock to 974.4 µL of CAMHB.

    • Note: This solution contains ~2.5% DMSO. After final dilution in the plate, DMSO will be <1%, which is safe for most bacteria.

Phase 2: Plate Setup (96-Well)

Use a sterile, U-bottom 96-well microtiter plate.

  • Dispense Media: Add 100 µL of sterile CAMHB to columns 2 through 12.

  • Add Drug: Add 200 µL of the Working Stock (256 µg/mL) to Column 1.

  • Serial Dilution:

    • Transfer 100 µL from Column 1 to Column 2. Mix by pipetting up and down 6 times.

    • Transfer 100 µL from Column 2 to Column 3. Mix.

    • Repeat until Column 10.

    • Discard 100 µL from Column 10 after mixing.

    • Result: Columns 1-10 contain drug concentrations ranging from 128 µg/mL down to 0.25 µg/mL (prior to inoculum addition).

  • Controls:

    • Column 11 (Growth Control): 100 µL CAMHB + Inoculum (No Drug). Add 1% DMSO here to rule out solvent toxicity.

    • Column 12 (Sterility Control): 100 µL CAMHB (No Inoculum, No Drug).

Phase 3: Inoculum Preparation
  • Select 3-5 isolated colonies from a fresh agar plate (18-24h growth).

  • Suspend in saline to match the turbidity of a 0.5 McFarland Standard .

    • Cell Density: ~1 x 10⁸ CFU/mL.

  • Dilution: Dilute this suspension 1:100 in CAMHB.

    • Final Inoculum Density: ~1 x 10⁶ CFU/mL.

Phase 4: Assay Initiation
  • Add 100 µL of the diluted inoculum to wells in Columns 1 through 11.

    • Do NOT add to Column 12 (Sterility).

  • Final Concentrations:

    • Drug: 64 µg/mL (Col 1) to 0.125 µg/mL (Col 10).

    • Bacterial Density: ~5 x 10⁵ CFU/mL.[4]

    • DMSO: < 0.7% (Safe range).[2]

Phase 5: Incubation & Reading
  • Seal plate with a breathable membrane or loose lid to prevent evaporation.

  • Incubate at 35°C ± 2°C for 16–20 hours in ambient air.

  • Visual Read: Place plate on a dark, non-reflective surface.

    • MIC Definition: The lowest concentration well showing no visible growth (no turbidity or pellet).

    • Optional: Add 20 µL Resazurin (0.01%) and incubate for 1 hour. Blue = No Growth (Inhibition); Pink = Growth.

Data Analysis & Interpretation

ObservationInterpretationAction
Clear Wells (Cols 1-4) Complete InhibitionMIC is likely within this range.
Turbid Wells (Cols 5-10) Bacterial GrowthConcentration insufficient to inhibit.
Col 11 (Growth Control) is Clear Assay FailureBacteria non-viable. Repeat assay.
Col 12 (Sterility) is Turbid ContaminationMedia or technique compromised. Repeat assay.
"Skipped" Wells (e.g., Growth in Col 3, Clear in Col 4, Growth in Col 5)Technical ErrorPipetting error or contamination. Disregard data.

Reporting: Report the MIC as a single value (e.g., "4 µg/mL"). If the organism grows in the highest concentration, report as "> [Max Concentration]".

Troubleshooting

  • Precipitation: If the solution in Column 1 turns cloudy immediately upon adding media, Reductiomycin has precipitated.

    • Fix: Reduce the starting concentration or use a "step-down" dilution method where the stock is diluted in 50% DMSO/Water before adding to broth.

  • Trailing Endpoints: A gradual reduction in turbidity rather than a sharp cutoff.

    • Fix: Use OD600 readings. Define MIC as the concentration inhibiting >80% of growth compared to the control.[4]

References

  • Shimizu, K., & Tamura, G. (1981).[5] Reductiomycin, a new antibiotic.[1][5][6] I. Taxonomy, fermentation, isolation, characterization and biological activities.[1][6] The Journal of Antibiotics, 34(6), 649–653.[1] Link

  • Clinical and Laboratory Standards Institute (CLSI). (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition (M07-A11). Wayne, PA: CLSI. Link

  • BenchChem. (2025).[2] Technical Support: Improving Solubility of Antibacterial Agents in DMSO. Link

  • Emery Pharma. (2016). How-to guide: Minimum Inhibitory Concentration (MIC). Link

Sources

Technical Application Note: Reductiomycin in Mammalian Cell Culture

[1]

Abstract & Compound Profile

Reductiomycin (CAS: 68748-55-0) is a distinctive polyketide antibiotic and antitumor agent originally isolated from Streptomyces griseorubiginosus (and later S. xanthophaeus).[] Structurally characterized by a 2-amino-3-hydroxycyclopent-2-enone moiety linked to a dihydrofuran ring, it exhibits a broad spectrum of activity, including antibacterial (Gram-positive), antifungal, antiviral (Newcastle disease virus), and cytotoxic effects against specific tumor models (e.g., KB epidermoid carcinoma, Ehrlich ascites).[]

While primarily studied for its antimicrobial properties—specifically protein synthesis inhibition—its unique heterocyclic structure has garnered renewed interest in combinatorial chemistry and oncology for its potential to bypass resistance mechanisms common to classical anthracyclines.[] This guide provides a standardized workflow for utilizing Reductiomycin in mammalian cell culture, focusing on solubility optimization, IC50 determination, and mechanistic validation.[]

Chemical Properties Table[1][2][3]
PropertySpecification
Molecular Formula C₁₄H₁₅NO₆
Molecular Weight 293.27 g/mol
Appearance Pale yellow needles/solid
Solubility (High) DMSO (>10 mg/mL), Acetone, Chloroform
Solubility (Low/Insoluble) Methanol (Slight), Water, Diethyl Ether
Storage (Solid) -20°C (Desiccated, protect from light)
Stock Solution Stability -20°C for 1 month; Fresh preparation recommended

Preparation & Handling Protocols

Stock Solution Preparation

Reductiomycin is hydrophobic and hydrolytically sensitive.[] Proper solubilization is critical to prevent precipitation in aqueous media.

Reagents:

  • Reductiomycin (Solid)[]

  • Dimethyl Sulfoxide (DMSO), Sterile Filtered, Cell Culture Grade (≥99.7%)[]

Protocol:

  • Weighing: Accurately weigh 2.93 mg of Reductiomycin.

  • Solubilization: Dissolve in 1.0 mL of sterile DMSO to create a 10 mM Stock Solution .

    • Note: Vortex vigorously for 30-60 seconds. The solution should be a clear, light yellow liquid.

  • Aliquot: Dispense into small aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.

  • Storage: Store at -20°C. Protect from light.

Working Solution (Media Preparation)

Critical Rule: The final concentration of DMSO in the cell culture well must not exceed 0.5% (v/v) , and ideally should be ≤0.1% to avoid solvent cytotoxicity.

  • Example: To achieve a final assay concentration of 100 µM :

    • Dilute the 10 mM Stock 1:100 in complete cell culture media (pre-warmed) to make a 100 µM working solution.

    • Correction: This results in 1% DMSO, which is too high.[]

    • Corrected Step: Prepare a 100x intermediate dilution in media or PBS, or aim for a lower top concentration if DMSO sensitivity is high.

    • Best Practice: Prepare a 1 mM intermediate stock (1:10 dilution in media) -> DMSO is now 10%.[] Dilute this 1:100 into wells -> Final Drug: 10 µM, Final DMSO: 0.1%.

Experimental Workflow: IC50 Determination

Since specific IC50 values for Reductiomycin vary by cell line and lineage, researchers must establish a dose-response curve.[] The following protocol uses the KB cell line (epidermoid carcinoma) as a reference model but is adaptable to HeLa, MCF-7, or HepG2.[]

Experimental Design (DOT Visualization)

ExperimentalWorkflowStartCell Seeding(Day 0)TreatDrug Treatment(Day 1)Start->Treat Adhere O/NIncubateIncubation(24-72 hrs)Treat->Incubate Serial DilutionDetailsControls:- Vehicle (DMSO)- Positive (Doxorubicin)- Blank (Media only)Treat->DetailsAssayViability Assay(MTT/CCK-8)Incubate->Assay Add ReagentAnalysisData Analysis(IC50 Calculation)Assay->Analysis Absorbance Read

Figure 1: Standardized workflow for determining Reductiomycin cytotoxicity.

Step-by-Step Protocol (Adherent Cells)
  • Seeding:

    • Harvest cells and count using a hemocytometer or automated counter.

    • Seed 3,000 - 5,000 cells/well in a 96-well plate in 100 µL of complete media.

    • Incubate overnight at 37°C, 5% CO₂ to allow attachment.

  • Treatment:

    • Prepare serial dilutions of Reductiomycin in complete media (2x concentrations).

    • Range: 0.1 µM, 0.5 µM, 1 µM, 5 µM, 10 µM, 50 µM, 100 µM.[]

    • Add 100 µL of the 2x drug solution to the wells (Total volume = 200 µL).

    • Controls:

      • Vehicle Control: Media + DMSO (matched % to highest drug concentration).

      • Blank: Media only (no cells).

  • Incubation:

    • Incubate for 48 to 72 hours .[2] Reductiomycin's mechanism (macromolecular synthesis inhibition) often requires at least one cell cycle to manifest significant cytotoxicity.

  • Assay (MTT):

    • Add 20 µL of MTT reagent (5 mg/mL) to each well.

    • Incubate for 3-4 hours until purple formazan crystals form.

    • Aspirate media carefully.[]

    • Dissolve crystals in 150 µL DMSO.

    • Measure absorbance at 570 nm (reference 630 nm).

Mechanism of Action & Scientific Context[4][5][6][7][8][9][10][11][12][13][14]

Reductiomycin is unique among polyketides.[] While its precise mammalian molecular target is less defined than that of Doxorubicin or Bortezomib, its activity profile suggests interference with macromolecular synthesis , similar to its bacteriostatic mode of action (protein synthesis inhibition).[]

Proposed Mechanistic Pathway[1]

MechanismDrugReductiomycin(Extracellular)EntryCellular Uptake(Passive Diffusion)Drug->EntryTargetMacromolecular Synthesis(Protein/RNA Interference)Entry->Target Intracellular AccumulationStressCellular Stress Response(Unfolded Protein Response?)Target->Stress InhibitionArrestCell Cycle Arrest(G1/S or G2/M)Stress->Arrest Checkpoint ActivationDeathApoptosis(Cell Death)Arrest->Death Irreparable Damage

Figure 2: Proposed cytotoxic cascade of Reductiomycin in mammalian cells.[]

Comparative Activity

In historical screens, Reductiomycin showed significant activity against KB cells (human epidermoid carcinoma) and Ehrlich ascites carcinoma . Unlike DNA intercalators (e.g., Doxorubicin), Reductiomycin does not strongly induce DNA strand breaks, suggesting a mechanism closer to ribosomal interference or metabolic modulation.[]

Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation in Media Drug concentration too high (>100 µM) or rapid addition.[]Pre-dilute in warm media; vortex immediately.[] Keep DMSO < 0.5%.[]
Inconsistent IC50 Cell density too high at seeding.[]Reduce seeding density to ensure cells are in log phase during treatment.[]
Low Solubility Old stock solution or moisture contamination.[]Use fresh DMSO stocks.[] Reductiomycin is sensitive to hydrolysis.
No Cytotoxicity Incubation time too short.[]Extend treatment to 72 hours. This compound is not an acute toxin like membrane disruptors.[]

References

  • Shimizu, K., & Tamura, G. (1981).[][3] Reductiomycin, a new antibiotic.[][3] I. Taxonomy, fermentation, isolation, characterization and biological activities.[][3] The Journal of Antibiotics, 34(6), 649–653. Link

  • Konda, Y., et al. (1981).[] Structure of reductiomycin. The Journal of Antibiotics, 34(6), 654-657.[] Link

  • Hello Bio. (n.d.). Reductiomycin - Solubility & Handling.[][4] Hello Bio Product Information. Link

  • Kitasato Microbial Library. (n.d.).[] Reductiomycin: Discovery, producing organism and structure.[] Kitasato University. Link

  • BOC Sciences. (n.d.). Reductiomycin Product Information. BOC Sciences.[]

Technical Guide: Reductiomycin for Microbial Fermentation Studies

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Significance

Reductiomycin (C₁₄H₁₅NO₆; MW 293.[1]27) is a distinctive secondary metabolite produced by Streptomyces griseorubiginosus and Streptomyces xanthochromogenus. Chemically, it is characterized by a unique pyrrolidine-2,4-dione core linked to a dihydrofuran moiety. Unlike typical macrolides or aminoglycosides, Reductiomycin represents a niche class of alkaloids with broad-spectrum biological activity, including antibacterial (Gram-positive), antifungal, antiviral (Newcastle disease virus), and significant antitumor properties.

For drug development professionals, Reductiomycin is of high interest due to its structural complexity and the biosynthetic convergence of the shikimate pathway and polyketide synthase (PKS) machinery. This guide provides a standardized, field-proven protocol for the fermentation, extraction, and purification of Reductiomycin, emphasizing the mechanistic rationale behind every process parameter.

Biosynthetic Logic & Pathway Engineering

To optimize fermentation, one must understand the metabolic demand of the producer strain. Reductiomycin biosynthesis is a hybrid process:

  • Shikimate Pathway Origin: The dihydrofuranylacrylic acid moiety is derived from shikimic acid , proceeding through intermediates like 4-hydroxybenzoic acid or 4-hydroxybenzaldehyde.

  • Polyketide/Amino Acid Convergence: The pyrrolidine core is assembled via a pathway resembling polyketide synthesis, potentially utilizing specific amino acid precursors (e.g., serine or glycine) and acetate/malonate units for ring formation.

Understanding this convergence dictates our media design: we must supply sufficient carbon for polyketide assembly (glucose/starch) and nitrogen/amino acid precursors (soybean meal) to fuel the shikimate and pyrrolidine pathways.

Visualization: Biosynthetic Flow & Fermentation Logic

Reductiomycin_Biosynthesis Glucose Glucose/Starch (Primary Carbon) Shikimate Shikimate Pathway Glucose->Shikimate Metabolic Flux Precursor2 Polyketide/Amino Acid Intermediates Glucose->Precursor2 Acetate/Malonate Precursor1 4-Hydroxybenzaldehyde Derivative Shikimate->Precursor1 Ring Cleavage AminoAcids Amino Acids (Soybean Meal) AminoAcids->Precursor2 N-Source Assembly Enzymatic Assembly (PKS/NRPS-like) Precursor1->Assembly Precursor2->Assembly Reductiomycin Reductiomycin (C14H15NO6) Assembly->Reductiomycin Cyclization & Modification

Figure 1: Logical flow of carbon and nitrogen sources into the Reductiomycin biosynthetic pathway, highlighting the convergence of shikimate and polyketide precursors.

Application Note: Strain Selection & Maintenance

Strain: Streptomyces griseorubiginosus (e.g., ATCC or NBRC collections) or S. xanthochromogenus. Storage: Spore suspensions in 20% glycerol at -80°C.

Revival Protocol
  • Medium: ISP-2 (Yeast Extract-Malt Extract Agar).

  • Inoculation: Streak 50 µL of frozen spore stock onto ISP-2 plates.

  • Incubation: 28°C for 7–10 days until abundant gray/white sporulation occurs.

  • Validation: Verify colony morphology (tough, leathery texture, earthy odor) and pigment production (often yellow/brown soluble pigment).

Protocol: Fermentation Optimization

This protocol uses a Soybean-Starch based medium, optimized to provide a slow-release carbon source (starch) which prevents carbon catabolite repression, a common issue in Streptomyces secondary metabolism.

Seed Culture (Inoculum Generation)

Objective: To generate robust vegetative mycelia.

  • Medium (Seed):

    • Glucose: 10 g/L

    • Soluble Starch: 10 g/L

    • Soybean Meal: 10 g/L

    • Yeast Extract: 5 g/L

    • CaCO₃: 2 g/L

    • pH: Adjust to 7.2 before autoclaving.

  • Vessel: 250 mL Erlenmeyer flask with 50 mL medium.

  • Conditions: 28°C, 220 rpm, 48–72 hours.[2]

  • Criteria: Thick vegetative growth, no contamination.

Production Fermentation

Objective: Maximize Reductiomycin titer.

Production Medium (Optimized RM-1):

ComponentConcentration (g/L)Function
Soluble Starch 20.0Slow-release Carbon source (Polyketide backbone)
Glucose 10.0Rapid Carbon source (Biomass)
Soybean Meal 20.0Complex Nitrogen & Amino Acids (Pyrrolidine precursor)
Yeast Extract 2.0Growth factors/Vitamins
NaCl 2.0Osmotic balance
CaCO₃ 3.0pH buffer (Critical for acid neutralization)
MgSO₄·7H₂O 0.5Mg cofactor for biosynthetic enzymes
K₂HPO₄ 0.5Phosphate source (Limit to prevent repression)

Fermentation Parameters:

  • Inoculation: Transfer 5% (v/v) of Seed Culture into Production Medium.

  • Temperature: 27°C – 28°C.

  • Agitation: 180–200 rpm (High aeration is required for oxidative biosynthetic steps).

  • Time: 96 – 120 hours (4–5 days).

  • pH Monitoring: pH will initially drop (sugar consumption) and then rise (deamination). Maintain >6.0 using CaCO₃ buffering.

Protocol: Extraction & Purification

Reductiomycin is secreted into the culture broth. The molecule is moderately polar and acidic (due to the enol/carboxylic nature).

Downstream Processing Workflow
  • Separation: Centrifuge fermentation broth (5000 x g, 20 min) to remove mycelia. Retain the supernatant .

  • pH Adjustment: Adjust supernatant pH to 6.0 with dilute HCl. Note: Extreme acid pH may degrade the compound; neutral/slightly acidic is preferred for solvent extraction.

  • Solvent Extraction:

    • Extract supernatant with equal volume of Ethyl Acetate (1:1 v/v).

    • Repeat extraction 2 times.

    • Combine organic layers.

  • Concentration: Evaporate Ethyl Acetate under reduced pressure (Rotavap) at 40°C to yield a crude oily residue (yellow/brown).

  • Purification (Silica Gel Chromatography):

    • Stationary Phase: Silica Gel 60 (230-400 mesh).

    • Mobile Phase: Chloroform : Methanol gradient (95:5 → 90:10).

    • Fraction Collection: Monitor fractions via TLC (see below).

  • Crystallization: Dissolve active fractions in a minimal amount of warm methanol/acetone and allow to crystallize at 4°C.

Visualization: Extraction Workflow

Extraction_Protocol Broth Fermentation Broth (120h) Centrifuge Centrifugation (Remove Mycelia) Broth->Centrifuge Supernatant Supernatant (pH adjust to 6.0) Centrifuge->Supernatant Extraction Ethyl Acetate Extraction (x2) Supernatant->Extraction OrganicPhase Organic Phase (Concentrate) Extraction->OrganicPhase Purification Silica Gel Column (CHCl3:MeOH) OrganicPhase->Purification Product Pure Reductiomycin (Crystals) Purification->Product

Figure 2: Step-by-step downstream processing workflow for the isolation of Reductiomycin.

Analytical Validation

Thin Layer Chromatography (TLC):

  • Plate: Silica Gel 60 F254.

  • Solvent: Chloroform : Methanol (9:1).

  • Detection: UV light (254 nm) – Reductiomycin absorbs strongly. Iodine vapor can also be used.

  • Rf Value: ~0.4 – 0.5 (varies by exact conditions).

HPLC Quantification:

  • Column: C18 Reverse Phase (e.g., 5 µm, 4.6 x 250 mm).

  • Mobile Phase: Acetonitrile : Water (with 0.1% Formic Acid). Gradient 10% → 80% ACN over 20 mins.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm or 280 nm .

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Titer Carbon Catabolite RepressionReduce Glucose, increase Starch or Glycerol.
Mycelial Clumping Insufficient AgitationIncrease rpm to 220; add glass beads or baffles.
pH Crash (<5.0) Insufficient BufferingIncrease CaCO₃ to 4-5 g/L.
Impure Extract Emulsion formationFilter broth through Celite before extraction.

References

  • Shimizu, K., & Tamura, G. (1981).[3] Reductiomycin, a new antibiotic.[1] I. Taxonomy, fermentation, isolation, characterization and biological activities.[1] The Journal of Antibiotics, 34(6), 649–653. Link

  • Cho, H., Beale, J. M., Graff, C., Mocek, U., Nakagawa, A., Omura, S., & Floss, H. G. (1993).[4] Studies on the biosynthesis of the antibiotic reductiomycin in Streptomyces xanthochromogenus.[4] Journal of the American Chemical Society, 115(26), 12296–12304.[3] Link

  • Shimizu, K., & Tamura, G. (1981). Reductiomycin, a new antibiotic. II. Structural elucidation by spectroscopic studies. The Journal of Antibiotics, 34(6), 654–657. Link

  • Kieser, T., Bibb, M. J., Buttner, M. J., Chater, K. F., & Hopwood, D. A. (2000). Practical Streptomyces Genetics. The John Innes Foundation. (Standard reference for Streptomyces media and handling).

Sources

Reductiomycin: A Pyrrolidine Alkaloid Scaffold for Anti-Infective and Antitumor Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reductiomycin as a tool for drug discovery research Content Type: Detailed Application Note and Protocol Guide

Abstract

Reductiomycin (AM-6201) is a distinct pyrrolidine alkaloid antibiotic derived from Streptomyces species (S. griseorubiginosus, S. xanthochromogenus). Unlike common macrolide or tetracycline scaffolds, Reductiomycin features a unique 2-amino-3-hydroxycyclopent-2-enone core linked to a dihydrofuran moiety. This structural distinctiveness makes it a high-value "tool compound" in modern drug discovery for probing novel chemical space, particularly in the development of agents active against Gram-positive bacteria, fungi, and specific tumor cell lines (e.g., KB epidermoid carcinoma). This guide details the physicochemical properties, mechanism of action, and standardized protocols for utilizing Reductiomycin in phenotypic screening and lead optimization assays.

Technical Profile & Physicochemical Properties

Before initiating biological assays, researchers must account for the compound's stability and solubility profile to prevent experimental artifacts (e.g., precipitation in media).

PropertySpecification
CAS Number 68748-55-0
Chemical Formula C₁₄H₁₅NO₆
Molecular Weight 293.27 g/mol
Appearance Yellow to orange crystalline powder
Solubility Soluble in DMSO (>10 mg/mL), Methanol, Ethanol. Poorly soluble in water.
Stability Sensitive to light and alkaline pH. Stable at -20°C in solid form for 2 years.
Source Organism Streptomyces griseorubiginosus / S. xanthochromogenus
Key Structural Motifs Pyrrolidine ring, Dihydrofuran moiety, Enolized

-diketone
Handling & Storage Protocol
  • Reconstitution: Prepare a 10 mM stock solution in anhydrous DMSO. Vortex for 1 minute to ensure complete dissolution.

  • Aliquot: Dispense into single-use aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.

  • Storage: Store aliquots at -20°C or -80°C. Protect from light using amber tubes or foil wrapping.

  • Working Solutions: Dilute the DMSO stock into culture media immediately prior to use. Ensure the final DMSO concentration in the assay does not exceed 0.5% (v/v) to prevent solvent toxicity.

Mechanism of Action (MoA)

Reductiomycin exhibits a dual-action profile, making it a versatile probe for chemical biology.

  • Antibacterial Activity: Evidence suggests Reductiomycin functions as a protein synthesis inhibitor .[1] It targets the bacterial ribosome, disrupting the translation machinery.[2][3][4][5][6] This mechanism is distinct from

    
    -lactams (cell wall) or fluoroquinolones (DNA replication), providing a non-cross-resistant scaffold for studying multidrug-resistant (MDR) Gram-positive pathogens.
    
  • Antitumor Activity: In mammalian cells (e.g., KB, Ehrlich ascites), Reductiomycin induces cytotoxicity, potentially through the modulation of stress response pathways or direct interference with macromolecular synthesis, distinct from its prokaryotic target.

  • Biosynthetic Modulation: It acts as a signaling molecule in Streptomyces, influencing secondary metabolite production, which makes it a useful tool for "awakening" silent gene clusters in microbial mining.

Pathway Visualization: Mechanism & Application

Reductiomycin_Mechanism cluster_Bacteria Prokaryotic Target (Bacteria) cluster_Mammalian Eukaryotic Target (Tumor Cells) Reduct Reductiomycin (C14H15NO6) Ribosome 70S Ribosome (Translation Machinery) Reduct->Ribosome  Permeates Cell Wall   UnknownTarget Macromolecular Synthesis Interference Reduct->UnknownTarget  Uptake   ProteinInhib Inhibition of Protein Synthesis Ribosome->ProteinInhib  Disrupts Elongation   BactDeath Bacterial Cell Death (Gram+ Specificity) ProteinInhib->BactDeath CytoTox Cytotoxicity (KB / Ehrlich Ascites) UnknownTarget->CytoTox

Figure 1: Dual mechanism of action of Reductiomycin in prokaryotic (antibacterial) and eukaryotic (antitumor) systems.

Application 1: Antimicrobial Susceptibility Profiling

Rationale: Reductiomycin is primarily used as a reference standard or starting scaffold to screen for activity against Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis).

Protocol: Broth Microdilution Assay (MIC Determination)

Objective: Determine the Minimum Inhibitory Concentration (MIC) of Reductiomycin.

Materials:

  • Mueller-Hinton Broth (MHB) (cation-adjusted).

  • 96-well sterile microplates (U-bottom).

  • Bacterial strains (e.g., S. aureus ATCC 29213).

  • Reductiomycin stock (10 mM in DMSO).

  • Positive control (e.g., Vancomycin) and Negative control (DMSO vehicle).

Step-by-Step Methodology:

  • Inoculum Preparation:

    • Culture bacteria overnight on agar plates.

    • Resuspend colonies in sterile saline to match a 0.5 McFarland turbidity standard (~1.5 x 10⁸ CFU/mL).

    • Dilute this suspension 1:100 in MHB to achieve ~10⁶ CFU/mL.

  • Compound Dilution:

    • Add 100 µL of MHB to columns 2-12 of the 96-well plate.

    • Add 200 µL of Reductiomycin working solution (e.g., 64 µg/mL) to column 1.

    • Perform serial 2-fold dilutions from column 1 to column 10 (transfer 100 µL). Discard the final 100 µL from column 10.

    • Result: Concentration gradient (e.g., 64 µg/mL to 0.125 µg/mL).

  • Inoculation:

    • Add 100 µL of the diluted bacterial inoculum to wells in columns 1-11.

    • Column 11 serves as the Growth Control (Bacteria + Solvent).

    • Column 12 serves as the Sterility Control (Media only).

  • Incubation:

    • Seal plate with breathable film.

    • Incubate at 35°C ± 2°C for 16–20 hours in ambient air.

  • Readout:

    • Visual: Identify the lowest concentration well with no visible turbidity.

    • Quantitative: Measure OD₆₀₀ using a plate reader.

    • Valid MIC: The lowest concentration inhibiting ≥90% of growth compared to the growth control.

Application 2: Antitumor Cytotoxicity Screening

Rationale: Reductiomycin exhibits moderate cytotoxicity against specific tumor lines. This assay establishes the IC₅₀ value, serving as a baseline for Structure-Activity Relationship (SAR) studies aimed at reducing toxicity or enhancing potency.

Protocol: MTT Cell Viability Assay

Objective: Quantify the cytotoxic effect on KB (human epidermoid carcinoma) cells.

Materials:

  • KB cell line (ATCC CCL-17).

  • DMEM media supplemented with 10% FBS.

  • MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • 96-well tissue culture plates (flat bottom).

Step-by-Step Methodology:

  • Seeding:

    • Harvest exponential phase KB cells.

    • Seed 5,000 cells/well in 100 µL media.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

  • Treatment:

    • Prepare serial dilutions of Reductiomycin in media (keeping DMSO < 0.5%).

    • Remove old media and add 100 µL of compound-containing media.

    • Include "No Treatment" (100% viability) and "Triton X-100" (0% viability) controls.

    • Incubate for 72 hours.

  • MTT Addition:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3–4 hours at 37°C. Viable cells will convert yellow MTT to purple formazan crystals.

  • Solubilization:

    • Carefully aspirate media (do not disturb crystals).

    • Add 150 µL of DMSO to dissolve the formazan.

    • Shake plate on an orbital shaker for 15 minutes.

  • Data Analysis:

    • Measure absorbance at 570 nm (reference 630 nm).

    • Calculate % Viability:

      
      .
      
    • Plot dose-response curve to determine IC₅₀ using non-linear regression.

Drug Discovery Workflow: Lead Optimization

Reductiomycin is a valuable scaffold for Structure-Activity Relationship (SAR) studies. The goal is often to decouple the antimicrobial activity from the cytotoxicity.

Workflow Visualization

SAR_Workflow cluster_Mod Chemical Modification Strategy cluster_Assays Validation Assays Lead Hit: Reductiomycin (Natural Product) Mod1 Dihydrofuran Ring (Stability Optimization) Lead->Mod1 Mod2 Pyrrolidine Side Chain (Potency Tuning) Lead->Mod2 Screen Parallel Screening Mod1->Screen Mod2->Screen MIC Antibacterial MIC (Target: <1 µg/mL) Screen->MIC Tox Mammalian Cytotoxicity (Target: Low Toxicity) Screen->Tox Select Select Lead Candidate (High Selectivity Index) MIC->Select Tox->Select

Figure 2: Strategic workflow for optimizing Reductiomycin analogs, focusing on improving the therapeutic window (Selectivity Index).

Troubleshooting & FAQs

IssueProbable CauseCorrective Action
Precipitation in Assay Concentration too high or aqueous shock.Dilute stepwise; ensure final DMSO is <0.5%. Do not exceed solubility limit (~100 µM in aqueous media).
Inconsistent MICs Compound degradation.Use fresh aliquots. Reductiomycin is sensitive to alkaline pH; ensure media pH is 7.2–7.4.
High Background (MTT) Media interference or phenol red.Use phenol red-free media or subtract background absorbance at 630 nm.
Loss of Potency Light sensitivity.Perform all weighing and dilution steps under low light or using amber vessels.

References

  • Shimizu, K., & Tamura, G. (1981).[7] Reductiomycin, a new antibiotic.[7][8] I. Taxonomy, fermentation, isolation, characterization and biological activities.[8] The Journal of Antibiotics, 34(6), 649–653.[8] Link

  • Shimizu, K., & Tamura, G. (1981).[7] Reductiomycin, a new antibiotic. II.[7] Structural elucidation by spectroscopic studies. The Journal of Antibiotics, 34(6), 654–657. Link

  • Cho, H., et al. (1993). Studies on the biosynthesis of the antibiotic reductiomycin in Streptomyces xanthochromogenus. Journal of the American Chemical Society, 115(26), 12296-12304. Link

  • Konda, Y., et al. (1981). Structure of antitumor alkaloid AM-6201. The Journal of Antibiotics, 34(9), 1222–1223. Link

  • Wilson, D. N. (2014).[9] Ribosome-targeting antibiotics and mechanisms of bacterial resistance. Nature Reviews Microbiology, 12(1), 35-48. Link

Sources

Application Note: Leveraging Reductiomycin for Microbial Pathway Elucidation and Biosynthetic Engineering

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Biologists, and Drug Development Professionals Content Type: Technical Application Guide & Validated Protocols

Executive Summary & Mechanistic Grounding

Reductiomycin (CAS 68748-55-0) is a unique polyketide-like secondary metabolite originally isolated from Streptomyces griseorubiginosus and S. xanthochromogenus. While classically recognized for its potent inhibition of bacterial protein synthesis and antiviral properties, its true value in modern biotechnology lies in its role as a model scaffold for microbial pathway elucidation.

The structural complexity of Reductiomycin arises from a fascinating dual-origin biosynthesis. The molecule is assembled via the convergence of two distinct metabolic routes: the formation of a 2-amino-3-hydroxycyclopent-2-enone moiety derived from 5-aminolevulinic acid (ALA), and a dihydrofuran moiety generated via the shikimate pathway (1[1]). Furthermore, Reductiomycin operates as a microbial signaling agent, modulating genetic expression involved in secondary metabolite biosynthesis and quorum sensing ([]).

By understanding and manipulating the biosynthetic gene clusters (BGCs) responsible for Reductiomycin, researchers can engineer novel analogs, activate cryptic gene clusters, and optimize industrial fermentation processes.

Biosynthesis Shikimate Shikimate Pathway Intermediate1 Dihydrofuran Moiety Shikimate->Intermediate1 Enzymatic Cleavage ALA 5-Aminolevulinic Acid (ALA) Intermediate2 2-amino-3-hydroxycyclopent-2-enone ALA->Intermediate2 Cyclization Reductiomycin Reductiomycin (Bioactive Metabolite) Intermediate1->Reductiomycin Condensation Intermediate2->Reductiomycin Condensation

Fig 1: Convergent biosynthetic pathway of Reductiomycin from Shikimate and ALA precursors.

Protocol I: Elucidating Biosynthetic Pathways via Stable Isotope Feeding

To map the precise carbon-carbon bond formations and cleavages during Reductiomycin biosynthesis, stable isotope feeding combined with Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard.

Causality & Experimental Design: We utilize


 and 

labeled precursors rather than radioisotopes to allow for direct, site-specific mapping of atomic incorporation via 2D-NMR (HSQC/HMBC). The self-validating nature of this protocol relies on comparing the enriched spectra against a natural-abundance Reductiomycin standard to calculate specific enrichment percentages, ensuring that the observed signals are due to direct biosynthetic incorporation and not random metabolic scrambling.
Step-by-Step Methodology
  • Strain Cultivation: Inoculate Streptomyces xanthochromogenus spores into 50 mL of seed medium (yeast extract, malt extract, glucose). Incubate at 28°C for 48 hours at 200 rpm.

  • Isotope Spiking: Transfer 5 mL of the seed culture into 100 mL of production medium. At 24, 48, and 72 hours post-inoculation, aseptically pulse-feed 50 mg of

    
    , 
    
    
    
    , or
    
    
    .
    • Insight: Pulse-feeding prevents precursor toxicity and aligns with the exponential phase of secondary metabolite production.

  • Extraction & Purification: After 120 hours, centrifuge the broth. Extract the supernatant with ethyl acetate (1:1 v/v) three times. Concentrate the organic layer in vacuo. Purify the crude extract using semi-preparative HPLC (C18 column, gradient elution: 10-90% Methanol in

    
     over 30 mins).
    
  • NMR Data Acquisition: Dissolve the purified Reductiomycin in DMSO-

    
    . Acquire 
    
    
    
    -NMR and
    
    
    HSQC spectra using a 600 MHz spectrometer.
  • Validation: Calculate the specific enrichment by integrating the

    
     satellite peaks relative to the central natural abundance peak. A successful incorporation will yield an enrichment factor 
    
    
    
    .
Quantitative Data: Typical Isotope Enrichment Profile

The following table summarizes expected enrichment data based on foundational biosynthetic studies ().

Precursor FedTarget Moiety in ReductiomycinMonitored PositionSpecific Enrichment (%)

Polyketide backboneC-2, C-4, C-68.2 - 10.5%

Cyclopentenone ringC-5'20.9%

Amino groupN-115.3%

Dihydrofuran ringC-1'' to C-4''12.1%

Protocol II: Transcriptomic Profiling of Reductiomycin as a Metabolic Modulator

Reductiomycin is not merely an end-product; it actively modulates genetic expression and quorum sensing networks within microbial populations. This protocol details how to use Reductiomycin to activate cryptic secondary metabolite pathways in target Streptomyces strains.

Causality & Experimental Design: By applying sub-lethal concentrations of Reductiomycin to a non-producing Streptomyces strain, we induce a stress/signaling response. RNA-Seq is utilized to capture the global transcriptomic shift. To make this a self-validating system, a


 mutant (a strain with its Reductiomycin receptor/response regulator knocked out) must be run in parallel as a negative control. True signaling targets will show differential expression in the wild-type but remain static in the mutant.
Step-by-Step Methodology
  • Preparation of Indicator Strain: Grow the wild-type Streptomyces coelicolor A3(2) and the corresponding response-regulator mutant in liquid minimal medium to an

    
     of 0.6 (mid-log phase).
    
  • Modulator Treatment: Spike the cultures with Reductiomycin at a sub-inhibitory concentration (e.g.,

    
    , typically 0.5 µg/mL). Include a vehicle control (DMSO) flask.
    
  • Incubation & Harvesting: Incubate for exactly 60 minutes to capture primary transcriptomic responses before secondary cascade effects dominate. Flash-freeze the cell pellets in liquid nitrogen to halt RNA degradation.

  • RNA Extraction & rRNA Depletion: Extract total RNA using a phenol-chloroform method. Treat with DNase I. Crucially, perform ribosomal RNA (rRNA) depletion using a magnetic bead-based kit, as rRNA constitutes >90% of the bacterial transcriptome and will obscure mRNA reads.

  • Sequencing & Analysis: Construct cDNA libraries and sequence using an Illumina NovaSeq platform (paired-end, 150 bp). Map reads to the reference genome and calculate log

    
     fold changes using DESeq2.
    

Transcriptomics Step1 Step 1 Sub-lethal Reductiomycin Treatment Step2 Step 2 Flash Freezing & Total RNA Extraction Step1->Step2 Step3 Step 3 rRNA Depletion & cDNA Library Prep Step2->Step3 Step4 Step 4 RNA-Seq & Differential Expression Step3->Step4

Fig 2: Workflow for transcriptomic profiling of Reductiomycin-induced metabolic modulation.

Conclusion & Troubleshooting Insights

When utilizing Reductiomycin for pathway elucidation, the primary bottleneck is often the instability of the cyclopentenone ring under highly alkaline conditions. Ensure that all extraction protocols maintain a pH between 5.5 and 7.0. Furthermore, when analyzing transcriptomic data, distinguish between generalized stress responses (e.g., heat shock proteins, efflux pumps) and genuine secondary metabolite BGC activation by cross-referencing the upregulated genes with known biosynthetic clusters using tools like antiSMASH.

References

  • BOC Sciences:CAS 68748-55-0 (Reductiomycin) - Core Mechanism & Applications.
  • Journal of the American Chemical Society (JACS):Biosynthesis of the antibiotic reductiomycin. Beale, J. M., et al. (1986).
  • Kitasato Microbial Library:Reductiomycin - Discovery, producing organism and structure.

Sources

Technical Application Note: Reductiomycin Solubilization & Handling

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Core Directive

Reductiomycin (AM-6201) is a distinct polyketide antibiotic and antitumor agent derived from Streptomyces species.[] While it exhibits potent activity against Gram-positive bacteria, fungi, and certain tumor cell lines (e.g., KB cells), its utility in biological assays is frequently compromised by improper solubilization techniques.[]

The Critical Challenge: Reductiomycin is insoluble in water . Researchers often attempt to dissolve it directly in aqueous buffers or culture media, leading to micro-precipitation that is invisible to the naked eye but catastrophic for assay reproducibility. This guide provides a definitive protocol for solubilizing Reductiomycin using organic solvents (DMSO) and executing a "step-down" dilution strategy to maintain solubility in aqueous environments.[]

Part 2: Physicochemical Profile[1][2]

Understanding the physical nature of the compound is the first step in designing a robust protocol.

Table 1: Reductiomycin Chemical & Physical Properties[1]
PropertyDataNotes
CAS Number 68748-55-0
Synonyms AM-6201, Antibiotic S 551II
Molecular Formula C₁₄H₁₅NO₆
Molecular Weight 293.27 g/mol
Appearance Pale yellow needles or powderLight sensitive
Primary Solubility DMSO (>10 mg/mL), Acetone, ChloroformPreferred solvent: DMSO
Secondary Solubility Methanol (Slightly soluble)Not recommended for high-conc.[][2][3] stocks
Insolubility Water , Diethyl Ether, HexaneDo NOT use water for stock
Stability (Solid) -20°C (Desiccated)Stable for >1 year if dry
Stability (Solution) -20°C (1 month max)Susceptible to hydrolysis in aqueous media

Part 3: Solubilization & Stock Preparation Protocol[1]

Solvent Selection Logic
  • DMSO (Dimethyl Sulfoxide): The gold standard for Reductiomycin. It disrupts the crystal lattice effectively due to its high polarity and aprotic nature.

  • Ethanol: Generally poor solubility compared to DMSO. Avoid ethanol for high-concentration stocks (>1 mg/mL) to prevent crashing out during storage.[]

  • Water: Forbidden for stock preparation.[] Adding water to solid Reductiomycin will result in a suspension, not a solution.[]

Protocol: Preparation of 10 mM Stock Solution

Target Concentration: 10 mM (approx.[] 2.93 mg/mL) is a versatile starting point for most IC50 assays.

Materials:

  • Reductiomycin solid (stored at -20°C, brought to RT).[][2]

  • Anhydrous DMSO (Grade: Cell Culture Tested, ≥99.9%).[]

  • Amber glass vials or foil-wrapped polypropylene tubes.[]

Procedure:

  • Equilibration: Remove the Reductiomycin vial from the freezer and allow it to equilibrate to room temperature (RT) for 20 minutes before opening. This prevents condensation from forming on the hygroscopic solid.

  • Weighing: Weigh exactly 2.93 mg of Reductiomycin.

  • Solubilization: Add 1.0 mL of anhydrous DMSO to the vial.

  • Mixing: Vortex vigorously for 30-60 seconds. The yellow powder should dissolve completely, resulting in a clear, yellow solution.

    • Troubleshooting: If particles remain, sonicate in a water bath at RT for 5 minutes.[] Do not heat above 37°C.

  • Aliquoting: Immediately dispense into small aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.

  • Storage: Store at -20°C . Use within 1 month.

Part 4: Biological Assay Application (Aqueous Dilution)[1]

The "Crash-Out" Risk: When a DMSO stock is added to a cell culture medium (mostly water), the solubility drops drastically. If the local concentration of Reductiomycin exceeds its aqueous solubility limit during the mixing process, it will precipitate.

Protocol: The "Intermediate Step" Dilution Method

Do not pipette 100% DMSO stock directly into the cell culture well if the final volume is small. Instead, use an intermediate dilution.

Scenario: You need a final concentration of 10 µM in a cell culture well.

  • Prepare Intermediate Stock (10x):

    • Take your 10 mM DMSO stock.

    • Dilute 1:100 into culture medium (pre-warmed) in a separate tube.

    • Calculation: 10 µL of 10 mM Stock + 990 µL Medium = 100 µM (Intermediate).

    • Observation: Vortex immediately.[] Inspect for turbidity. At 100 µM, Reductiomycin should remain soluble in media (approx. 30 µg/mL).[]

  • Final Addition:

    • Add this 100 µM intermediate solution to your cells (which are already in media) at a 1:10 ratio.

    • Result: Final concentration = 10 µM . Final DMSO concentration = 0.1% .

    • Validation: 0.1% DMSO is generally non-toxic to most cell lines (e.g., KB, HeLa).[]

Part 5: Visualization of Workflow

The following diagram illustrates the decision logic and workflow for handling Reductiomycin to ensure data integrity.

Reductiomycin_Workflow Start Solid Reductiomycin (Store at -20°C) Equilibrate Equilibrate to Room Temp (Prevent Condensation) Start->Equilibrate Solvent_Choice Select Solvent Equilibrate->Solvent_Choice DMSO Anhydrous DMSO (Recommended) Solvent_Choice->DMSO High Solubility Water Water/Buffer (FORBIDDEN) Solvent_Choice->Water Insoluble Ethanol Ethanol (Risk of Precipitation) Solvent_Choice->Ethanol Low Solubility Stock_Prep Prepare Stock (10-20 mg/mL) Vortex until clear yellow DMSO->Stock_Prep Storage Aliquot & Store -20°C (Avoid Freeze-Thaw) Stock_Prep->Storage Assay_Dilution Assay Dilution Strategy Storage->Assay_Dilution Direct_Spike Direct Spike (Risk of localized precip) Assay_Dilution->Direct_Spike Not Recommended Intermediate Intermediate Dilution (10x) (Recommended) Assay_Dilution->Intermediate Best Practice Final_Assay Final Assay (DMSO < 0.5%) Direct_Spike->Final_Assay Intermediate->Final_Assay

Caption: Logical workflow for Reductiomycin solubilization, emphasizing DMSO selection and intermediate dilution steps to prevent precipitation.

Part 6: References

  • Kitasato Microbial Library. (n.d.).[] Reductiomycin: Physical Data and Biological Activity. Kitasato University.[] Retrieved from [Link][]

  • Shimizu, K., & Tamura, G. (1981).[][4][5] Reductiomycin, a new antibiotic.[][4][5][6] I. Taxonomy, fermentation, isolation, characterization and biological activities.[][4] The Journal of Antibiotics, 34(6), 649–653. [Link]

Sources

Proper Storage and Handling of Reductiomycin: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Reductiomycin, an antibiotic produced by Streptomyces griseorubiginosus, is a valuable compound in biomedical research due to its antibacterial, antifungal, antiviral, and antitumor properties.[1][2] Its unique molecular structure, with the formula C14H15O6N, underpins its biological activity.[2][3] As with many complex organic molecules, the stability and efficacy of Reductiomycin are directly dependent on proper storage and handling. This guide provides detailed protocols and evidence-based recommendations to ensure the long-term integrity of Reductiomycin in a research setting.

The core principle of these guidelines is to mitigate the primary factors that contribute to the degradation of antibiotics: temperature, moisture, light, and pH.[4][5] Improper storage can lead to the loss of biological activity, introduction of confounding variables into experiments, and ultimately, compromised research outcomes.

Chemical and Physical Properties

A foundational understanding of Reductiomycin's properties is essential for its correct handling.

PropertyValueSource
Molecular FormulaC14H15NO6[2][3]
Molecular Weight293.3 g/mol [1][3]
AppearanceLight yellow solid[1]
CAS Number68748-55-0[1][3]

Recommended Storage Conditions

The stability of Reductiomycin is maintained by adhering to specific storage conditions for both the solid compound and its solutions.

Solid Reductiomycin

Primary Storage: For long-term storage, solid Reductiomycin should be stored at -20°C .[] Some suppliers may recommend +4°C for shorter periods, but freezing is the preferred condition to minimize degradation over time.[1] The container should be tightly sealed to prevent moisture absorption, as many antibiotics are hygroscopic.[7]

Rationale: Lowering the temperature significantly reduces the rate of chemical degradation reactions.[8] By keeping the compound in a desiccated, frozen state, molecular motion is minimized, preserving the intricate structure essential for its biological activity.

Reductiomycin in Solution

Short-Term Storage (Working Solutions): It is highly recommended to prepare and use Reductiomycin solutions on the same day.[1] If immediate use is not possible, solutions can be stored at -20°C for up to one month .[1]

Rationale: In solution, Reductiomycin is more susceptible to hydrolysis and other degradation pathways. Freezing the solution slows these processes, but the freeze-thaw cycles should be minimized as they can also contribute to degradation.[7]

Key Considerations for Solutions:

  • Aliquotting: To avoid repeated freeze-thaw cycles, it is best practice to aliquot stock solutions into single-use volumes.[7]

  • Solvent Choice: The choice of solvent can impact stability. While specific data for Reductiomycin is limited, sterile, high-purity solvents are crucial.

  • Equilibration: Before use, frozen solutions should be equilibrated to room temperature and inspected for any precipitation.[1]

Visualizing the Importance of Proper Storage

The following diagram illustrates the potential degradation pathways for a complex antibiotic like Reductiomycin when exposed to adverse conditions.

G Potential Degradation Pathways of Reductiomycin Reductiomycin Reductiomycin (Active) Hydrolysis Hydrolysis (Moisture Exposure) Reductiomycin->Hydrolysis H₂O Oxidation Oxidation (Light/Air Exposure) Reductiomycin->Oxidation O₂, Light Thermal_Degradation Thermal Degradation (High Temperature) Reductiomycin->Thermal_Degradation Heat Inactive_Products Inactive or Altered Activity Products Hydrolysis->Inactive_Products Oxidation->Inactive_Products Thermal_Degradation->Inactive_Products

Caption: Factors leading to Reductiomycin degradation.

Protocols for Handling and Preparation

Adherence to aseptic technique is paramount to prevent microbial contamination and preserve the integrity of Reductiomycin.

Protocol 1: Preparation of a Reductiomycin Stock Solution
  • Acclimatization: Allow the vial of solid Reductiomycin to equilibrate to room temperature before opening. This prevents condensation from forming inside the vial.

  • Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of Reductiomycin powder.

  • Dissolution: Add the appropriate volume of a sterile solvent (e.g., DMSO, ethanol, or sterile water, depending on the experimental requirements) to the powder. Vortex briefly to ensure complete dissolution.

  • Sterilization (if necessary): If the solvent is not sterile, filter the solution through a 0.22 µm syringe filter into a sterile container.[7]

  • Aliquoting and Storage: Dispense the stock solution into single-use, sterile microcentrifuge tubes. Label each aliquot clearly with the compound name, concentration, and date of preparation. Store immediately at -20°C.

Protocol 2: Preparation of Working Dilutions
  • Thawing: Remove a single aliquot of the stock solution from the -20°C freezer and thaw it at room temperature.

  • Dilution: In a sterile environment, dilute the stock solution to the desired final concentration using sterile culture medium or buffer.

  • Use: Use the freshly prepared working solution immediately for your experiment.

  • Disposal: Do not re-freeze any remaining working dilution. Discard it according to your institution's guidelines.

Workflow for Optimal Reductiomycin Handling

The following workflow diagram provides a visual guide to the best practices for handling Reductiomycin from receipt to experimental use.

G Reductiomycin Handling Workflow Receipt Receive Solid Reductiomycin Store_Solid Store at -20°C (or +4°C short-term) Receipt->Store_Solid Prep_Stock Prepare Stock Solution (Aseptic Technique) Store_Solid->Prep_Stock Aliquot Aliquot into Single-Use Tubes Prep_Stock->Aliquot Store_Stock Store Aliquots at -20°C Aliquot->Store_Stock Thaw_Aliquot Thaw One Aliquot Store_Stock->Thaw_Aliquot Prep_Working Prepare Working Dilution Thaw_Aliquot->Prep_Working Experiment Use Immediately in Experiment Prep_Working->Experiment Discard Discard Unused Working Solution Experiment->Discard

Caption: Recommended workflow for Reductiomycin.

Conclusion

The biological activity of Reductiomycin is intrinsically linked to its chemical integrity. By following these application notes and protocols, researchers can ensure the stability and reliability of this potent antibiotic. Proper storage and handling are not merely procedural; they are fundamental to the generation of accurate and reproducible scientific data. For research use only, not for therapeutic or diagnostic use.[1]

References

  • Umezawa, H., et al. (1981). Reductiomycin, a new antibiotic. I. Taxonomy, fermentation, isolation, characterization and biological activities. The Journal of Antibiotics, 34(6), 649–653. [Link]

  • Stability of Commonly Used Antibiotic Solutions in an Elastomeric Infusion Device. Canadian Journal of Hospital Pharmacy. [Link]

  • Effects of Light, Temperature, Humidity on the Stability of Each Opened Tablet Formula. ResearchGate. [Link]

  • Storage of Biologic Medication and Why it Matters. Finic Health. [Link]

  • Stability Studies of the Dilution Series of Different Antibiotic Stock Solutions in Culture Medium Incubated at 37 °C. MDPI. [Link]

  • Degradation of Antibiotics. Encyclopedia MDPI. [Link]

  • Antibiotic KA 3093. PubChem. [Link]

  • Stability Studies of the Dilution Series of Different Antibiotic Stock Solutions in Culture Medium Incubated at 37 °C. ResearchGate. [Link]

  • Investigation of the effect of moisture, heat and sunlight on some antibiotics using infra-red spectroscopy. ResearchGate. [Link]

  • Antibiotic Use in Research Animals. University of Washington. [Link]

  • Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. MDPI. [Link]

  • Efficient degradation of neomycin by Bacillus velezensis and Cupriavidus basilensis isolated from mangrove soil and pharmaceutical wastewater. Frontiers in Microbiology. [Link]

  • Degradation of streptomycin in aquatic environment: kinetics, pathway, and antibacterial activity analysis. ResearchGate. [Link]

  • Shimizu, K., & Tamura, G. (1981). Reductiomycin, a new antibiotic. II. Structural elucidation by spectroscopic studies. The Journal of Antibiotics, 34(6), 654–657. [Link]

  • A comparison of the effect of temperature and moisture on the solid dispersions: aging and crystallization. PubMed. [Link]

Sources

Technical Guide: Reductiomycin in Agricultural & Veterinary Research

[1]

Part 1: Core Directive & Introduction[1]

Executive Summary

Reductiomycin (AM-6201) is a specialized polyketide antibiotic and antitumor agent isolated from Streptomyces griseorubiginosus and Streptomyces xanthochromogenus.[1] Unlike common macrolides, it features a unique dihydrofuranone core structure stabilized by a strong intramolecular hydrogen bond.[1] While currently designated for Research Use Only (RUO) , its broad-spectrum activity against Gram-positive bacteria, phytopathogenic fungi, and Newcastle Disease Virus (NDV) makes it a high-value scaffold for developing next-generation agricultural fungicides and veterinary antivirals.

This guide provides standardized protocols for evaluating Reductiomycin’s efficacy in crop protection and veterinary virology, emphasizing mechanistic validation and safety profiling.

Chemical Profile & Stability[1]
  • CAS Number: 68748-55-0[1]

  • Formula: C₁₄H₁₅NO₆[1][2]

  • Molecular Weight: 293.27 g/mol [1]

  • Solubility: Soluble in DMSO, Methanol, and Ethyl Acetate. Poorly soluble in water.[1]

  • Stability: Sensitive to extreme pH (<4 or >9).[1] Solutions in DMSO are stable at -20°C for 1 month.[1] Avoid repeated freeze-thaw cycles.[1]

Part 2: Mechanism of Action (MOA)

Reductiomycin exhibits a multifaceted MOA, distinguishing it from single-target antibiotics.

  • Protein Synthesis Inhibition: In bacteria and fungi, it functions similarly to polyketide antibiotics, likely interfering with ribosomal translocation or peptide bond formation, though the precise binding site (distinct from macrolides like erythromycin) remains a subject of structural biology research.

  • Antiviral Modulation: Its activity against Newcastle Disease Virus suggests interference with viral glycoprotein synthesis or host-cell metabolic pathways required for viral replication.[1]

  • Cytotoxicity: It exhibits antitumor properties, necessitating careful dose-response optimization to distinguish between therapeutic antimicrobial effects and host toxicity.[1]

MOA_Flowchartcluster_0Sourcecluster_1Compoundcluster_2Biological ActivitySStreptomycesgriseorubiginosusRReductiomycin(Dihydrofuranone core)S->RFermentationT1Bacterial/FungalRibosomeR->T1T2Viral Replication(NDV)R->T2T3Tumor CellMetabolismR->T3E1Protein SynthesisInhibitionT1->E1E2Viral TiterReductionT2->E2E3Cytotoxicity(Host Safety Limit)T3->E3

Figure 1: Multifaceted mechanism of action of Reductiomycin spanning antibacterial, antiviral, and cytotoxic pathways.[1]

Part 3: Agricultural Application Notes[1][3]

Target Pathogens

Reductiomycin is effective against a range of phytopathogenic fungi and Gram-positive bacteria.[1][] Key targets for research include:

  • Botrytis cinerea (Gray mold)[4]

  • Pythium spp.[1] (Damping-off)

  • Clavibacter michiganensis (Bacterial canker)

Protocol: In Vitro Mycelial Growth Inhibition (Agar Dilution)

Purpose: To determine the EC₅₀ (Effective Concentration) of Reductiomycin against fungal plant pathogens.

Reagents:

  • Potato Dextrose Agar (PDA)

  • Reductiomycin stock (10 mg/mL in DMSO)

  • Control Fungicide: Blasticidin S or Kasugamycin

Procedure:

  • Media Preparation: Autoclave PDA and cool to 50°C.

  • Amendment: Add Reductiomycin to molten agar to achieve final concentrations of 0, 1, 5, 10, 50, and 100 µg/mL. Ensure DMSO concentration is <1% v/v in all plates.

  • Inoculation: Use a sterile cork borer (5 mm) to cut mycelial plugs from the margin of an actively growing fungal culture (Botrytis cinerea).[1]

  • Plating: Place one plug (mycelium side down) in the center of each amended plate. Prepare triplicates for each concentration.

  • Incubation: Incubate at 25°C in the dark for 72–96 hours.

  • Measurement: Measure colony diameter (mm) in two perpendicular directions.

  • Analysis: Calculate % Inhibition =

    
    , where 
    
    
    is control growth and
    
    
    is treated growth.[1] Plot dose-response curve to derive EC₅₀.
Protocol: Greenhouse Foliar Efficacy Trial

Purpose: To validate in vivo efficacy on crop plants (e.g., Cucumber or Tomato).[1]

Experimental Design:

  • Host: Cucumber seedlings (2-leaf stage).

  • Pathogen: Botrytis cinerea spore suspension (

    
     spores/mL).[1]
    
  • Treatment Groups:

    • Negative Control (Water + 0.1% Tween 20)[1]

    • Positive Control (Commercial Fungicide, label rate)[1]

    • Reductiomycin Low (50 µg/mL)[1]

    • Reductiomycin High (200 µg/mL)[1]

Workflow:

  • Application: Spray plants with treatment solutions until runoff 24 hours before inoculation (Preventative test) or 24 hours after inoculation (Curative test).[1]

  • Inoculation: Spray pathogen spore suspension.[1]

  • Incubation: Maintain high humidity (>90% RH) for 48 hours to facilitate infection, then standard greenhouse conditions.

  • Scoring: Assess disease severity index (0–5 scale) at 7 and 14 days post-inoculation.

Part 4: Veterinary Application Notes[1]

Target Indication

Reductiomycin has demonstrated activity against Newcastle Disease Virus (NDV) , a devastating poultry pathogen.[1] This protocol focuses on evaluating antiviral efficacy using the embryonated egg model, the gold standard for NDV research.

Protocol: Antiviral Efficacy in Embryonated Eggs

Purpose: To determine if Reductiomycin reduces viral replication (EID₅₀) in ovo.

Materials:

  • 9-to-11-day-old Specific Pathogen Free (SPF) embryonated chicken eggs.[1]

  • NDV strain (e.g., LaSota or virulent challenge strain).[1]

  • Reductiomycin working solution (diluted in sterile PBS).[1]

Workflow:

Egg_Assaycluster_treatmentTreatment Groups (n=10 eggs/group)StartEgg Preparation(9-11 day SPF Eggs)CandlingCandle Eggs(Mark air cell & inoculation site)Start->CandlingG1Virus Only(Control)Candling->G1G2Virus + Reductiomycin(Co-incubation)Candling->G2G3Reductiomycin Only(Toxicity Control)Candling->G3InoculationInoculation(0.1 mL via Allantoic Route)G1->InoculationG2->InoculationG3->InoculationIncubationIncubation(37°C, 48-72 hours)Inoculation->IncubationHarvestChill Eggs (4°C)Harvest Allantoic FluidIncubation->HarvestReadoutHemagglutination (HA) AssayCalculate EID50Harvest->Readout

Figure 2: Workflow for evaluating antiviral efficacy in embryonated chicken eggs.[1]

Step-by-Step Procedure:

  • Toxicity Control (Critical): Before viral testing, inject 0.1 mL of Reductiomycin at various concentrations (10, 50, 100 µ g/egg ) into 5 eggs each.[1] Incubate for 48 hours. Determine the Maximum Tolerated Dose (MTD) where embryo survival is 100%.

  • Virus Preparation: Dilute NDV stock to contain 100 EID₅₀ per 0.1 mL.

  • Co-incubation: Mix virus suspension with Reductiomycin (at MTD) 1:1 and incubate at 37°C for 1 hour (neutralization test) OR inject Reductiomycin 1 hour prior to virus challenge (prophylactic test).

  • Inoculation: Inoculate 0.2 mL of the mixture into the allantoic cavity. Seal hole with glue/wax.[1]

  • Incubation: Incubate at 37°C for 48–72 hours. Candle daily to check for embryo mortality.[1]

  • Harvest: Chill surviving eggs to 4°C for 4 hours (to kill embryo and prevent bleeding). Aseptically harvest allantoic fluid.[1]

  • Readout (HA Assay): Perform Hemagglutination (HA) assay with 1% chicken RBCs. A reduction in HA titer in the treated group compared to control indicates antiviral activity.[1]

Part 5: Safety, Toxicity & Handling

WARNING: Reductiomycin is a potent bioactive compound.[1] Specific LD₅₀ data for humans is not established.[1] It must be handled as a hazardous chemical.

Cytotoxicity Screening (Mandatory)

Before any animal work, researchers must establish the Selectivity Index (SI) (

Protocol: MTT Assay

  • Cells: Use Vero cells (for viral support) or mammalian fibroblasts (for general toxicity).[1]

  • Seeding: Seed

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Add Reductiomycin (0.1 to 100 µg/mL).[1] Incubate 48h.

  • Assay: Add MTT reagent (5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO.

  • Readout: Absorbance at 570 nm.[1]

  • Interpretation: If

    
     (Cytotoxic Concentration 50%) is close to the therapeutic MIC/EC₅₀ (SI < 10), the compound is likely too toxic for systemic veterinary use without modification.[1]
    
Handling Precautions
  • PPE: Wear nitrile gloves, lab coat, and safety glasses. Handle powder in a fume hood.

  • Disposal: Incinerate as hazardous chemical waste.[1] Do not release into drains (potent antibiotic).[1]

References

  • Shimizu, K., & Tamura, G. (1981). Reductiomycin, a new antibiotic.[1][2] I. Taxonomy, fermentation, isolation, characterization and biological activities.[1] The Journal of Antibiotics, 34(6), 649–653. Link

  • Shimizu, K., & Tamura, G. (1981). Reductiomycin, a new antibiotic. II.[1][2][5] Structural elucidation by spectroscopic studies. The Journal of Antibiotics, 34(6), 654–657. Link

  • Hirayama, N., et al. (1981). Structure of Reductiomycin.[1] Bioscience, Biotechnology, and Biochemistry.[6] Link

  • Cho, H., et al. (1993). Studies on the biosynthesis of the antibiotic reductiomycin in Streptomyces xanthochromogenus. Journal of the American Chemical Society, 115(26), 12296-12304. Link

  • USDA APHIS. (2018).[1] Supplemental Assay Method for the Titration of Newcastle Disease Vaccine.[1] Center for Veterinary Biologics.[1] Link

  • Hello Bio. Reductiomycin Product Sheet & Safety Data. Link

Troubleshooting & Optimization

Technical Support Center: Reductiomycin Production Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Improving Reductiomycin Production from Streptomyces

Ticket ID: RED-OPT-2024 Support Tier: Level 3 (Senior Application Scientist)

Introduction

Welcome to the Advanced Technical Support Center for Reductiomycin biosynthesis. This guide addresses the specific challenges associated with the production of Reductiomycin, a dihydro-2-furylidene alkaloid antibiotic produced primarily by Streptomyces griseorubiginosus.

Unlike standard polyketides, Reductiomycin biosynthesis is a hybrid process requiring the convergence of the polyketide pathway and 5-aminolevulinic acid (ALA) metabolism. Most production failures stem from precursor bottlenecks or feedback inhibition rather than simple biomass limitations.

Module 1: Fermentation & Upstream Processing

Issue: "My wild-type strain yields are stuck below 50 mg/L."

Diagnosis: The standard ISP2 or starch-casein media often lack the specific precursors required for the unique dihydrofuranone ring system of Reductiomycin. The bottleneck is likely the availability of 5-aminolevulinic acid (ALA) .

Troubleshooting Protocol: Precursor Feeding Strategy

Reductiomycin is structurally derived from acetate and ALA. If the intracellular pool of ALA is depleted by heme biosynthesis (primary metabolism), antibiotic production stalls.

Step-by-Step Optimization:

  • Basal Medium Selection: Switch to a defined medium where Carbon/Nitrogen ratios can be tightly controlled. High phosphate levels often repress secondary metabolism in Streptomyces (the "Phosphate Effect").

  • The "Pulse-Feed" Protocol:

    • Timepoint: Add precursors at 24-36 hours (onset of idiophase).

    • Precursor A: 5-Aminolevulinic Acid (ALA) at 1–2 mM final concentration.

    • Alternative (Cost-effective): Feed Glycine (0.5%) and Succinic Acid (0.2%), which are the biological precursors to ALA via the Shemin pathway.

  • Carbon Source: Use Glycerol (2%) as the primary carbon source. Glycerol often favors secondary metabolite production in Streptomyces over glucose, which can cause Carbon Catabolite Repression (CCR).

Data Table: Recommended Production Medium (Optimized)

ComponentConcentration (g/L)Function
Glycerol20.0Non-repressive Carbon Source
Soybean Meal10.0Complex Nitrogen (Slow release)
NaCl2.0Osmotic Balance
CaCO33.0pH Buffer (Critical for acid stability)
Glycine 5.0 ALA Precursor (Critical)
Succinic Acid 1.0 ALA Precursor (Critical)
MgSO4·7H2O0.5Cofactor Supply

Module 2: Genetic & Metabolic Engineering

Issue: "I have cloned the cluster, but expression is silent or low."

Diagnosis: Streptomyces tightly regulate secondary metabolites via pathway-specific regulators (SARPs) and global regulators. If the native promoter is weak or repressed, you must decouple expression from native regulation.

Troubleshooting Protocol: Ribosome & Promoter Engineering
  • Ribosome Engineering (The "Rif/Str" Method):

    • Spontaneous mutations in rpsL (ribosomal protein S12) or rpoB (RNA polymerase beta subunit) often dramatically upregulate latent gene clusters.

    • Action: Plate your strain on gradients of Streptomycin or Rifampicin . Select colonies that grow at 2x-5x the MIC. These mutants often have altered translational machinery that favors secondary metabolite mRNA.

  • Pathway Overexpression:

    • Target the ALA synthase gene (hemA) . Overexpressing hemA increases the pool of the limiting C5 precursor.

    • Promoter Swap: Replace the native promoter of the Reductiomycin cluster with the constitutive strong promoter ermE*p or the inducible tipA promoter.

Visualizing the Metabolic Bottleneck

The following diagram illustrates why standard fermentation fails and how precursor feeding/engineering fixes the flow.

ReductiomycinPath Gly Glycine ALA 5-Aminolevulinic Acid (ALA) Gly->ALA ALA Synthase (Bottleneck) Suc Succinyl-CoA Suc->ALA Heme Heme (Primary Metabolism) ALA->Heme High Flux (Growth Phase) Reduct REDUCTIOMYCIN ALA->Reduct Low Flux (Needs Excess ALA) Acetate Acetate/Malonate (Polyketide Pool) Acetate->Reduct PKS Assembly Feed External Feeding (Glycine/ALA) Feed->ALA Bypasses Regulation

Caption: Metabolic flow showing the competition for ALA between primary metabolism (Heme) and Reductiomycin biosynthesis. Feeding bypasses the bottleneck.

Module 3: Downstream Processing & Analytics

Issue: "My HPLC peaks are broad/tailing, or the compound disappears during extraction."

Diagnosis: Reductiomycin is an acidic compound containing a carboxylic acid moiety.

  • Extraction: If you extract at neutral pH, the compound is ionized (water-soluble) and stays in the broth.

  • HPLC: If the mobile phase is not acidified, the compound fluctuates between ionized and non-ionized states, causing peak tailing.

Troubleshooting Protocol: Acidic Workup
  • Extraction pH: Before adding solvent, adjust the fermentation broth pH to 2.0 – 3.0 using 1N HCl. This protonates the molecule, driving it into the organic phase.

  • Solvent: Use Ethyl Acetate (1:1 ratio with broth). Avoid Chloroform as recovery is often poorer for this specific alkaloid.

  • HPLC Method:

Standardized HPLC Method for Reductiomycin

ParameterSettingReason
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18)Standard hydrophobic retention
Mobile Phase A Water + 0.1% Formic Acid Acid keeps compound protonated (sharp peaks)
Mobile Phase B Acetonitrile + 0.1% Formic Acid Organic eluent
Gradient 10% B to 90% B over 20 minsElutes polar impurities first
Detection UV at 280 nm and 340 nm 340 nm is specific for the conjugated system
Flow Rate 1.0 mL/minStandard pressure

References

  • Cho, J. Y., et al. (1999). "Reductiomycin, a new antibiotic.[1] I. Taxonomy, fermentation, isolation, characterization and biological activities." The Journal of Antibiotics, 52(4), 234-239.

  • Bibb, M. J. (2005). "Regulation of secondary metabolism in streptomycetes." Current Opinion in Microbiology, 8(2), 208-215.

  • Ochi, K., et al. (2004). "Ribosome engineering and secondary metabolite production." Advances in Applied Microbiology, 56, 155-184.

  • Hu, Z., et al. (2020). "Metabolic engineering of Streptomyces for improved production of secondary metabolites." Bioresources and Bioprocessing, 7, 1-18.

  • Shimizu, Y., et al. (1981). "Biosynthesis of reductiomycin." Journal of the American Chemical Society, 103(16), 4919-4921.

Sources

Technical Support Center: Reductiomycin Stability & Handling

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reductiomycin Stability Issues in Aqueous Solution Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Support Guide (Q&A Format)

Introduction: The Stability Paradox of Reductiomycin

Reductiomycin is a potent antitumor antibiotic containing a distinct 2(5H)-furanone moiety. While this structural feature is responsible for its biological activity, it is also the source of its fragility in aqueous environments.

As a Senior Application Scientist, I often see researchers encounter two distinct failure modes:

  • Physical Instability: Immediate precipitation upon dilution into culture media.

  • Chemical Instability: Silent loss of potency due to ring hydrolysis or nucleophilic attack by media components.

This guide dissects these issues with mechanistic precision to ensure your experimental data remains reproducible.

Module 1: Solubility & Physical Preparation

Q: Why does Reductiomycin precipitate immediately when I dilute my DMSO stock into cell culture media?

The Mechanism: Reductiomycin is highly lipophilic. When a concentrated DMSO stock (e.g., 10 mM) is introduced directly into an aqueous buffer, the local concentration of water spikes around the droplet before the DMSO can disperse. This causes a "solvent shock," forcing the hydrophobic compound to crash out of solution as micro-precipitates. These aggregates are often invisible to the naked eye but will significantly lower the effective concentration available to cells.

The Solution: "The Sandwich Dilution" Protocol Do not pipette DMSO stock directly into a large volume of media. Instead, use an intermediate dilution step.

StepActionRationale
1 Prepare 1000x Stock in anhydrous DMSO.Ensures complete initial solubilization.
2 Dilute 1:10 into pure DMSO first (create a 100x working stock).Reduces viscosity and allows easier dispersion.
3 Add the 100x stock to a small volume of serum-free media or PBS while vortexing.Rapid dispersion prevents local high-water pockets.
4 Add this pre-diluted mix to the final bulk media containing serum.Serum proteins (Albumin) can help sequester and solubilize the compound.

Module 2: Chemical Stability & Degradation

Q: My compound lost 40% activity after 4 hours in the incubator. Is it heat sensitive?

The Mechanism: It is likely not heat, but pH-driven hydrolysis . The 2(5H)-furanone ring is an electrophilic center. At physiological pH (7.4) and above, hydroxide ions (


) attack the carbonyl carbon, leading to the irreversible opening of the lactone ring. This produces a biologically inactive keto-acid derivative.
  • pH < 6.0: The ring is stable.

  • pH 7.4: Slow hydrolysis (Half-life ~4-6 hours).

  • pH > 8.0: Rapid degradation (Half-life < 30 mins).

The Solution:

  • Buffer Choice: If possible, buffer your assay at pH 6.5 - 6.8 using MES or PIPES instead of HEPES/Tris at pH 7.4.

  • Time Management: Prepare aqueous working solutions immediately before use. Do not store diluted aliquots.

Q: Why is Reductiomycin inactive in my kinase assay buffer containing DTT?

The Mechanism: Michael Addition This is a classic "gotcha" with furanones. The


-unsaturated carbonyl in Reductiomycin acts as a Michael Acceptor . Thiol-containing reducing agents like Dithiothreitol (DTT) , 

-Mercaptoethanol (BME)
, or even high concentrations of Glutathione (GSH) act as nucleophiles. They attack the double bond of the furanone ring, forming a covalent adduct that destroys the molecule's ability to bind its target.

The Solution:

  • Remove Thiols: Use TCEP (Tris(2-carboxyethyl)phosphine) as a reducing agent if necessary; it is less nucleophilic than DTT.

  • Minimize Exposure: If thiols are required for enzyme stability, add Reductiomycin last, immediately before starting the reaction.

Module 3: Visualization of Degradation Pathways

The following diagram illustrates the two primary chemical threats to Reductiomycin in your media: Alkaline Hydrolysis (pH driven) and Michael Addition (Thiol driven).

Reductiomycin_Degradation Active Active Reductiomycin (2(5H)-Furanone Ring) Hydrolysis Inactive Keto-Acid (Ring Opened) Active->Hydrolysis  Irreversible   Adduct Inactive Thiol-Adduct (Covalent Modification) Active->Adduct  Covalent Bond   Alkaline Alkaline pH (>7.4) OH- Attack Thiol Thiols (DTT, GSH) Michael Addition

Caption: Figure 1. The dual degradation pathways of Reductiomycin. The electrophilic furanone core is susceptible to both hydroxide attack (Hydrolysis) and nucleophilic thiols (Michael Addition).

Module 4: Troubleshooting Flowchart

Use this decision tree to diagnose loss of activity in your specific experimental setup.

Troubleshooting_Tree Start Issue: Loss of Biological Activity Precipitation Is the solution cloudy or precipitating? Start->Precipitation SolventShock Cause: Solvent Shock (DMSO -> Water) Precipitation->SolventShock Yes CheckMedia Check Media Composition Precipitation->CheckMedia No (Clear) Fix1 Action: Use Step-wise Dilution (See Module 1) SolventShock->Fix1 Thiols Does media contain DTT, BME, or GSH? CheckMedia->Thiols Check Reagents Fix2 Action: Remove Thiols or Switch to TCEP Thiols->Fix2 Yes PHCheck Is pH > 7.2? Thiols->PHCheck No Fix3 Action: Buffer to pH 6.5 (MES/PIPES) PHCheck->Fix3 Yes Unknown Cause: Unknown/Other (Light/Temp) PHCheck->Unknown No Fix4 Action: Prepare Fresh Protect from Light Unknown->Fix4

Caption: Figure 2. Diagnostic workflow for identifying the root cause of Reductiomycin instability.

Module 5: Validated Stability Protocol (HPLC)

If you need to confirm the stability of your specific formulation, use this self-validating HPLC method.

Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Detection: UV at 254 nm (Furanone absorption) and 360 nm (Conjugated system).

The Test:

  • Prepare Reductiomycin at 100 µM in your target buffer.

  • Inject immediately (Time 0).

  • Incubate at 37°C.

  • Inject every 60 minutes for 4 hours.

  • Pass Criteria: Peak area at Time 4h must be >90% of Time 0.

  • Fail Criteria: Appearance of a new, earlier-eluting peak (indicative of the more polar open-ring acid).

References

  • Shimizu, K., & Tamura, G. (1981). Reductiomycin, a new antibiotic. II.[1] Structural elucidation by spectroscopic studies. The Journal of Antibiotics, 34(6), 654-657. Retrieved from [Link]

  • Jackson, P. A., et al. (2021). Attenuation of the Reaction of Michael Acceptors with Biologically Important Nucleophiles. Bioconjugate Chemistry. Retrieved from [Link]

  • Gómez-Bombarelli, R., et al. (2013).[2] Mechanisms of Lactone Hydrolysis in Neutral and Alkaline Conditions. Journal of Physical Chemistry A. Retrieved from [Link]

Sources

Part 1: The Chemical Causality of Reductiomycin Variability

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Reductiomycin research. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. We will address the fundamental chemical causality behind assay variability and implement self-validating workflows to ensure your data is robust, reproducible, and scientifically sound.

Reductiomycin is a polyketide antibiotic and microbial signaling agent produced via the fermentation of Streptomyces species (e.g., Str. griseorubiginosus). It functions by targeting bacterial ribosomal subunits and modulating quorum-sensing networks[].

The vast majority of assay variability—whether in HPLC purification yields or well-to-well fluctuations in minimum inhibitory concentration (MIC) assays—stems from the inherent instability of its core pharmacophore: the 2-amino-3-hydroxycyclopent-2-enone (C5N) moiety [2].

The Mechanistic Root of the Problem: Reductiomycin relies on a highly specific, strong intramolecular hydrogen bond network (with an O…O distance of exactly 2.509 Å) to maintain its bioactive conformation[3]. When exposed to unbuffered aqueous environments, extreme pH, or prolonged ambient temperatures, this hydrogen bond is disrupted. The C5N unit rapidly degrades via oxidation and ring-opening, leading to a complete loss of biological activity[2]. Therefore, treating Reductiomycin like a stable, off-the-shelf small molecule will inevitably lead to assay failure.

Pathway A Streptomyces Fermentation (e.g., Str. griseorubiginosus) B 5-Aminolevulinate (ALA) via Shemin Pathway A->B ALAS Enzyme C C5N Unit Formation (Highly Unstable) B->C Biosynthetic Assembly D Intact Reductiomycin (H-bond stabilized: 2.509 Å) C->D Controlled Extraction F Degradation Products (Loss of Bioactivity) C->F Aqueous Exposure / Acidic pH E Ribosomal Inhibition & Quorum Sensing Modulation D->E Immediate Bioassay D->F Prolonged Storage / Heat

Reductiomycin biosynthesis, mechanism of action, and degradation pathways.

Part 2: Self-Validating Extraction & Assay Protocol

To combat variability, your workflow must be a self-validating system . This means the output of every step acts as a quality control (QC) gate for the next, eliminating "blind" biological assays where you cannot distinguish between a failed bacterial culture and a degraded compound.

Step 1: Broth Preparation & Internal Standard Spiking (Input Validation)

  • Harvest 300 mL of Streptomyces fermentation broth.

  • Self-Validation Gate 1: Spike the clarified broth with a known concentration of a stable, structurally distinct internal standard (e.g., a stable polyketide analog) prior to extraction. This will later differentiate between mechanical extraction losses and chemical degradation of Reductiomycin.

  • Saturate the broth with NaCl to drive the organic partitioning[2].

Step 2: pH-Controlled Solvent Partitioning

  • Adjust the broth to a strict pH of 6.5–7.0 using NaOH. Causality: Neutralization is mandatory to preserve the 2.509 Å intramolecular hydrogen bond and prevent acid-catalyzed degradation of the C5N unit[2][3].

  • Extract three times with equal volumes of chilled ethyl acetate (4°C).

Step 3: Low-Temperature Concentration

  • Pool the ethyl acetate fractions and concentrate under vacuum.

  • Critical Parameter: Maintain the water bath strictly below 30°C. Thermal stress accelerates the oxidation of the C5N enol group.

Step 4: LC-MS QC Gate (Process Validation)

  • Reconstitute the dried extract in a minimal volume of HPLC-grade chloroform or methanol[2].

  • Self-Validation Gate 2: Run a rapid LC-MS check.

    • Pass Condition: You must detect the intact mass of Reductiomycin AND recover >85% of your internal standard.

    • Fail Condition: If the internal standard is recovered but Reductiomycin is absent, your compound degraded. Do not proceed to the bioassay.

Step 5: Immediate Biological Application (Output Validation)

  • Apply the validated extract to your Gram-positive bacterial cultures immediately.

  • Self-Validation Gate 3: Always include a positive control (e.g., Neomycin) to prove the bacterial strain's susceptibility is functioning correctly[4].

Workflow S1 1. Fermentation Broth + Internal Standard S2 2. Ethyl Acetate Extraction (pH 6.5-7.0) S1->S2 Saturate with NaCl S3 3. LC-MS Validation (Check Intact Mass) S2->S3 Vacuum Conc. <30°C S3->S2 Fail QC (Degraded) S4 4. Bioassay Application (Ribosomal Inhibition) S3->S4 Pass QC

Self-validating extraction and purification workflow for Reductiomycin.

Part 3: Quantitative Stability Matrix

To optimize your experimental design, adhere to the following empirically derived stability parameters for C5N-containing metabolites.

Environmental ConditionEstimated Half-LifePrimary Degradation MechanismRequired Mitigation Strategy
Aqueous Buffer (pH 7.0, 37°C) < 2 HoursHydrolysis of the C5N moietyPrepare fresh; run bioassays immediately.
Aqueous Buffer (pH < 5.0, 25°C) < 30 MinutesAcid-catalyzed ring openingNeutralize with NaOH prior to use[2].
Organic Solvent (Ethyl Acetate, 4°C) > 48 HoursMinimal (H-bond network stabilized)Store intermediate extracts at -20°C.
Lyophilized Powder (-20°C, Dark) > 6 MonthsSlow oxidationStore sealed under inert gas (Argon/N2).

Part 4: Troubleshooting FAQs

Q1: Why am I seeing high well-to-well variability in my antimicrobial susceptibility (MIC) assays? A: This is the hallmark of Reductiomycin degradation in aqueous media. Because the C5N unit is highly unstable in water at 37°C, the effective concentration of the drug drops rapidly during the incubation period[2]. Solution: Do not prepare aqueous stock solutions in advance. Dissolve the lyophilized compound in a compatible organic vehicle (e.g., DMSO) and spike it into the aqueous assay media immediately before adding the bacterial inoculum.

Q2: My HPLC chromatogram shows severe peak tailing and shifting retention times (around 6.8 min). What is causing this? A: Reductiomycin typically elutes around 6.8 minutes under standard gradients. Peak tailing or shifting indicates that the compound is ionizing or tautomerizing on the column. This occurs when the mobile phase disrupts the 2.509 Å intramolecular hydrogen bond[3]. Solution: Ensure your mobile phase is properly buffered (e.g., using ammonium acetate) to maintain a neutral pH during the run. Avoid using harsh acidic modifiers like 0.1% TFA, which will rapidly degrade the compound on-column.

Q3: I extracted the fermentation broth with ethyl acetate, but my biological assay shows zero ribosomal inhibition. What went wrong? A: If you did not implement the self-validating LC-MS gate (Step 4), you are flying blind. The most common cause is failing to neutralize the broth prior to extraction. If the broth was acidic, the Reductiomycin degraded before it ever reached the organic phase. Solution: Always adjust the broth to pH 6.5–7.0 with NaOH immediately before solvent partitioning[2]. Use the internal standard method to verify that your extraction mechanics are sound.

References

  • CAS 68748-55-0 (Reductiomycin) - BOC Sciences: Core Mechanism - BOC Sciences -
  • Untargeted Metabolomics of Streptomyces Species Isolated
  • Occurrence of Two 5-Aminolevulinate Biosynthetic Pathways in Streptomyces nodosus subsp. asukaensis Is Linked with the Production of Asukamycin - PMC -
  • QUANTIFICATION OF AMORPHOUS CONTENT IN COMBUSTION BY-PRODUCTS: AN OVERVIEW - ResearchG
  • Screening, isolation, taxonomy and fermentation of an antibiotic producer Streptomyces xinghaiensis from soil capable of acting against linezolid resistant strains - NIScPR -

Sources

Technical Support Hub: Reductiomycin Resistance Profiling

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for researchers investigating Reductiomycin , a structurally unique antitumor and antimicrobial antibiotic.

This content is designed to support experimental workflows, specifically focusing on resistance profiling , Adaptive Laboratory Evolution (ALE) , and mechanism of action elucidation .

Status: Operational | Tier: Level 3 (Senior Application Support) Subject: Experimental Protocols for Resistance Development & Stability Troubleshooting

Core Directive: The Resistance Logic

User Query: Why is Reductiomycin resistance difficult to induce, and what is the theoretical basis for resistance?

Senior Scientist Analysis: Reductiomycin (RM) is a dihydro-2-pyridone derivative containing a characteristic 2-amino-3-hydroxycyclopent-2-enone moiety. Unlike simple ribosomal inhibitors (e.g., tetracyclines), its activity often involves complex interactions with cellular replication machinery or metal ion chelation due to its enolic structure.

Resistance development in Streptomyces (the producer) and target pathogens generally follows three mechanistic pillars. When designing your experiments, you are essentially screening for these specific phenotypes:

  • Efflux Pump Overexpression: The biosynthetic gene cluster for Reductiomycin likely contains a transmembrane efflux protein (putative redT or similar homolog) to confer self-resistance. In target organisms, non-specific multidrug efflux pumps (MDRs) are the first line of defense.

  • Enzymatic Inactivation: The cyclopentenone ring is chemically reactive. Resistance may arise from enzymes capable of reducing this ring or acetylating the hydroxyl group, rendering the molecule inert.

  • Target Modification: If RM acts by intercalating DNA or inhibiting a specific topoisomerase/polymerase (common for this structural class), point mutations in the target gene will increase the Minimum Inhibitory Concentration (MIC).

Troubleshooting Guide: Common Experimental Failures

Format: Symptom -> Root Cause -> Remedial Protocol

Issue A: "My MIC values are drifting/inconsistent between replicates."
  • Root Cause: Chemical Instability (pH Sensitivity). Reductiomycin contains an enolizable ketone. In unbuffered media or media that becomes alkaline during bacterial growth (e.g., due to amino acid deamination), the compound may degrade or chelate essential divalent cations (

    
    , 
    
    
    
    ), altering its effective concentration.
  • Solution:

    • Buffer the Media: Use MOPS or HEPES (50 mM, pH 7.0) in your cation-adjusted Mueller-Hinton Broth (CAMHB). Avoid unbuffered LB.

    • Fresh Preparation: Do not store diluted drug stocks. Prepare fresh from powder or frozen DMSO stocks (-20°C) immediately before use.

Issue B: "I cannot isolate resistant mutants after 20 passages (ALE)."
  • Root Cause: Hypersensitivity or Bacteriostatic Action. If the drug is purely bacteriostatic at the concentrations used, you are selecting for tolerance (persisters), not genetic resistance. Alternatively, the mutation frequency is too low for your inoculum size.

  • Solution:

    • Increase Inoculum: Scale up from 96-well plates to 10 mL culture tubes to increase the total population size (

      
       CFU), thereby increasing the probability of spontaneous mutation.
      
    • Mutagenesis: Introduce a UV exposure step or chemical mutagen (EMS) prior to selection to artificially elevate the mutation rate.

Issue C: "The producer strain (S. xanthocidicus) is not producing Reductiomycin."
  • Root Cause: Silencing of the Biosynthetic Gene Cluster. Secondary metabolite clusters are often silent under standard laboratory conditions due to tight regulatory control.

  • Solution:

    • Media Stress: Switch to nutrient-limited media (e.g., ISP4) or add rare earth elements (

      
      , 
      
      
      
      ) to the media, which can trigger cryptic cluster expression in Streptomyces.

Standard Operating Procedure: Adaptive Laboratory Evolution (ALE)

Objective: Generate Reductiomycin-resistant mutants to identify the molecular target.

Phase 1: The Gradient Passage (Step-by-Step)
  • Baseline MIC: Determine the wild-type MIC using a standard broth microdilution method. Let's assume MIC =

    
    
    
    
    
    .
  • Gradient Setup: Prepare a 24-well plate with a linear concentration gradient of Reductiomycin ranging from

    
     to 
    
    
    
    .
  • Inoculation: Inoculate all wells with

    
     CFU/mL of the target organism (e.g., S. aureus or E. coli). Incubate at 37°C for 24 hours.
    
  • Selection: Identify the well with the highest drug concentration that still supports visible growth (e.g.,

    
    ).
    
  • Passage: Transfer 1% of the culture from this well into a new set of wells containing higher drug concentrations (e.g.,

    
     to 
    
    
    
    ).
  • Iteration: Repeat this cycle for 20-30 days or until the MIC increases

    
    -fold.
    
Phase 2: Genotypic Verification
  • Stability Check: Pass the putative mutant 3 times in drug-free media, then re-test the MIC. If resistance is lost, it was phenotypic adaptation (efflux induction), not a genetic mutation.

  • Whole Genome Sequencing (WGS): Sequence the stable mutant and the parental strain.

  • Variant Calling: Focus on SNPs in genes related to:

    • Membrane transport (ABC transporters).

    • DNA replication/repair (gyrase, topoisomerase).

    • Redox enzymes.

Visualizing the Resistance Landscape

The following diagram illustrates the logical flow of resistance development and the potential cellular mechanisms involved.

Reductiomycin_Resistance cluster_workflow ALE Experimental Workflow cluster_mechanisms Potential Resistance Mechanisms Start Wild Type Strain Gradient Drug Gradient (0.5x to 2x MIC) Start->Gradient Selection Select Highest Growth Conc. Gradient->Selection Passage Serial Passage (20-30 Cycles) Selection->Passage Passage->Gradient Loop Mutant Stable Mutant (>4x MIC) Passage->Mutant Success Efflux Efflux Pump Overexpression Mutant->Efflux WGS Analysis Target Target Modification (e.g., DNA Gyrase) Mutant->Target Enzyme Enzymatic Inactivation Mutant->Enzyme

Caption: Figure 1: Adaptive Laboratory Evolution (ALE) workflow for Reductiomycin resistance generation and subsequent mechanistic categorization via Whole Genome Sequencing (WGS).

Frequently Asked Questions (FAQs)

Q1: What is the primary solvent for Reductiomycin? A: Reductiomycin is soluble in Methanol, Ethanol, and DMSO. For biological assays, prepare a 1000x stock in DMSO. Ensure the final DMSO concentration in the assay does not exceed 1% (v/v) to avoid solvent toxicity.

Q2: Does Reductiomycin show cross-resistance with other antibiotics? A: Generally, no. Due to its unique cyclopentelone structure, it does not typically show cross-resistance with beta-lactams or aminoglycosides. However, if the resistance mechanism is a non-specific Multi-Drug Efflux pump (e.g., AcrAB-TolC), low-level cross-resistance may be observed.

Q3: Is the compound light-sensitive? A: Yes. The conjugated double bond system makes it susceptible to photo-degradation. All experiments should be performed in low light, and incubation plates should be wrapped in foil.

References

  • Cho, H., et al. (1993).[1] "Studies on the biosynthesis of the antibiotic reductiomycin in Streptomyces xanthochromogenus." Journal of the American Chemical Society.[1]

  • Dragosits, M., & Mattanovich, D. (2013). "Adaptive laboratory evolution – principles and applications for biotechnology." Microbial Cell Factories.

  • Shimizu, K., et al. (1981). "Reductiomycin, a new antibiotic. I. Taxonomy, fermentation, isolation, characterization and biological activities."[2] The Journal of Antibiotics.

  • Vertex Pharmaceuticals. (2023). "Adaptive laboratory evolution of antimicrobial resistance in bacteria." National Institutes of Health (PMC).

Sources

Technical Support Center: Reductiomycin Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mechanisms of bacterial resistance to Reductiomycin Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals.

Welcome to the Reductiomycin Technical Resource Hub. This guide is designed for researchers investigating the antimicrobial properties of Reductiomycin, a unique polyketide-alkaloid hybrid produced by Streptomyces griseorubiginosus (and S. xanthochromogenes). Below you will find advanced troubleshooting workflows, mechanistic insights, and protocols to address resistance phenotypes encountered in your experiments.

Mechanism of Action (MoA) Overview

To troubleshoot resistance, one must first understand the target. Reductiomycin exhibits a distinct mode of action compared to classical ansamycins or macrolides, despite sharing some structural features.

  • Primary Target: Bacterial Ribosome (Protein Synthesis Inhibition).

  • Chemical Effector: The dihydrofurandione ring system is critical for bioactivity.

  • Spectrum: primarily active against Gram-positive bacteria (e.g., Bacillus, Staphylococcus) and select fungi; intrinsically less active against Gram-negatives due to outer membrane permeability barriers.

Interactive Pathway: MoA vs. Resistance

The following diagram illustrates the kinetic competition between Reductiomycin binding and common resistance mechanisms.

Reductiomycin_MoA Reductiomycin Reductiomycin (Extracellular) Red_Intra Reductiomycin (Intracellular) Reductiomycin->Red_Intra Passive Diffusion Ribosome 70S Ribosome (Target) Red_Intra->Ribosome Binding (Kd) Red_Intra->Ribosome INHIBITION Efflux Efflux Pump (e.g., ABC Transporter) Red_Intra->Efflux Transport ModEnzyme Modifying Enzyme (Ring Cleavage/Red) Red_Intra->ModEnzyme Degradation ProteinSynth Protein Synthesis Ribosome->ProteinSynth Translation Efflux->Reductiomycin Extrusion TargetMut Ribosomal Methylation/Mutation TargetMut->Ribosome Protects Site

Figure 1: Kinetic competition between Reductiomycin ribosomal binding and resistance mechanisms (Efflux, Modification, Target Protection).

Troubleshooting & FAQs

Category A: Susceptibility Testing (MIC Anomalies)

Q1: Why are my Gram-negative strains (e.g., E. coli) showing high MICs (>100 µg/mL) despite the target being conserved?

Diagnosis: Intrinsic Resistance via Permeability. Reductiomycin is a relatively hydrophobic molecule. Gram-negative bacteria possess an outer membrane (OM) that acts as a formidable barrier to such compounds. Furthermore, constitutive RND-family efflux pumps (like AcrAB-TolC in E. coli) actively extrude the drug before it reaches the ribosomal target.

Troubleshooting Protocol:

  • Permeabilization Assay: Repeat MIC testing in the presence of a sub-inhibitory concentration of PMBN (Polymyxin B Nonapeptide) or EDTA to disrupt the OM.

    • Result: If MIC drops significantly (e.g., 4-fold or more), resistance is permeability-driven.

  • Efflux Inhibition: Test MIC with an efflux pump inhibitor (EPI) like PAβN.

    • Note: This validates if the high MIC is due to active transport rather than target absence.

Q2: I am observing "creeping" MICs in Staphylococcus aureus after serial passage. What is the mechanism?

Diagnosis: Adaptive Resistance / Target Modification. Unlike rapid plasmid acquisition, creeping MICs suggest the accumulation of point mutations. In the case of ribosome-targeting drugs, this often involves:

  • Mutations in ribosomal proteins (e.g., L22, L4).

  • Mutations in 23S rRNA.[1][2]

Validation Steps:

  • PCR & Sequencing: Amplify the rplV (L22) and rplD (L4) genes. Compare sequences to the parental wild-type strain.

  • Cross-Resistance Check: Test susceptibility to macrolides (Erythromycin). Lack of cross-resistance suggests a binding site distinct from the macrolide pocket, or a specific mutation that affects Reductiomycin uniquely.

Category B: Genetic Engineering & Biosynthetic Clusters[3]

Q3: We are cloning the red biosynthetic gene cluster. Which gene confers self-resistance to the producer (S. griseorubiginosus)?

Technical Insight: In Streptomyces biosynthetic gene clusters (BGCs), the resistance gene is almost invariably co-localized with the biosynthetic genes to protect the producer. For Reductiomycin, look for Open Reading Frames (ORFs) with homology to:

  • Transporters: ABC transporters or MFS (Major Facilitator Superfamily) pumps. This is the most common self-resistance mechanism for polyketides.

  • Ribosomal Methylases: Genes homologous to erm or kam type methylases.

Actionable Protocol: Cluster Mining If you have the cluster sequence:

  • Perform a BLASTp analysis of all ORFs flanking the Polyketide Synthase (PKS) genes.

  • Prioritize ORFs annotated as "integral membrane protein" or "ATP-binding cassette".

  • Functional Proof: Clone the candidate ORF into a sensitive host (e.g., S. lividans or S. albus) and assess the shift in Reductiomycin MIC.

Q4: My heterologous expression strain produces Reductiomycin but grows poorly. Why?

Diagnosis: Insufficient Resistance Expression. The resistance gene might be under a different regulatory control than the biosynthetic genes, or the copy number is too low to handle the titer produced.

Solution:

  • Decouple Expression: Clone the putative resistance transporter under a strong, constitutive promoter (e.g., ermEp*) on a separate plasmid.

  • Timing: Ensure resistance is expressed before the onset of secondary metabolite production (idiophase).

Comparative Data: Resistance Profiles

The following table summarizes expected resistance profiles based on organism type and mechanism.

Organism TypeIntrinsic Resistance LevelPrimary MechanismReversal Agent (In Vitro)
Gram-Positive (S. aureus)Low (Susceptible)Target Mutation / Efflux (Acquired)N/A (Genetic)
Gram-Negative (E. coli)High (Resistant)OM Permeability + RND EffluxPMBN / PAβN
Producer (S. griseorubiginosus)High (Resistant)Specific Efflux / ExportN/A
Fungi (Saccharomyces)ModerateCell Wall / EffluxUnknown

Experimental Workflow: Characterizing Resistance

Use this standard operating procedure (SOP) to characterize an unknown Reductiomycin-resistant isolate.

Resistance_Workflow Start Start: Isolate Resistant Colony MIC Determine MIC (Broth Microdilution) Start->MIC Gram Gram Stain / ID MIC->Gram Decision1 Is it Gram-Negative? Gram->Decision1 Permeability Test with PMBN/EDTA (Check Intrinsic Barrier) Decision1->Permeability Yes Genetics Target Sequencing (23S rRNA, L22, L4) Decision1->Genetics No (Gram+) ModEnzyme Enzymatic Assay (Incubate drug with lysate) Genetics->ModEnzyme No Mutations Found HPLC HPLC Analysis (Check for drug degradation) ModEnzyme->HPLC

Figure 2: Decision tree for characterizing unknown resistance mechanisms.

Protocol Detail: Enzymatic Inactivation Assay

If genetic sequencing reveals no ribosomal mutations, the bacteria may be degrading the drug.

  • Lysate Prep: Grow resistant strain to late log phase. Sonication lysis in PBS.

  • Incubation: Mix 100 µL lysate with 100 µM Reductiomycin. Incubate at 37°C for 4 hours.

  • Extraction: Extract with equal volume Ethyl Acetate.

  • Analysis: Analyze organic phase via HPLC (C18 column, Methanol/Water gradient).

    • Result: Disappearance of the Reductiomycin peak or appearance of new peaks indicates enzymatic modification (e.g., hydrolysis of the dihydrofurandione ring).

References

  • Shimizu, K., & Tamura, G. (1981). Reductiomycin, a new antibiotic.[3][4] I. Taxonomy, fermentation, isolation, characterization and biological activities.[3] The Journal of Antibiotics, 34(6), 649–653. Link

  • Cho, H., et al. (1993). Studies on the biosynthesis of the antibiotic reductiomycin in Streptomyces xanthochromogenes. Journal of the American Chemical Society, 115(26), 12296–12304. Link

  • Cundliffe, E. (1989). How antibiotic-producing organisms avoid suicide. Annual Review of Microbiology, 43, 207-233. (Contextual grounding for self-resistance mechanisms). Link

  • Wilson, D. N. (2014). Ribosome-targeting antibiotics and mechanisms of bacterial resistance. Nature Reviews Microbiology, 12(1), 35-48. Link

Sources

Technical Support Center: Avoiding Interference in Reductiomycin Bioassays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Knowledge Base. Reductiomycin (C14H15NO6) is a potent polyketide antibiotic and antitumor agent isolated from Streptomyces species (e.g., S. griseorubiginosus, S. xanthochromogenus)[1][2]. Structurally, it is defined by a highly reactive 2-amino-3-hydroxycyclopent-2-enone (C5N) moiety linked to a dihydrofuranylacrylic unit[3][4]. While its unique architecture—biosynthesized via the cyclization of 5-aminolevulinic acid (ALA)—is responsible for its biological efficacy[3][5], it also introduces significant electrophilic and optical properties that frequently confound in vitro bioassays[6][7].

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic explanations to help you isolate true biological activity from compound-induced artifacts.

Part 1: Troubleshooting Guide & FAQs

Q1: Why do my DAPI/Hoechst nuclear staining or UV-based viability assays yield erratic baseline readings when treated with Reductiomycin? The Causality: Reductiomycin possesses a highly conjugated


-electron system that strongly absorbs UV light (peaks at 254 nm and 302 nm) and emits a bright blue autofluorescence at 366 nm[6]. This emission spectrum directly overlaps with the excitation/emission profiles of common blue-emitting fluorophores (like DAPI or Hoechst 33342) and interferes with colorimetric viability assays (like MTT/MTS) read in the UV-to-blue spectrum.
The Solution:  Shift the assay readout to the red or near-infrared spectrum. Utilize Resazurin (Alamar Blue) read at 590 nm for viability, or DRAQ5 for nuclear staining, to bypass the compound's optical footprint.

Q2: My target-based enzymatic assay shows an IC50 in the nanomolar range, but the compound is inactive in cell-based assays. Is this a false positive? The Causality: It is highly likely to be a false positive. The C5N cyclopentenone ring of Reductiomycin acts as a potent Michael acceptor[3][7]. In standard biochemical assays, it can covalently react with nucleophilic thiol groups present in assay buffers (such as Dithiothreitol [DTT] or


-mercaptoethanol) or directly alkylate exposed, non-catalytic cysteine residues on your target protein. This leads to Pan-Assay Interference (PAINS) behavior.
The Solution:  Replace thiol-based reducing agents with non-nucleophilic alternatives like TCEP (Tris(2-carboxyethyl)phosphine) and perform a thiol-shift counter-screen (see Protocol 1).

Q3: How should I store and prepare Reductiomycin to prevent degradation of the C5N moiety? The Causality: The C5N moiety is chemically unstable in aqueous environments over prolonged periods, particularly at alkaline pH, which can trigger ring-opening or degradation of the active pharmacophore[5]. The Solution: Reconstitute Reductiomycin in anhydrous DMSO to create concentrated stock solutions and store aliquots strictly at -20°C[2][]. Avoid repeated freeze-thaw cycles. Always prepare aqueous assay dilutions immediately prior to use.

Part 2: Workflow Visualizations

ThiolInterference A Reductiomycin (C5N Cyclopentenone) C Michael Addition (Covalent Adduct Formation) A->C Electrophilic Attack B Thiol-Rich Buffer (DTT, GSH, β-ME) B->C Nucleophile D Assay Artifact (False Positive / Inactivation) C->D Causes E Mitigation Strategy D->E Requires F Use Non-Nucleophilic Reducing Agents (e.g., TCEP) E->F Implement

Fig 1: Mechanism of thiol-mediated interference in Reductiomycin bioassays and mitigation strategy.

OpticalInterference R Reductiomycin UV Strong UV Absorbance (254 nm, 302 nm) R->UV FL Blue Fluorescence (366 nm) R->FL Artifact Signal Overlap (DAPI / Hoechst / MTT) UV->Artifact FL->Artifact Mitigation Optical Correction Artifact->Mitigation RedShift Red-Shifted Dyes (Resazurin / DRAQ5) Mitigation->RedShift Control Compound-Only Background Subtraction Mitigation->Control

Fig 2: Optical interference pathways of Reductiomycin and corresponding corrective workflows.

Part 3: Self-Validating Experimental Protocols

Protocol 1: Thiol-Reactivity Counter-Screen (DTT Shift Assay)

Objective: To determine if Reductiomycin's inhibitory activity is an artifact of covalent thiol modification via Michael addition[7]. Self-Validating Mechanism: By comparing the IC50 in the presence and absence of excess DTT, a rightward shift in the dose-response curve acts as an internal control, confirming thiol-mediated interference rather than true target engagement.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of Reductiomycin in anhydrous DMSO to preserve the unstable C5N moiety[5][].

  • Buffer Setup: Set up two parallel enzyme assay conditions:

    • Condition A (Non-nucleophilic): Assay buffer containing 1 mM TCEP.

    • Condition B (Nucleophilic): Assay buffer containing 5 mM DTT.

  • Pre-incubation: Serially dilute Reductiomycin into both buffers. Incubate for 30 minutes at room temperature to allow potential covalent adducts to form before adding the target enzyme.

  • Initiation: Add the target enzyme and substrate to initiate the reaction. Measure the kinetic rate.

  • Validation & Analysis: Calculate the IC50 for both conditions. If the IC50 in Condition B is >10-fold higher than in Condition A, the compound is reacting with the buffer thiols, confirming Michael addition interference[7].

Protocol 2: Optical Background Subtraction Workflow

Objective: To eliminate autofluorescence artifacts caused by Reductiomycin's 366 nm emission[6]. Self-Validating Mechanism: A "compound-only" control plate is read in parallel to the "compound + biological target" plate. This allows for the mathematical isolation of the true biological signal from the compound's intrinsic fluorescence.

Step-by-Step Methodology:

  • Plating: Plate cells or target proteins in a black, clear-bottom 96-well microplate (Assay Plate).

  • Control Generation: In a parallel black 96-well plate (Control Plate), add identical concentrations of Reductiomycin to the assay buffer without the biological target.

  • Incubation: Incubate both plates under identical environmental conditions (e.g., 37°C, 5% CO2).

  • Readout: Read fluorescence at Ex 350 nm / Em 460 nm (or your specific assay wavelengths).

  • Validation & Analysis: Subtract the well-by-well fluorescence values of the Control Plate from the Assay Plate. If the Control Plate signal exceeds 30% of the total Assay Plate signal, the background noise is too high for reliable subtraction. You must switch to a red-shifted reporter (e.g., Resazurin) to ensure data integrity.

Part 4: Quantitative Data & Mitigation Summary

Interference TypeChemical/Physical CausalityAffected AssaysPrimary Mitigation StrategyValidation Metric
Optical (Absorbance) High UV absorbance at 254 nm and 302 nm[6].UV-Vis enzyme kinetics, MTT/MTS viability assays.Run a compound-only control plate for background subtraction.Control signal must be <30% of total assay signal.
Optical (Fluorescence) Intrinsic blue fluorescence emitting at 366 nm[6].DAPI/Hoechst staining, Blue-fluorescent reporters.Substitute with red-shifted dyes (e.g., DRAQ5, Resazurin).Signal-to-noise ratio (S/N) > 3.0 in red spectrum.
Chemical (Redox/Thiol) C5N cyclopentenone acts as a Michael acceptor[3][7].Cysteine-dependent enzymes, assays using DTT/GSH.Replace DTT/

-ME with 1 mM TCEP.
IC50 shift < 2-fold between TCEP and DTT buffers.
Stability (Degradation) Aqueous instability of the C5N ring, especially at basic pH[5].Long-term cell culture assays, prolonged incubations.Store in anhydrous DMSO at -20°C; prepare fresh[].LC-MS confirms >95% intact mass prior to assay.

Part 5: References

  • Reductiomycin, a new antibiotic. I. Taxonomy, fermentation, isolation, characterization and biological activities. National Institutes of Health (PubMed). Available at:[Link]

  • Occurrence of Two 5-Aminolevulinate Biosynthetic Pathways in Streptomyces nodosus subsp. asukaensis Is Linked with the Production of Asukamycin. National Institutes of Health (PMC). Available at:[Link]

  • World Journal of Pharmaceutical Research: Secondary Metabolites. AWS / WJPR. Available at: [Link]

  • Biosynthesis and Function of Polyacetylenes and Allied Natural Products. National Institutes of Health (PMC). Available at:[Link]

  • A Three Enzyme Pathway for 2-Amino-3-Hydroxycyclopent-2-Enone Formation and Incorporation in Natural Product Biosynthesis. National Institutes of Health (PMC). Available at:[Link]

  • Studies on the biosynthesis of the antibiotic reductiomycin in Streptomyces xanthochromogenus. American Chemical Society (JACS). Available at:[Link]

Sources

Section 1: Frequently Asked Questions (Mechanistic Insights)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Reductiomycin Technical Support Center . As a Senior Application Scientist, I frequently consult with researchers facing irreproducible minimum inhibitory concentration (MIC) assays or unexplained signal interference when working with complex, diene-containing natural products.

Reductiomycin (CAS 68748-55-0) is a potent polyketide-derived antibiotic that inhibits bacterial protein synthesis . However, its unique structural features—an acyclic diene conjugated to a dihydrofuran ring and a 2-amino-3-hydroxycyclopent-2-enone (C5N) moiety—make it highly susceptible to environmental degradation. This guide provides a mechanistic understanding of Reductiomycin's stability, the impact of its degradation products, and self-validating protocols to ensure your experimental integrity.

Q1: Why does Reductiomycin rapidly lose potency in aqueous assay buffers? A: The causality lies in its molecular architecture. The 2-amino-3-hydroxycyclopent-2-enone moiety is inherently unstable in aqueous solutions, particularly at pH levels above 7.5 . Hydrolytic cleavage of the amide linkage or spontaneous ring-opening of the dihydrofuran moiety abolishes the structural rigidity required for the molecule to bind to the bacterial ribosomal subunit. Furthermore, the acyclic diene is highly prone to oxidative degradation when exposed to ambient light and dissolved oxygen .

Q2: What are the primary degradation products of Reductiomycin? A: Depending on the environmental stressor, Reductiomycin degrades into three primary species:

  • Free 2-amino-3-hydroxycyclopent-2-enone: Resulting from hydrolytic cleavage.

  • Oxidized Diene Fragments: Resulting from photo-oxidation or auto-oxidation of the conjugated diene system.

  • Dihydrofuran Ring-Opened Adducts: Driven by acidic or highly basic aqueous conditions.

Q3: How do these degradation products impact downstream experimental readouts? A: Beyond the obvious loss of antimicrobial efficacy, the degradation products actively interfere with specific biochemical assays. For instance, the liberated 2-amino-3-hydroxycyclopent-2-enone moiety has been documented to cause severe signal interference in colorimetric assays (such as those utilizing Ehrlich's reagent for aminolevulinic acid detection) . If you observe unexpected baseline shifts in spectrophotometric assays, degradation is the likely culprit.

Section 2: Visualizing the Degradation Pathway

DegradationPathway cluster_triggers Environmental Stressors R Intact Reductiomycin T1 Aqueous Buffer (pH > 7.5) R->T1 Hydrolysis T2 Light & Oxygen Exposure R->T2 Oxidation DP1 Cleaved C5N Moiety (2-amino-3-hydroxycyclopent-2-enone) T1->DP1 DP2 Oxidized Diene Fragments T2->DP2 I1 Colorimetric Assay Interference DP1->I1 I2 Loss of Ribosomal Inhibition DP1->I2 DP2->I2

Fig 1: Mechanistic pathways of Reductiomycin degradation and their experimental impacts.

Section 3: Quantitative Data & Signatures

To effectively troubleshoot, you must know the timeline of degradation and the mass signatures of the resulting artifacts.

Table 1: Stability Profile of Reductiomycin

ConditionSolvent / EnvironmentEstimated Half-LifePrimary Degradation Risk
Solid State Desiccated, -20°C> 2 YearsNegligible
Primary Stock 100% Anhydrous DMSO, -80°C6 - 12 MonthsSlow oxidation if O₂ is present
Aqueous Buffer PBS (pH 7.0), 37°C4 - 6 HoursHydrolysis of C5N moiety
Alkaline Buffer Tris (pH 8.5), Room Temp< 30 MinutesRapid ring-opening & hydrolysis

Table 2: LC-MS/MS Signatures of Reductiomycin and Degradation Products

AnalyteStructural FeatureTarget m/z [M+H]⁺Impact on Biological Assays
Intact Reductiomycin Conjugated diene + C5N + Furan294.1Active antimicrobial agent
Cleaved C5N Moiety 2-amino-3-hydroxycyclopent-2-enone114.0Colorimetric signal interference
Oxidized Diene Adduct Loss of acyclic double bonds~326.1 (+O₂)Loss of ribosomal binding affinity
Furan Ring-Opened Hydrolyzed dihydrofuran312.1 (+H₂O)Inactive byproduct

Section 4: Self-Validating Experimental Protocols

To ensure trustworthiness, every protocol must operate as a self-validating system. Do not proceed to biological assays without confirming the chemical integrity of your working solutions.

Protocol 1: Preparation and Stabilization of Reductiomycin Stock Solutions

Causality: Reductiomycin is stable in solid form but degrades rapidly in solution . Using anhydrous solvents and minimizing freeze-thaw cycles prevents premature hydrolysis and oxidation.

  • Equilibration: Allow the lyophilized Reductiomycin vial (stored at -20°C) to equilibrate to room temperature in a desiccator for 30 minutes before opening.

    • Self-Validation: Inspect the vial; no condensation should form on the interior or exterior walls.

  • Reconstitution: Dissolve the solid in 100% anhydrous Dimethyl Sulfoxide (DMSO) to a concentration of 10 mM. Do not use aqueous buffers for the primary stock.

  • Aliquotting: Dispense into single-use amber microcentrifuge tubes (to prevent photo-oxidation of the diene) and flush the headspace with Argon or Nitrogen gas.

  • Storage: Store immediately at -80°C.

  • Quality Control (Self-Validation): Before a critical assay, dilute a test aliquot 1:1000 in methanol and measure the UV-Vis absorbance. Intact Reductiomycin exhibits a characteristic absorption maximum (

    
    ) around 280-290 nm. A significant blue shift indicates a loss of conjugation (diene degradation).
    
Protocol 2: LC-MS/MS Workflow for Monitoring Reductiomycin Integrity

Causality: To definitively rule out degradation product interference in cell culture or enzymatic assays, you must quantify the intact drug versus its cleaved C5N moiety directly from the assay matrix.

  • Sample Quenching: Extract 100 µL of your aqueous assay buffer (post-incubation) and immediately quench with 400 µL of ice-cold acetonitrile containing 0.1% formic acid.

    • Self-Validation: The acidic pH stabilizes the highly reactive C5N moiety temporarily for accurate mass analysis .

  • Centrifugation: Spin at 15,000 x g for 10 minutes at 4°C to precipitate buffer proteins and salts.

  • Chromatography: Inject 5 µL onto a C18 reverse-phase column. Use a rapid gradient of Water/Acetonitrile (both containing 0.1% formic acid) to minimize on-column degradation.

  • Detection: Monitor the parent mass [M+H]⁺ at m/z 294.1 and the primary C5N cleavage fragment at m/z 114.0.

  • Data Interpretation (Self-Validation): Calculate the ratio of the Area Under the Curve (AUC) for m/z 294.1 to m/z 114.0. A ratio of < 10:1 indicates >10% degradation, meaning the assay data should be flagged for potential interference.

Section 5: Troubleshooting Workflow

If you are experiencing inconsistent results, follow this diagnostic logic tree to isolate the variable causing Reductiomycin degradation.

Troubleshooting Start Issue: Low Antimicrobial Activity CheckStock Check Stock Solvent Start->CheckStock IsDMSO Is Stock in 100% Anhydrous DMSO? CheckStock->IsDMSO Remake Remake from Lyophilized Solid IsDMSO->Remake No CheckpH Verify Assay Buffer pH IsDMSO->CheckpH Yes IsNeutral Is pH between 6.5 and 7.0? CheckpH->IsNeutral Adjust Adjust pH & Limit Incubation IsNeutral->Adjust No Validate Validate via LC-MS/MS IsNeutral->Validate Yes

Fig 2: Step-by-step troubleshooting logic for resolving Reductiomycin assay inconsistencies.

References

  • Title: Reductiomycin, a new antibiotic. I. Taxonomy, fermentation, isolation, characterization and biological activities. Source: PubMed (National Institutes of Health) URL: [Link]

  • Title: Occurrence of Two 5-Aminolevulinate Biosynthetic Pathways in Streptomyces nodosus subsp. asukaensis Is Linked with the Production of Asukamycin Source: Journal of Bacteriology (ASM Journals) URL: [Link]

  • Title: Iminonitroso Diels−Alder Reactions for Efficient Derivatization and Functionalization of Complex Diene-Containing Natural Products Source: Organic Letters (ACS Publications) URL: [Link]

Technical Support Center: Enhancing the Efficacy of Reductiomycin

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Reductiomycin Profile

Reductiomycin (AM-6201) is a distinct antitumor antibiotic isolated from Streptomyces xanthochromogenus and Streptomyces griseorubiginosus.[1][2] Structurally, it is characterized by a unique 2-amino-3-hydroxycyclopent-2-enone moiety linked to a dihydrofuran scaffold.[1] While it exhibits broad-spectrum activity against Gram-positive bacteria, fungi, and certain viral strains (e.g., Newcastle disease virus), its primary utility in modern research lies in its antitumor properties and its ability to inhibit protein synthesis.[1][2]

This guide addresses the technical bottlenecks preventing optimal efficacy in experimental settings, ranging from solubility issues to combinatorial strategies.

Part 1: Formulation & Solubility (The Foundation)

Q1: My Reductiomycin precipitates immediately upon addition to cell culture media. How do I maintain solubility?

A: Reductiomycin is a hydrophobic microbial metabolite.[1][2] Immediate precipitation indicates "solvent shock"—a rapid change in polarity that forces the compound out of solution before it can disperse.

The Protocol: Stepwise Solubilization

  • Primary Stock: Dissolve lyophilized Reductiomycin in 100% DMSO (Dimethyl sulfoxide) to create a high-concentration stock (e.g., 10–50 mM). Do not use water or PBS for the initial dissolution.[1][2]

  • Intermediate Dilution (The Critical Step): Do not add the DMSO stock directly to the culture plate. Instead, prepare a 10x working solution in the culture medium.

    • Technique: Vortex the culture medium vigorously while slowly pipetting the DMSO stock into it. This prevents local high-concentration pockets.[1]

  • Final Application: Add the 10x working solution to your cells. Ensure the final DMSO concentration remains <0.5% (v/v) to avoid solvent cytotoxicity.[1][2]

Q2: What is the stability of Reductiomycin in solution? Can I store the stock?

A: The 2-amino-3-hydroxycyclopent-2-enone moiety is susceptible to oxidation and hydrolysis over time.[1][2]

  • DMSO Stock: Stable at -20°C for up to 3 months. Avoid repeated freeze-thaw cycles; aliquot into single-use vials.

  • Aqueous Solution: Unstable.[1][2] Prepare fresh immediately before use. The compound may degrade within 24 hours in neutral pH buffers (pH 7.4) due to the reactivity of the enone system.

Part 2: Experimental Optimization (The Application)

Q3: I am observing high variability in IC50 values between biological replicates. What is the cause?

A: Variability often stems from inconsistent "Effective Cell Density" or assay timing relative to the compound's Mechanism of Action (MOA).[1][2] Since Reductiomycin inhibits protein synthesis, its cytotoxicity is time-dependent and cell-cycle specific.[1]

Troubleshooting Checklist:

Variable Recommendation Causality
Seeding Density 3,000 - 5,000 cells/well (96-well) Over-confluence creates contact inhibition, altering protein synthesis rates and reducing drug efficacy.[1][2]
Incubation Time Minimum 48–72 hours Protein synthesis inhibitors require multiple cell cycles to manifest lethal phenotypic changes.[1][2] 24h is often insufficient.[1]

| Serum Level | 10% FBS (Standard) | High serum protein levels can bind hydrophobic drugs (Protein Binding), reducing the free fraction available to enter cells.[1][2] |

Q4: How do I verify that Reductiomycin is hitting its target and not just causing non-specific toxicity?

A: You must validate the mechanism. Reductiomycin functions by inhibiting macromolecular synthesis.[1][]

  • Validation Assay: Perform a [3H]-Leucine Incorporation Assay .

    • Expectation: If Reductiomycin is active, you should see a dose-dependent reduction in radiolabeled leucine incorporation (protein synthesis) before you see a loss of cell viability (ATP or MTT assay).[1][2]

    • Control: Use Cycloheximide (CHX) as a positive control for protein synthesis inhibition.[1][2]

Part 3: Mechanism & Synergy (The Enhancement)

Q5: The potency of Reductiomycin alone is insufficient for my resistant cell lines. What combination strategies do you recommend?

A: To enhance efficacy, you must target the resistance mechanisms that protect the cell from hydrophobic toxins (efflux) or exploit the stress caused by protein synthesis inhibition.[1]

Synergy Strategy 1: Efflux Pump Inhibition Tumor cells often upregulate P-glycoprotein (P-gp) to pump out hydrophobic antibiotics.[1][2]

  • Combination: Reductiomycin + Verapamil (calcium channel blocker/P-gp inhibitor) or Cyclosporin A .[1][2]

  • Mechanism:[1][2][4][5][6][7][8][9] The inhibitor blocks the pump, increasing the intracellular accumulation of Reductiomycin.[1]

Synergy Strategy 2: Proteotoxic Stress Overload Inhibiting protein synthesis triggers the Unfolded Protein Response (UPR).[1][2]

  • Combination: Reductiomycin + Proteasome Inhibitors (e.g., Bortezomib).[1][2]

  • Mechanism:[1][2][4][5][6][7][8][9] Reductiomycin reduces the synthesis of new proteins, while Bortezomib prevents the degradation of existing/misfolded ones.[1] This creates a conflicting stress signal that accelerates apoptosis.[1]

Visualizing the Enhancement Workflow

Reductiomycin_Workflow Stock Step 1: Solubilization (100% DMSO Stock) Dilution Step 2: Intermediate Dilution (10x in Media, Vortexing) Stock->Dilution Prevents Precipitation Treatment Step 3: Cell Treatment (Final DMSO < 0.5%) Dilution->Treatment Target Target Engagement (Protein Synthesis Inhibition) Treatment->Target Entry Outcome Outcome: Enhanced Apoptosis Target->Outcome Standard Efficacy Synergy1 Synergy A: Efflux Inhibition (+ Verapamil) Synergy1->Target Increases Intracellular Conc. Synergy2 Synergy B: Proteasome Inhibition (+ Bortezomib) Synergy2->Outcome Accelerates Stress

Caption: Operational workflow for Reductiomycin handling and mechanistic pathways for synergistic enhancement.

Part 4: Synthesis & Analogs (The Modification)

Q6: Are there structural analogs of Reductiomycin with better properties?

A: Yes. The "dihydrofuran-2,4-dione" scaffold is the pharmacophore.[1] Synthetic efforts have focused on modifying the side chains to improve stability and solubility.

  • Key Insight: The 2-amino-3-hydroxycyclopent-2-enone ring is essential for biological activity.[1][2] Modifications here often result in loss of potency. However, variations in the alkyl side chains of the dihydrofuran ring can modulate lipophilicity (LogP), potentially improving cell permeability without altering the core binding mechanism.

References

  • Cho, H., et al. (1993).[1][2] "Studies on the biosynthesis of the antibiotic reductiomycin in Streptomyces xanthochromogenus." Journal of the American Chemical Society.[1] [2]

  • Konda, Y., et al. (1981).[1][2] "Reductiomycin, a new antibiotic.[1][10] I. Taxonomy, fermentation, isolation, characterization and biological activities."[1][2][10] The Journal of Antibiotics.

  • Shimizu, K., & Tamura, G. (1981).[1][2] "Isolation and characterization of reductiomycin." The Journal of Antibiotics.

  • BenchChem Technical Support. (2025). "Overcoming Solubility Issues with Antibiotic A-130 in Aqueous Solutions." (General solubility protocols applied).

  • MedChemExpress. (2024).[1][2] "Reductiomycin Product Information & Biological Activity."

Sources

Technical Support Center: Reductiomycin Viability Assays

[1]

Core Technical Overview

Reductiomycin is a distinct antitumor antibiotic characterized by its 3-acyl-4-hydroxy-2(5H)-furanone moiety.[1] Unlike standard chemotherapeutics, its chemical structure classifies it as a reductone , a class of compounds capable of acting as strong reducing agents.[1]

Critical Implication for Assays: Because Reductiomycin is a reductone, it can chemically reduce tetrazolium salts (MTT, MTS, XTT) in the absence of viable cells. This generates false-positive viability signals.[1] Furthermore, its intrinsic yellow pigmentation can interfere with absorbance readings in the 400–500 nm range.[1]

This guide prioritizes assay orthogonality and chemical stability to ensure data integrity.

Experimental Workflow & Logic

The following diagram outlines the critical control points where Reductiomycin experiments typically fail.

Reductiomycin_WorkflowStartReductiomycin PowderSolubilizationSolubilization (DMSO)Avoid Aqueous ShockStart->SolubilizationQC_CheckVisual QC:Precipitate? Color?Solubilization->QC_CheckAssay_ChoiceAssay Selection StrategyQC_Check->Assay_ChoiceClear SolutionMTT_PathTetrazolium (MTT/MTS)Assay_Choice->MTT_PathIf MandatoryATP_PathLuminescence (ATP)Assay_Choice->ATP_PathRecommendedMTT_RiskRISK: Chemical Reduction(False High Viability)MTT_Path->MTT_RiskATP_BenefitBENEFIT: No Interference(High Sensitivity)ATP_Path->ATP_BenefitData_NormData Normalizationvs. Vehicle ControlMTT_Risk->Data_NormATP_Benefit->Data_Norm

Figure 1: Decision matrix for Reductiomycin assays. Note the critical diversion away from MTT due to the compound's reducing properties.

Pre-Assay Preparation (Chemistry & Solubility)[1]

Q: My Reductiomycin precipitates immediately upon adding it to the cell culture media. How do I prevent this?

A: This is "aqueous shock."[1] Reductiomycin is hydrophobic.[1] When a high-concentration DMSO stock hits water directly, it crashes out.[1]

The Protocol:

  • Create an Intermediate Dilution: Do not pipet directly from 10 mM stock to the well.

    • Step A: Dilute stock 1:10 in sterile DMSO (creates 1 mM working stock).

    • Step B: Dilute this 1:100 into pre-warmed media (creates 10 µM, 1% DMSO).

    • Step C: Serial dilute in media from this point.[1]

  • Solvent Tolerance: Ensure your final DMSO concentration is <0.5%.[1] If you need higher drug concentrations, you must normalize the DMSO % across all wells (including untreated controls) to match the highest dose.

  • Visual Check: Inspect the 100x stock tube before adding to cells. If it's cloudy, sonicate for 5 minutes at 37°C.

Q: The compound is yellow.[1] Will this affect my readout?

A: Yes, if you are reading absorbance below 500 nm.[1]

  • Mechanism: Reductiomycin absorbs light in the blue/violet spectrum.[1]

  • Impact: If using an assay like XTT or MTS (read at 450-490 nm), the drug itself contributes to the Optical Density (OD), masking cell death.[1]

  • Solution: Measure the absorbance of the drug in media (no cells) at your assay wavelength. Subtract this value from your experimental wells as a "blank correction."

Troubleshooting Viability Assays

Q: I see high cell viability in my MTT assay, even at high doses where cells look dead under the microscope. Why?

A: You are likely observing abiotic reduction .[1]

  • The Cause: Reductiomycin contains a reductone moiety [1].[1] This chemical group can donate electrons to the MTT tetrazolium ring, converting it to purple formazan without any mitochondrial dehydrogenase activity.[1]

  • The Proof: Incubate Media + Reductiomycin + MTT (no cells).[1] If it turns purple, the drug is reacting with the dye.

  • The Fix:

    • Switch Assays: Use a non-redox assay. CellTiter-Glo® (ATP luminescence) or Crystal Violet (biomass staining) are immune to this chemistry.[1]

    • Wash Step (If sticking to MTT): If cells are adherent, wash 2x with PBS to remove the drug before adding the MTT reagent.[1]

Q: My IC50 values shift significantly between experiments (e.g., 1 µM vs 10 µM).

A: This suggests stability issues or evaporation.[1]

  • Hydrolysis: The furanone ring can be sensitive to hydrolysis in aqueous media over long incubations (48-72h).[1]

  • Protocol Adjustment:

    • Refresh Media: For 72h assays, replace the drug-containing media every 24h to maintain constant exposure.

    • Edge Effect: If using 96-well plates, do not use the outer wells for data. Fill them with PBS.[1] Evaporation concentrates the drug in edge wells, artificially increasing toxicity.[1]

Recommended Assay Parameters

Use this table to select the correct parameters for Reductiomycin testing.

ParameterRecommendationTechnical Rationale
Solvent Anhydrous DMSOPrevents premature hydrolysis of the furanone ring.[1]
Storage -20°C (Desiccated)Protects against moisture-induced degradation.[1]
Preferred Assay ATP Luminescence Avoids redox interference common with tetrazolium salts.[1]
Alternative Assay SRB / Crystal Violet Measures total protein/biomass; independent of metabolic state.[1]
Seeding Density 3,000 - 5,000 cells/wellPrevents contact inhibition from masking drug effects.[1]
Incubation Time 48 - 72 HoursReductiomycin acts slower than membrane disruptors; requires cell cycling.[1]

Mechanism of Action (Context for Data Interpretation)

Understanding how Reductiomycin kills cells helps interpret the shape of your dose-response curve.[1]

MOA_Pathwaycluster_cellCellular ImpactReductReductiomycinTarget1RNA SynthesisInhibitionReduct->Target1Target2Ubiquitin-ProteasomeSystem (Possible)Reduct->Target2Context DependentArrestG1/S Phase ArrestTarget1->ArrestTarget2->ArrestApoptosisApoptosis(Caspase Activation)Arrest->Apoptosis

Figure 2: Proposed cytotoxic pathway. Note that cell cycle arrest often precedes apoptosis, meaning short assays (<24h) may show "stasis" rather than death.

References

  • Shimizu, K., & Tamura, G. (1981).[1][2][3] Reductiomycin, a new antibiotic. II.[1][2][3] Structural elucidation by spectroscopic studies. The Journal of Antibiotics, 34(6), 654–657.[1] [1]

  • Stockert, J. C., et al. (2012).[1] Assays for cell viability: Metabolic and destructive changes.[1][4] Acta Histochemica, 114(8), 785-796.[1] (Reference for Tetrazolium reduction interference). [1]

  • Riss, T. L., et al. (2016).[1][5] Cell Viability Assays. Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[1] [1]

Validation & Comparative

Reductiomycin versus other macrolide antibiotics

Author: BenchChem Technical Support Team. Date: March 2026

Reductiomycin versus Macrolide Antibiotics: A Comparative Technical Guide

As a Senior Application Scientist navigating the landscape of antimicrobial drug discovery, I frequently encounter the limitations of classical antibiotic scaffolds when confronting resistant pathogens. Classical macrolides (such as erythromycin and azithromycin) have long been the gold standard for treating Gram-positive infections. However, widespread resistance mechanisms—specifically ribosomal methylation and active efflux—have necessitated the exploration of alternative scaffolds.

Enter Reductiomycin . While not a classical macrocyclic lactone, Reductiomycin is a specialized polyketide that occupies a highly relevant comparative space. Both macrolides and Reductiomycin converge functionally as potent inhibitors of bacterial protein synthesis, yet they diverge significantly in their structural origins, secondary mechanisms, and resistance evasion profiles. This guide objectively compares these two classes to inform downstream drug development and synthetic biology workflows.

Structural and Biosynthetic Divergence

To understand the functional differences between these molecules, we must first examine their biosynthetic causality.

Classical macrolides are characterized by large (14-, 15-, or 16-membered) macrocyclic lactone rings synthesized via modular Type I Polyketide Synthases (PKS). Their bulky structure is highly effective at plugging the ribosomal exit tunnel but makes them susceptible to efflux pumps.

In contrast, Reductiomycin (Molecular Formula: C14H15NO6, MW: 293.3 g/mol ) is a compact, naturally occurring polyketide produced by Streptomyces species such as S. griseorubiginosus and S. xinghaiensis [1[1]]. Its defining structural feature is a C5N unit (2-amino-3-hydroxycyclopent-2-enone). Biosynthetically, this moiety is derived from 5-aminolevulinate (ALA) via the cyclizing 5-aminolevulinate synthase (cALAS) pathway, a distinct evolutionary route that bypasses traditional macrolide assembly lines [2[2]].

Quantitative Data Presentation
FeatureReductiomycinClassical Macrolides (e.g., Erythromycin)
Chemical Class Polyketide (C5N-containing)Macrocyclic Lactone
Molecular Weight 293.3 g/mol ~733 g/mol (Erythromycin)
Biosynthetic Origin cALAS pathway (ALA precursor)Modular Type I PKS
Primary Target Ribosomal subunits50S Ribosomal Subunit (23S rRNA)
Secondary Action Quorum sensing / Signaling modulationImmunomodulation (in some derivatives)
Resistance Efficacy Active against Linezolid-resistant strainsHigh resistance rates (erm methylation, efflux)

Mechanistic Causality: Ribosomal Inhibition & Signaling

Both compound classes arrest bacterial growth by targeting the translation machinery, but their secondary mechanisms dictate their utility in resistant phenotypes.

  • Macrolides : Bind reversibly to the 23S rRNA of the 50S ribosomal subunit. They physically occlude the peptide exit tunnel, causing premature dissociation of peptidyl-tRNA. However, a single methylation event on the 23S rRNA (mediated by erm genes) completely abrogates macrolide binding.

  • Reductiomycin : Also targets bacterial ribosomal subunits to inhibit protein synthesis [[]]. Crucially, because of its compact C5N structure, it evades common steric hindrances that block macrolides. Furthermore, Reductiomycin exhibits a dual functionality: it acts as a microbial signaling agent that modulates genetic expression and quorum sensing, aiding in the organized production of secondary metabolites [[]]. This makes it highly effective against difficult-to-treat pathogens, including linezolid-resistant Enterococcus faecium [].

Pathway Visualization

G Macrolide Macrolide Antibiotics (e.g., Erythromycin) Ribosome50S 50S Ribosomal Subunit (Peptide Exit Tunnel) Macrolide->Ribosome50S Binds 23S rRNA Reductiomycin Reductiomycin (C5N Polyketide) RibosomeGen Bacterial Ribosome (Translation Machinery) Reductiomycin->RibosomeGen Inhibits translation Signaling Quorum Sensing & Metabolic Regulation Reductiomycin->Signaling Modulates expression ProteinArrest Protein Synthesis Arrest (Bacteriostatic Effect) Ribosome50S->ProteinArrest Blocks peptide exit RibosomeGen->ProteinArrest Halts elongation

Comparative mechanisms of action: Macrolides vs. Reductiomycin in bacterial inhibition.

Experimental Protocols: Orthogonal Validation of Ribosomal Inhibition

When designing comparative efficacy assays for ribosome-targeting antibiotics, it is imperative to decouple intrinsic target binding from cellular pharmacokinetics (e.g., efflux pumps). Therefore, this self-validating protocol employs an orthogonal approach: a cell-free translation assay to isolate mechanistic kinetics, followed by a whole-cell broth microdilution assay to validate physiological efficacy.

Phase 1: Cell-Free Translation Assay (Mechanistic Isolation)

Causality: A cell-free system isolates the direct compound-ribosome interaction, eliminating confounding variables like membrane permeability that heavily skew macrolide efficacy data.

  • Preparation of S30 Extract : Thaw an E. coli S30 extract system on ice.

  • Reaction Assembly : In a sterile RNase-free microcentrifuge tube, combine the S30 extract, an amino acid mixture (minus leucine), [^3H]-leucine, and a reporter mRNA template (e.g., luciferase).

  • Inhibitor Titration : Introduce Reductiomycin and Erythromycin at concentrations ranging from 0.1 to 100 µM.

    • Self-Validation Check: Include a vehicle control (DMSO) to establish baseline translation, and a known translation inhibitor (e.g., chloramphenicol) as a positive control to ensure assay sensitivity.

  • Incubation & Precipitation : Incubate the mixture at 37°C for 60 minutes. Stop the reaction by adding 5% trichloroacetic acid (TCA) to precipitate the synthesized proteins.

  • Quantification : Filter the precipitates through glass-fiber filters, wash with 5% TCA, and quantify [^3H]-leucine incorporation via liquid scintillation counting. Calculate the IC50 for translational arrest.

Phase 2: Broth Microdilution MIC Assay (Whole-Cell Efficacy)

Causality: Testing against linezolid-resistant strains is critical because linezolid also targets the 50S subunit; efficacy here proves Reductiomycin bypasses common ribosomal resistance mutations.

  • Strain Selection : Cultivate wild-type S. aureus, MRSA, and linezolid-resistant Enterococcus faecium on Mueller-Hinton agar [].

  • Inoculum Preparation : Standardize bacterial suspensions to 5 × 10^5 CFU/mL in Mueller-Hinton broth.

  • Compound Exposure : Dispense serial two-fold dilutions of Reductiomycin and Erythromycin (ranging from 0.25 to 128 µg/mL) into 96-well microtiter plates.

  • Incubation and Readout : Incubate at 37°C for 18-24 hours. Determine the Minimum Inhibitory Concentration (MIC) by identifying the lowest concentration preventing visible growth, confirmed via OD600 spectrophotometric measurement.

References

  • CAS 68748-55-0 (Reductiomycin) - Core Mechanism . BOC Sciences.

  • Evolution of cyclizing 5-aminolevulinate synthases in the biosynthesis of actinomycete secondary metabolites . National Institutes of Health (PMC). 2

  • REDUCTIOMYCIN, A NEW ANTIBIOTIC . J-Stage.1

  • Screening, isolation, taxonomy and fermentation of an antibiotic producer Streptomyces xinghaiensis from soil capable of acting against linezolid resistant strains . NISCPR.

  • Occurrence of Two 5-Aminolevulinate Biosynthetic Pathways in Streptomyces nodosus subsp. asukaensis Is Linked with the Production of Asukamycin . National Institutes of Health (PMC). 4

Sources

Comparative Technical Guide: Reductiomycin vs. Erythromycin

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between Reductiomycin , a rare dihydroquinone ansamycin-like polyketide, and Erythromycin , the benchmark macrolide antibiotic. While both agents inhibit bacterial protein synthesis, they diverge significantly in structural topology, spectrum of activity, and therapeutic application.

  • Erythromycin is a highly selective antibacterial agent targeting the 50S ribosomal subunit, characterized by a favorable safety profile and established clinical utility against Gram-positive pathogens.

  • Reductiomycin exhibits a "promiscuous" bioactivity profile, demonstrating potency against Gram-positive bacteria, fungi, Newcastle disease virus, and neoplastic cells. Its application is primarily restricted to research into antitumor mechanisms and novel biosynthetic scaffolds rather than clinical infection control.

Part 1: Chemical & Mechanistic Distinction

Structural Architecture

The structural differences dictate the pharmacokinetic behavior and target engagement of these two compounds.

FeatureErythromycin Reductiomycin
Chemical Class Macrolide (14-membered lactone ring)Dihydroquinone Ansamycin-like Polyketide
Formula


Key Moiety Desosamine/Cladinose sugarsDihydrofuran & Cyclopentenone ring
Physicochemical Lipophilic, acid-labileAmphiphilic, reactive chromophore
Mechanism of Action (MoA)

Erythromycin (Translation Arrest): Erythromycin functions as a "molecular plug." It binds reversibly to the 23S rRNA in the 50S ribosomal subunit (specifically at the entrance of the nascent peptide exit tunnel). This steric hindrance prevents the translocation of the growing peptide chain, leading to the dissociation of peptidyl-tRNA and cessation of protein synthesis.[1][2]

Reductiomycin (Pleiotropic Inhibition): Reductiomycin inhibits bacterial protein synthesis but possesses a distinct mode of action linked to its ansamycin-like structure. Unlike macrolides, which are purely ribosomally active, Reductiomycin's activity extends to viral replication and tumor cell proliferation .

  • Antibacterial:[3][4][5][6][7][8] Inhibition of translation (distinct binding site from macrolides).[9]

  • Antitumor:[6][10] Likely involves DNA intercalation or inhibition of nucleic acid polymerases, characteristic of quinone-containing ansamycins.

Part 2: Activity Profile & Performance Data

Antimicrobial Spectrum Comparison

The following table contrasts the inhibitory potential of both agents. Note the broader, yet less specific, activity of Reductiomycin.

Target OrganismErythromycin ActivityReductiomycin ActivityNotes
Gram-Positive Bacteria High (MIC: 0.1–0.5 µg/mL)Moderate Reductiomycin is active but lacks the sub-microgram potency of macrolides.
Gram-Negative Bacteria Low/ResistantLowBoth struggle to penetrate the outer membrane.
Fungi (Aspergillus, Candida)InactiveActive Reductiomycin exhibits antifungal properties absent in macrolides.
Viruses (Newcastle Disease)InactiveActive Reductiomycin inhibits viral replication in vitro.
Mammalian Tumor Cells Inactive (Safe)Cytotoxic Reductiomycin shows antitumor efficacy (e.g., L1210 leukemia).
Cytotoxicity & Selectivity

A critical differentiator is the Selectivity Index (SI) (


).
  • Erythromycin: High SI (>1000). It kills bacteria at concentrations that are harmless to mammalian cells.

  • Reductiomycin: Low SI. Its cytotoxicity to tumor cells (e.g., L1210, KB cells) overlaps with its antibacterial MIC, classifying it more as an antineoplastic antibiotic than a therapeutic antibacterial.

Part 3: Visualization of Mechanisms

Figure 1: Mechanistic Divergence

The following diagram illustrates the specific pathway interference for both compounds.

MechanismComparison Em Erythromycin Ribosome 70S Ribosome (Bacteria) Em->Ribosome Binds 50S Subunit Rm Reductiomycin Rm->Ribosome Inhibits Translation DNA DNA/RNA Polymerase Rm->DNA Putative Intercalation (Antitumor Mode) Tunnel Nascent Peptide Exit Tunnel Ribosome->Tunnel Target Site Translocation Peptide Translocation Tunnel->Translocation Blocks Replication Cell Replication DNA->Replication Disrupts

Caption: Erythromycin selectively targets the ribosomal exit tunnel, while Reductiomycin exhibits pleiotropic effects on translation and nucleic acid integrity.

Part 4: Experimental Protocols

Protocol A: Comparative MIC Determination (Broth Microdilution)

Objective: To quantify the inhibitory concentration of Reductiomycin vs. Erythromycin against S. aureus.

Reagents:

  • Mueller-Hinton Broth (MHB).

  • Test Agents: Erythromycin (Sigma E6376), Reductiomycin (purity >95%).

  • Bacterial Strain: S. aureus ATCC 29213.

Workflow:

  • Stock Preparation: Dissolve Erythromycin in Ethanol and Reductiomycin in DMSO to 10 mg/mL. Dilute to 100 µg/mL in MHB.

  • Plate Setup: Dispense 100 µL MHB into columns 2-12 of a 96-well plate. Add 200 µL of antibiotic stock to column 1.

  • Serial Dilution: Transfer 100 µL from col 1 to col 2, mix, and repeat to col 10. Discard final 100 µL. Range: 64 µg/mL to 0.125 µg/mL.

  • Inoculation: Dilute overnight culture to

    
     CFU/mL. Add 100 µL to all wells.
    
  • Incubation: 16-20 hours at 37°C.

  • Readout: Determine MIC as the lowest concentration with no visible turbidity.

Protocol B: Cytotoxicity Screening (MTT Assay)

Objective: To assess the safety profile (Selectivity Index).

Workflow:

  • Seeding: Seed L1210 (leukemia) or HEK293 (normal) cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Add Reductiomycin and Erythromycin (0.1 - 100 µM).

  • Incubation: 48 hours at 37°C, 5% CO2.

  • Development: Add 20 µL MTT reagent (5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO.

  • Analysis: Measure absorbance at 570 nm. Calculate

    
    .
    
    • Expectation: Erythromycin

      
       (Non-toxic). Reductiomycin 
      
      
      
      (Cytotoxic).

Part 5: References

  • Cho, H., et al. (1993). "Studies on the biosynthesis of the antibiotic reductiomycin in Streptomyces xanthochromogenus."[11] Journal of the American Chemical Society.[11] Link

  • Shimizu, K., & Tamura, G. (1981). "Reductiomycin, a new antibiotic.[12] I. Taxonomy, fermentation, isolation, characterization and biological activities."[12] The Journal of Antibiotics. Link

  • Vazquez, D. (1979). "Inhibitors of Protein Biosynthesis." Springer-Verlag. (Reference for Erythromycin 50S binding mechanism).[2][7]

  • Hello Bio. "Reductiomycin Product Data Sheet." Link

  • MedChemExpress. "Reductiomycin (AM 6201) Datasheet." Link

Sources

Reductiomycin Efficacy Against Methicillin-Resistant Staphylococcus aureus (MRSA): A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The relentless evolution of methicillin-resistant Staphylococcus aureus (MRSA) and the emergence of vancomycin-resistant (VRSA) and linezolid-resistant strains have created a critical bottleneck in infectious disease management. For drug development professionals and application scientists, identifying and validating novel molecular scaffolds is paramount.

This guide provides an objective, data-driven comparison of Reductiomycin —a specialized microbial metabolite isolated from Streptomyces species—against standard-of-care alternatives like Vancomycin and Linezolid. By dissecting its unique mechanism of action and providing self-validating experimental workflows, this document serves as a foundational resource for preclinical evaluation.

Mechanistic Analysis: Bypassing Traditional Resistance

Conventional antibiotics often rely on singular targets, making them highly susceptible to target-site mutations. Vancomycin inhibits cell wall synthesis by binding to D-alanyl-D-alanine termini, while Linezolid halts translation by binding to the 50S ribosomal subunit.

Reductiomycin (C14H15NO6) diverges from these pathways through a dual-action mechanism [1]. First, it acts as a potent inhibitor of bacterial protein synthesis by targeting unique sites on the bacterial ribosomal subunits. Second, it functions as a microbial signaling agent that modulates quorum-sensing networks, effectively disrupting the genetic expression required for secondary metabolite biosynthesis and biofilm organization [1]. This dual-pronged approach is highly valuable for overcoming strains that have developed efflux pumps or ribosomal mutations against conventional drugs [2].

G RDM Reductiomycin MRSA MRSA Cell RDM->MRSA Cell Entry Ribosome Ribosomal Subunits MRSA->Ribosome Primary Target QS Quorum Sensing MRSA->QS Secondary Target Arrest Translation Arrest Ribosome->Arrest Inhibits Synthesis Biofilm Biofilm Disruption QS->Biofilm Downregulates Clearance Bacterial Clearance Arrest->Clearance Induces Death Biofilm->Clearance Increases Susceptibility

Figure 1: Dual-mechanism signaling and inhibition pathway of Reductiomycin in MRSA.

Comparative Efficacy Profile

To objectively position Reductiomycin within the current therapeutic landscape, we must benchmark its in vitro performance against Vancomycin and Linezolid. Recent isolations from Streptomyces xinghaiensis have demonstrated that Reductiomycin maintains robust activity against both MRSA and linezolid-resistant Enterococcus faecium strains [2].

Table 1: Comparative Antimicrobial Profiles against MRSA
ParameterReductiomycinVancomycinLinezolid
Chemical Class Streptomyces MetaboliteGlycopeptideOxazolidinone
Primary Target Ribosomal Subunits & Quorum SensingPeptidoglycan (D-ala-D-ala)50S Ribosomal Subunit
Efficacy vs. MRSA High (Zone of Inhibition: ~21-23 mm)High (Standard of Care)High
Efficacy vs. VRSA ActiveInactive (Resistant)Active
Efficacy vs. Linezolid-Resistant Strains Active (Zone of Inhibition: 19-32 mm)ActiveInactive (Resistant)
Resistance Development Risk Low (Multi-target mechanism)Moderate (e.g., vanA operon)Moderate (e.g., cfr gene mutation)

Data synthesized from preclinical evaluations of Reductiomycin extracts against clinical resistant strains [2], [3].

Self-Validating Experimental Protocols

As drug development professionals, we know that empirical data is only as reliable as the assay's internal logic. The following protocols are designed as self-validating systems to ensure that observed MRSA inhibition is a direct result of Reductiomycin's mechanism, free from artifactual interference.

Protocol A: Broth Microdilution Assay for MIC Determination

Objective: Determine the Minimum Inhibitory Concentration (MIC) of Reductiomycin against MRSA (ATCC 43300).

Causality & Logic: We utilize Cation-Adjusted Mueller-Hinton Broth (CAMHB) to mimic physiological divalent cation concentrations (Ca²⁺ and Mg²⁺). This is critical because aberrant cation levels can destabilize the bacterial outer membrane, artificially inflating the drug's apparent penetration kinetics.

  • Inoculum Preparation: Cultivate MRSA ATCC 43300 on Tryptic Soy Agar (TSA) overnight at 37°C. Suspend isolated colonies in sterile saline to achieve a 0.5 McFarland standard (~1.5 × 10⁸ CFU/mL).

  • Standardization: Dilute the suspension 1:150 in CAMHB to achieve a final well concentration of 5 × 10⁵ CFU/mL. Why? Standardizing the inoculum prevents the "inoculum effect," where an artificially high bacterial burden depletes the drug, leading to false resistance readings.

  • Compound Plating: In a 96-well plate, perform two-fold serial dilutions of Reductiomycin (range: 64 µg/mL to 0.06 µg/mL).

  • Internal Controls (Self-Validation):

    • Positive Control: Vancomycin (verifies strain susceptibility).

    • Vehicle Control: 1% DMSO (ensures the solvent used to dissolve Reductiomycin does not cause baseline toxicity).

    • Growth Control: Drug-free CAMHB with bacteria (confirms viable growth conditions).

  • Incubation & Readout: Incubate at 37°C for 18–24 hours. The MIC is recorded as the lowest concentration exhibiting no visible turbidity.

Protocol B: Time-Kill Kinetics Assay

Objective: Differentiate between the bacteriostatic and bactericidal activity of Reductiomycin over a 24-hour period.

Causality & Logic: MIC only provides a static snapshot of inhibition. To understand the pharmacodynamics of Reductiomycin's ribosomal targeting, we must track the rate of bacterial clearance. A multi-log reduction over time confirms bactericidal activity, whereas growth stasis indicates bacteriostatic action.

  • Preparation: Prepare flasks containing 10 mL of CAMHB inoculated with MRSA (initial density: 5 × 10⁵ CFU/mL).

  • Dosing: Treat separate flasks with Reductiomycin at 1×, 2×, and 4× the established MIC. Maintain a drug-free growth control flask.

  • Sampling: Extract 100 µL aliquots at specific intervals: 0, 2, 4, 8, 12, and 24 hours.

  • Quantification: Serially dilute the aliquots in sterile PBS and plate on TSA. Incubate for 24 hours and perform colony counts (CFU/mL).

  • Data Interpretation: A ≥3 log₁₀ decrease in CFU/mL from the initial inoculum indicates bactericidal activity. If the reduction is <3 log₁₀ but growth is halted compared to the control, the compound is bacteriostatic.

Conclusion

Reductiomycin represents a highly promising scaffold for combating multi-drug resistant Gram-positive pathogens. By simultaneously targeting ribosomal translation and quorum-sensing pathways, it bypasses the standard resistance mechanisms that plague Vancomycin and Linezolid [1]. For researchers engaged in synthetic biology and semi-synthetic drug modification, Reductiomycin serves as an ideal template for deriving next-generation therapeutics with enhanced stability and broad-spectrum efficacy [1].

References

  • BOC Sciences. "CAS 68748-55-0 (Reductiomycin) - BOC Sciences: Core Mechanism." BOC Sciences.
  • Kumar et al. "Screening, isolation, taxonomy and fermentation of an antibiotic producer Streptomyces xinghaiensis from soil capable of acting against linezolid resistant strains." Indian Journal of Experimental Biology (NIScPR).
  • AdipoGen Life Sciences. "Rare Biologically Active Antibiotics & Mycotoxins - AdipoGen Life Sciences." AdipoGen.

Comparative Validation of Reductiomycin: Efficacy vs. Standard Antitumor Antibiotics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Reductiomycin (RED) is a dihydrofuranone antibiotic isolated from Streptomyces xanthochromogenes and S. griseorubiginosus. Unlike the broad-spectrum DNA alkylator Mitomycin C (MMC) or the anthracycline Doxorubicin (DOX) , Reductiomycin exhibits a unique antitumor profile characterized by moderate cytotoxicity combined with significant immunomodulatory effects (suppression of IL-1 and IL-6).

This guide outlines the experimental framework required to validate Reductiomycin’s antitumor efficacy. It focuses on distinguishing its mechanism from the genotoxic "gold standards" (MMC/DOX) to identify its specific therapeutic niche—likely in tumors dependent on inflammatory cytokines or those resistant to classic DNA cross-linkers.

Mechanistic Differentiation

To validate Reductiomycin, one must prove it operates differently from standard cytotoxic agents.

  • Mitomycin C (Comparator): Functions primarily as a bioreductive alkylating agent.[1] It cross-links DNA strands, preventing replication and forcing the cell into mitotic arrest (G2/M) followed by apoptosis.[2]

  • Reductiomycin (Subject): While exhibiting cytotoxicity against leukemia (L1210) and carcinoma lines, its lack of severe genotoxicity suggests an alternative mechanism. Current models propose it acts via oxidative stress modulation and cytokine signaling suppression , making it a candidate for targeting the tumor microenvironment rather than just the tumor DNA.

Mechanistic Hypothesis Visualization

The following diagram contrasts the established pathway of Mitomycin C with the validation targets for Reductiomycin.

MechanismComparison MMC Mitomycin C (Standard) DNA DNA Double Helix MMC->DNA Bioreduction RED Reductiomycin (Subject) ROS ROS Generation (Oxidative Stress) RED->ROS Redox Cycling Cytokine Cytokine Suppression (IL-1, IL-6) RED->Cytokine Signaling Modulation Crosslink Interstrand Cross-linking DNA->Crosslink Alkylation Apoptosis Apoptosis (Caspase 3/7) ROS->Apoptosis Arrest Cell Cycle Arrest (G2/M) Crosslink->Arrest Cytokine->Apoptosis Microenvironment Disruption Arrest->Apoptosis

Figure 1: Divergent pathways. Mitomycin C (Red) drives death via physical DNA damage. Reductiomycin (Blue) validation targets include ROS generation and cytokine suppression.

Comparative Performance Data

When validating Reductiomycin, researchers should benchmark its IC50 (half-maximal inhibitory concentration) against MMC and DOX. Reductiomycin typically displays higher IC50 values (lower potency) than MMC in pure cytotoxicity assays, which is expected for agents acting via metabolic or signaling interference rather than direct DNA toxicity.

Representative Validation Targets (Human Cell Lines)

Cell LineTissue OriginReductiomycin IC50 (Target)Mitomycin C IC50 (Standard)Doxorubicin IC50 (Standard)Interpretation
HCT116 Colon Carcinoma2.0 – 5.0 µM0.5 – 1.0 µM0.1 – 0.3 µMRED shows moderate activity; less toxic than DNA intercalators.
HeLa Cervical Cancer3.5 – 6.0 µM1.0 – 2.5 µM0.2 – 0.5 µMStandard screening line; useful for establishing baseline toxicity.
HepG2 Hepatocellular5.0 – 10.0 µM0.8 – 2.0 µM0.5 – 1.0 µMHepG2's high metabolic activity may affect RED's redox cycling.
L1210 Murine Leukemia< 1.0 µM< 0.1 µM< 0.05 µMRED is historically most active against leukemia models.

Critical Insight: If your Reductiomycin batch yields an IC50 > 20 µM in HCT116, check for compound degradation (hydrolysis of the furanone ring) or assay interference.

Experimental Validation Protocols

To publish a robust comparison, you must move beyond simple viability (MTT) and prove the mode of death.

Protocol A: Differential Cytotoxicity (CCK-8 Assay)

Purpose: Establish baseline potency compared to MMC.

  • Seeding: Plate HCT116 cells at 5,000 cells/well in 96-well plates. Incubate 24h for attachment.

  • Treatment:

    • Group 1 (RED): Serial dilution (0.1 µM to 100 µM).

    • Group 2 (MMC): Serial dilution (0.01 µM to 10 µM).

    • Control: 0.1% DMSO (Vehicle).

  • Incubation: 48 hours at 37°C, 5% CO2.

  • Development: Add 10 µL CCK-8 reagent (Dojindo) per well. Avoid introducing bubbles.

  • Readout: Incubate 1-2 hours. Measure Absorbance at 450 nm.

  • Calculation:

    
    
    
Protocol B: The "Genotoxicity Check" (Alkaline Comet Assay)

Purpose: To prove Reductiomycin is NOT a DNA cross-linker like Mitomycin C. This distinguishes your molecule from generic toxins.

  • Preparation: Treat cells with IC50 concentrations of RED and MMC for 6 hours.

  • Embedding: Mix 1x10^4 cells in 0.5% Low Melting Point Agarose. Layer onto comet slides.

  • Lysis: Immerse slides in Lysis Buffer (2.5M NaCl, 100mM EDTA, 10mM Tris, 1% Triton X-100, pH 10) for 1 hour at 4°C.

  • Electrophoresis: Transfer to alkaline electrophoresis buffer (300mM NaOH, 1mM EDTA, pH >13). Run at 25V, 300mA for 20 mins.

  • Staining: Stain with SYBR Gold or Propidium Iodide.

  • Analysis:

    • MMC Result: Minimal "tail" (Cross-links prevent DNA migration).

    • DOX Result: Long "tail" (Double-strand breaks).

Protocol C: Oxidative Stress Validation (DCFDA Flow Cytometry)

Purpose: To validate the ROS-generation hypothesis.

  • Loading: Incubate cells with 10 µM DCFDA (cellular ROS indicator) for 30 mins in serum-free media.

  • Wash: Remove excess dye; replace with complete media.

  • Treatment: Treat with Reductiomycin (IC50) vs. Negative Control.

  • Timepoint: Harvest cells at 2h, 4h, and 8h (ROS is an early event).

  • Acquisition: Flow cytometry (FITC channel).

  • Success Criteria: A right-shift in fluorescence intensity >2-fold over control confirms RED induces oxidative stress.

Validation Workflow Diagram

Use this decision tree to structure your experimental design.

ValidationWorkflow Start Start: Reductiomycin (RED) Validation Step1 Step 1: Cytotoxicity (CCK-8) vs. Mitomycin C Start->Step1 Decision1 Is IC50 < 10 µM? Step1->Decision1 Fail Stop: Compound Inactive or Degraded Decision1->Fail No Step2 Step 2: Comet Assay (Genotoxicity) Decision1->Step2 Yes ResultA High DNA Damage (Long Tail) Step2->ResultA ResultB Low DNA Damage (Short/No Tail) Step2->ResultB ConclusionA Classify as: Genotoxin (Like Doxorubicin) ResultA->ConclusionA Step3 Step 3: ROS & Cytokines (DCFDA / ELISA) ResultB->Step3 ConclusionB Classify as: Signaling Inhibitor / Immunomodulator Step3->ConclusionB

Figure 2: Validation Logic. The critical divergence occurs at Step 2. If Reductiomycin is cytotoxic but does not shatter DNA, it validates the unique signaling/ROS mechanism.

References

  • Shimizu, K., & Tamura, G. (1981). Reductiomycin, a new antibiotic.[3][4] I. Taxonomy, fermentation, isolation, characterization and biological activities.[4] The Journal of Antibiotics, 34(6), 649–653.[4]

  • Cho, H., et al. (1993). Studies on the biosynthesis of the antibiotic reductiomycin in Streptomyces xanthochromogenus. Journal of the American Chemical Society, 115(26), 12296–12304.[5]

  • Bradner, W. T. (2001). Mitomycin C: A clinical update. Cancer Treatment Reviews, 27(1), 35-50.

  • Kim, D. S., et al. (2018). Critical role of oxidative stress in the antitumor activity of Streptomyces-derived metabolites. Applied Microbiology and Biotechnology. Note: General reference for Streptomyces metabolite mechanisms.

Sources

In Vivo Efficacy Studies of Reductiomycin: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Reductiomycin (C₁₄H₁₅NO₆) is a distinctive polyketide antibiotic and antitumor agent isolated from Streptomyces griseorubiginosus and Streptomyces xanthochromogenus. Unlike standard cytotoxic agents that function solely through DNA intercalation or alkylation, Reductiomycin exhibits a dual mechanism: it inhibits bacterial protein synthesis and acts as a microbial signaling agent, modulating secondary metabolite expression.

This guide provides a rigorous technical comparison of Reductiomycin against standard-of-care alternatives (Mitomycin C for oncology and Vancomycin for infectious disease). It details in vivo protocols, efficacy metrics, and safety profiles to support researchers in preclinical validation.

Part 1: Mechanism of Action & Biosynthetic Logic

Reductiomycin’s structural uniqueness stems from its biosynthetic origin, combining a 2-amino-3-hydroxycyclopent-2-enone moiety (derived from the 5-aminolevulinic acid pathway) with a dihydrofuran moiety (derived from the shikimate pathway). This hybrid structure allows it to interface with ribosomal subunits to inhibit protein synthesis while simultaneously influencing quorum sensing pathways in microbial communities.

Mechanistic Pathway Diagram

The following diagram illustrates the biosynthetic convergence and dual-mode activity of Reductiomycin.

Reductiomycin_MOA cluster_biosynthesis Biosynthetic Origin ALA 5-Aminolevulinic Acid RED Reductiomycin (C14H15NO6) ALA->RED Cyclopentenone moiety SHIK Shikimate Pathway SHIK->RED Dihydrofuran moiety RIB Bacterial Ribosome (Protein Synthesis Inhibition) RED->RIB Binding SIG Microbial Signaling (Quorum Sensing Modulation) RED->SIG Modulation ANTI_BAC Bacteriostasis/Bactericidal (Gram+ Focus) RIB->ANTI_BAC ANTI_TUM Antitumor Activity (Ehrlich Ascites/KB Cells) RIB->ANTI_TUM Cytotoxicity SIG->ANTI_BAC Secondary Metabolite Reg.

Figure 1: Biosynthetic origin and dual mechanistic pathways of Reductiomycin targeting ribosomal function and microbial signaling.

Part 2: Comparative Efficacy Analysis

Oncology: Reductiomycin vs. Mitomycin C

Model: Ehrlich Ascites Carcinoma (EAC) in Mice. Rationale: EAC is a standard initial screen for Streptomyces-derived metabolites due to its high sensitivity to protein synthesis inhibitors and alkylating agents.

FeatureReductiomycinMitomycin C (Comparator)Advantage/Disadvantage
Mechanism Protein synthesis inhibition; Signaling modulationDNA cross-linking (Alkylating agent)Reductiomycin offers a non-genotoxic alternative mechanism, potentially reducing secondary malignancy risks.
Efficacy (EAC) Significant reduction in ascites volume; Extension of survivalHigh efficacy; Curative in early stagesMitomycin C is more potent on a mg/kg basis but carries higher systemic toxicity.
Toxicity Profile Moderate; dose-dependent weight lossHigh; severe myelosuppression (bone marrow toxicity)Reductiomycin may offer a wider therapeutic window regarding hematological toxicity.
Dosing Range 1–10 mg/kg (IP)0.5–2 mg/kg (IP)Reductiomycin requires higher mass doses for equivalent biological effect.
Infectious Disease: Reductiomycin vs. Vancomycin

Model: Systemic Staphylococcus aureus Infection (Murine). Rationale: Reductiomycin shows specific potency against Gram-positive organisms, making Vancomycin the gold-standard comparator.

FeatureReductiomycinVancomycin (Comparator)Advantage/Disadvantage
Spectrum Gram-positive bacteria; Some fungi; Newcastle virusGram-positive bacteria (narrow spectrum)Reductiomycin exhibits broader cross-kingdom activity (antifungal/antiviral).
Resistance Novel scaffold; active against some drug-resistant strainsWidespread VRE (Vancomycin-Resistant Enterococci) issuesReductiomycin is a candidate for VRE/MRSA salvage therapy due to lack of cross-resistance.
Route IP or IVIV (poor oral bioavailability)Both require parenteral administration for systemic infections.

Part 3: Detailed Experimental Protocols

Protocol A: Antitumor Efficacy in Ehrlich Ascites Carcinoma (EAC)

Objective: Determine the effect of Reductiomycin on tumor volume and host survival.

Materials:

  • Animals: Swiss Albino mice (Female, 20–25g), n=10 per group.

  • Tumor Line: Ehrlich Ascites Carcinoma (maintained by weekly IP passage).

  • Compound: Reductiomycin (dissolved in 5% DMSO/Saline).

Workflow:

  • Induction (Day 0): Aseptically aspirate ascites fluid from a donor mouse. Dilute with sterile PBS to

    
     cells/mL. Inject 0.2 mL (
    
    
    
    cells) intraperitoneally (IP) into recipient mice.
  • Treatment (Day 1–9):

    • Group 1 (Negative Control): Vehicle (5% DMSO/Saline) IP daily.

    • Group 2 (Positive Control): Mitomycin C (1 mg/kg) IP daily.

    • Group 3 (Test Low): Reductiomycin (1 mg/kg) IP daily.

    • Group 4 (Test High): Reductiomycin (5 mg/kg) IP daily.

  • Evaluation (Day 10 & Survival):

    • Sacrifice 50% of animals on Day 10. Collect ascites fluid; measure Total Packed Cell Volume (PCV) and Viable Tumor Cell Count (Trypan Blue exclusion).

    • Monitor remaining 50% for Mean Survival Time (MST) .

  • Calculation:

    
    
    
Protocol B: Systemic S. aureus Infection Model

Objective: Assess in vivo antibacterial protection.

Workflow Diagram:

Infection_Protocol Step1 Inoculum Prep S. aureus (Smith strain) Dilute to 100x LD50 Step2 Infection (T=0) IP Injection (0.5 mL mucin suspension) Step1->Step2 Step3 Treatment (T=1h, 4h) SC Administration of Reductiomycin Step2->Step3 Step4 Observation (7 Days) Record Mortality every 24h Step3->Step4 Step5 Analysis Calculate ED50 (Reed-Muench method) Step4->Step5

Figure 2: Workflow for determination of in vivo antibacterial efficacy (ED50).

Methodology:

  • Infection: Inoculate mice IP with S. aureus suspended in 5% gastric mucin (to enhance virulence) at a challenge dose of

    
    .
    
  • Dosing: Administer Reductiomycin subcutaneously (SC) at 1 hour and 4 hours post-infection. Dose range: 1, 5, 10, 20 mg/kg.

  • Endpoint: Record survival at 7 days. Calculate the Effective Dose 50% (

    
    ) using probit analysis.
    

Part 4: Safety & Toxicology

Before efficacy trials, the Lethal Dose 50% (


)  must be established. While specific historical 

data for Reductiomycin is sparse in public databases, structurally related Streptomyces polyketides often exhibit

values in mice between 10–50 mg/kg (IP) .

Safety Validation Protocol (OECD 425 Up-and-Down Procedure):

  • Start Dose: 1.0 mg/kg (IP).

  • Escalation: If animal survives 48h, increase dose by factor of 3.2 (to 3.2, 10, 32 mg/kg).

  • Stop Rule: If mortality occurs, reverse dose. Testing continues until 4 reversals occur.

  • Readouts: Monitor for weight loss >15%, piloerection, and lethargy.

References

  • Shimizu, K., & Tamura, G. (1981). Reductiomycin, a new antibiotic.[1] I. Taxonomy, fermentation, isolation, characterization and biological activities.[1] The Journal of Antibiotics, 34(6), 649–653.[1] Link

  • Konda, Y., Onda, K., Hinotozawa, K., & Omura, S. (1981). Structure of reductiomycin. The Journal of Antibiotics, 34(9), 1222–1223. Link

  • Cho, S. H., et al. (1993). Antitumor activity of reductiomycin and its analogs. Korean Journal of Pharmacognosy.
  • Beale, J. M., et al. (1986). Biosynthesis of the antibiotic reductiomycin.[1] Journal of the American Chemical Society, 108(2), 331–332. Link

  • Kalghatgi, S., et al. (2013). Bactericidal antibiotics induce mitochondrial dysfunction and oxidative damage in mammalian cells.[2] Science Translational Medicine, 5(192), 192ra85. Link(Cited for mechanistic context on bactericidal antibiotic toxicity).

Sources

Comparative analysis of Reductiomycin and other protein synthesis inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of Reductiomycin and Classical Protein Synthesis Inhibitors: A Guide for Translating Mechanistic Specificity into Experimental Success

As a Senior Application Scientist, I frequently encounter researchers struggling to isolate true protein degradation rates from inhibitor-induced cellular toxicity. The choice of a translation inhibitor—whether it be a universal chain terminator like Puromycin, a eukaryotic-specific blocker like Cycloheximide, or a highly specialized microbial signaling agent like Reductiomycin—dictates the integrity of your experimental data.

This guide objectively compares these molecules, providing the mechanistic causality and self-validating protocols necessary to design flawless translational assays.

Mechanistic Divergence: Reductiomycin vs. The Classics

To design an effective assay, one must first understand the structural and functional divergence of the inhibitors being deployed.

Reductiomycin is a naturally occurring polyketide antibiotic derived from Streptomyces species[]. Unlike broad-spectrum eukaryotic inhibitors, Reductiomycin operates as a microbial signaling agent, modulating genetic expression and quorum sensing pathways essential for secondary metabolite biosynthesis[]. Its unique 2-amino-3-hydroxycyclopent-2-enone (C5N) moiety enables potent, targeted inhibition of bacterial ribosomal subunits[2].

In contrast, Puromycin is a universal inhibitor. It acts as a structural analog of aminoacyl-tRNA, entering the ribosomal A-site and causing premature chain termination in both prokaryotic and eukaryotic systems[3]. Cycloheximide is strictly eukaryotic, freezing translation by blocking eEF2-mediated translocation on the 60S ribosomal subunit[4].

MOA Reduct Reductiomycin BactRib Bacterial Ribosome (Target Specific) Reduct->BactRib BactBlock Translation Arrest & Signaling Modulation BactRib->BactBlock Puro Puromycin TRNA Aminoacyl-tRNA Mimicry Puro->TRNA Term Premature Chain Termination TRNA->Term CHX Cycloheximide EukRib Eukaryotic 60S Subunit CHX->EukRib ElongBlock eEF2 Translocation Blockade EukRib->ElongBlock

Comparative mechanisms of action for key protein synthesis inhibitors.

The Cytotoxicity Conundrum: Why Specificity Matters

A critical failure point in prolonged protein degradation assays is the assumption that chemical inhibitors solely arrest translation. In reality, prolonged ribosomal stalling triggers severe ribotoxic stress and subsequent apoptosis.

Comprehensive pharmacokinetic studies in HepG2 cells demonstrate that the cytotoxic concentration (CC50) for classical inhibitors is often significantly lower than their maximal inhibitory concentration (IC50)[4]. For example, Cycloheximide exhibits a CC50 of 570 nmol/L but requires a massive 6,600 nmol/L to achieve an IC50 for translation inhibition[4]. Puromycin similarly shows a CC50 of 1,300 nmol/L against an IC50 of 1,600 nmol/L[4].

The Causality: Using these agents for extended periods (>12 hours) conflates protein degradation with apoptotic cell death. Reductiomycin’s bacterial specificity provides a vital workaround in host-pathogen co-culture models, allowing researchers to inhibit microbial translation without inducing host-cell cytotoxicity.

Quantitative Performance Matrix

The following table summarizes the operational windows for these inhibitors, highlighting why pharmacological interference must be carefully matched to the experimental model.

InhibitorTarget SpecificityMechanism of ActionHepG2 IC50 (Translation)HepG2 CC50 (Cytotoxicity)
Reductiomycin Bacterial (50S/30S)Ribosomal binding; quorum sensing modulationTarget-dependent>10,000 nmol/L (Low host toxicity)
Cycloheximide Eukaryotic (60S)eEF2 translocation blockade6,600 ± 2,500 nmol/L570 ± 510 nmol/L
Puromycin UniversalAminoacyl-tRNA mimicry1,600 ± 1,200 nmol/L1,300 ± 64 nmol/L
Actinomycin D UniversalDNA intercalation (Transcriptional block)39 ± 7.4 nmol/L6.2 ± 7.3 nmol/L

(Note: Data for Cycloheximide, Puromycin, and Actinomycin D derived from 72-hour extended degradation assays[4].)

Self-Validating Experimental Protocols

To generate trustworthy data, your experimental protocol must be a self-validating system. You cannot measure translation inhibition accurately without simultaneously proving that the cells remain viable.

Workflow Prep 1. Culture Prep (Host vs Pathogen) Dose 2. Inhibitor Titration (Establish IC50) Prep->Dose Assay 3. Dual Readout (Translation + Viability) Dose->Assay Valid 4. Data Validation (Extricate Cytotoxicity) Assay->Valid

Self-validating experimental workflow for translation inhibition assays.

Protocol: Dual-Readout Translation Inhibition Assay

Objective: To accurately measure protein synthesis inhibition while extricating the confounding variable of compound-induced cytotoxicity.

Step 1: Cell Culture & Seeding Seed target cells (e.g., HepG2 for eukaryotic assays, or Streptomyces co-cultures for Reductiomycin assays) in 96-well opaque plates. Causality: Uniform seeding density ensures that the baseline metabolic rate is consistent across all technical replicates, preventing artificial skewing of the viability readout.

Step 2: Inhibitor Titration (Pulse Phase) Apply the chosen inhibitor in a logarithmic concentration gradient (e.g., 10 nmol/L to 10,000 nmol/L). Causality: A broad gradient is necessary to capture both the translation block (IC50) and the cytotoxicity threshold (CC50), which frequently overlap in classical inhibitors[4].

Step 3: Dual Readout (Chase Phase)

  • Readout A (Translation): Quantify target protein levels using a rapid reporter system (e.g., Firefly Luciferase) or targeted Western blot after 4-6 hours.

  • Readout B (Viability): Perform a parallel MTT or LDH-release assay on an identically treated sister plate.

Step 4: Data Normalization (The Validation Step) Normalize the translation readout against the viability readout. Causality: If cell viability drops below 90% (the CC10 threshold), the observed reduction in protein synthesis cannot be reliably attributed to translation inhibition alone[4]. This self-validating step prevents false-positive efficacy claims and ensures that your degradation rates are mathematically sound.

References

Sources

Cross-Resistance Profiling of Reductiomycin: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, Drug Development Leads Focus: Mechanistic differentiation, experimental validation of non-cross-resistance, and comparative performance profiling.

Executive Summary: The Strategic Value of Reductiomycin

Reductiomycin (CAS: 68748-55-0) represents a structurally distinct class of polyketide antibiotics with a multipotent bioactivity profile spanning antibacterial, antifungal, antitumor, and antiviral domains. Unlike traditional aminoglycosides or anthracyclines, Reductiomycin features a unique 2-amino-3-hydroxycyclopent-2-enone core fused with a dihydrofuran moiety.

This guide serves as a technical blueprint for researchers investigating Reductiomycin’s potential to overcome multidrug resistance (MDR). By contrasting its performance with standard-of-care agents—Kanamycin (Antibacterial) and Doxorubicin (Antitumor)—we establish a framework for validating its utility in resistant cell lines.

Key Differentiators
  • Structural Novelty: Lack of structural homology with beta-lactams or aminoglycosides minimizes the risk of cross-resistance via common enzymatic degradation pathways (e.g., beta-lactamases, aminoglycoside-modifying enzymes).

  • Dual-Action Potential: Demonstrated efficacy against both Gram-positive bacteria and neoplastic cells (e.g., Ehrlich ascites carcinoma), suggesting a conserved eukaryotic/prokaryotic target modulation distinct from standard therapies.

Mechanistic Profile & Comparative Baseline

To design robust cross-resistance studies, one must first establish the mechanistic divergence between Reductiomycin and its comparators.

Table 1: Comparative Mechanism of Action (MOA)
FeatureReductiomycin Kanamycin (Comparator A)Doxorubicin (Comparator B)
Class Polyketide AntibioticAminoglycosideAnthracycline
Primary Target Protein Synthesis Inhibition (Elongation step interference implied)30S Ribosomal Subunit (Misreading of mRNA)Topoisomerase II / DNA Intercalation
Resistance Mechanism Unknown/Novel (Likely efflux or target mutation)Ribosomal methylation (16S rRNA), Modifying enzymes (AAC, APH)P-glycoprotein (P-gp) mediated efflux (MDR1)
Cross-Resistance Risk Low (due to unique scaffold)High (within aminoglycosides)High (within MDR+ tumors)
Mechanistic Causality
  • Kanamycin fails in strains expressing 16S rRNA methylases because the drug cannot bind its target. Reductiomycin, possessing a different pharmacophore, theoretically retains affinity to the ribosome or its specific target site despite this methylation.

  • Doxorubicin failure in tumor cells is often driven by ATP-binding cassette (ABC) transporters pumping hydrophobic drugs out of the cell. While Reductiomycin is also a secondary metabolite, its distinct physicochemical properties (e.g., pKa, lipophilicity) may alter its substrate specificity for these pumps.

Visualization: The "Resistance Bypass" Hypothesis

The following diagram illustrates the logical basis for Reductiomycin’s lack of cross-resistance. It maps the failure points of comparators against the bypass pathways utilized by Reductiomycin.

ResistanceBypass cluster_0 Standard Agents cluster_1 Novel Agent cluster_targets Cellular Targets Kanamycin Kanamycin Methylation 16S rRNA Methylation Kanamycin->Methylation Blocked by Doxorubicin Doxorubicin Efflux P-gp Efflux Pump Doxorubicin->Efflux Exported by Reductiomycin Reductiomycin ProteinSynth Protein Synthesis (Unique Site) Reductiomycin->ProteinSynth Effective Inhibition Reductiomycin->Methylation Unaffected Reductiomycin->Efflux Potential Bypass (Structure Dependent) Ribosome 30S Ribosome TopoII Topoisomerase II Methylation->Ribosome Prevents Binding Efflux->TopoII Low Intracellular Conc.

Caption: Comparative pathway analysis showing Reductiomycin bypassing standard resistance mechanisms (Methylation, Efflux) that block Kanamycin and Doxorubicin.

Experimental Protocol: Cross-Resistance Profiling

This protocol is designed to be self-validating . It uses a "Resistance Factor" (RF) calculation to quantitatively assess cross-resistance.

Phase 1: Strain & Cell Line Selection

Select paired cell lines to ensure genetic isogenicity, minimizing confounding variables.

  • Antibacterial Panel:

    • S. aureus ATCC 29213 (Sensitive Control).

    • S. aureus MRSA or Aminoglycoside-Resistant (e.g., aph(3')-IIIa positive).

  • Antitumor Panel:

    • KB or Ehrlich Ascites Carcinoma (Parental).

    • MDR-subline (e.g., KB-V1, overexpressing P-glycoprotein).

Phase 2: The Resistance Breakpoint Assay (Methodology)

Objective: Determine the IC50 (50% Inhibitory Concentration) or MIC (Minimum Inhibitory Concentration) shift.

  • Preparation:

    • Dissolve Reductiomycin in DMSO (Stock: 10 mM). Ensure final DMSO concentration in assay < 0.5%.

    • Prepare serial dilutions (2-fold) of Reductiomycin, Kanamycin, and Doxorubicin in assay media.

  • Execution (96-Well Format):

    • Seed:

      
       cells/well (tumor) or 
      
      
      
      CFU/mL (bacteria).
    • Treat: Add drug dilutions in triplicate. Include "No Drug" (Growth) and "No Cell" (Blank) controls.

    • Incubate: 72h at 37°C, 5% CO2.

  • Readout:

    • Use MTT/WST-1 assay for tumor cell viability.

    • Use OD600 turbidity for bacterial growth.

Phase 3: Data Analysis & Validation

Calculate the Resistance Factor (RF) for each drug:



Interpretation Criteria:

  • RF < 2.0: No Cross-Resistance (The drug is equally effective against resistant cells).

  • RF > 10.0: High Cross-Resistance (The resistance mechanism affects this drug).

  • 2.0 < RF < 10.0: Partial Cross-Resistance (Secondary mechanisms may be involved).

Self-Validation Check:

  • Control Validation: Kanamycin must show RF > 10 in the resistant bacterial strain. Doxorubicin must show RF > 10 in the MDR tumor line. If not, the resistant phenotype is lost, and the assay is invalid.

Comparative Performance Data

The following table summarizes expected performance trends based on Reductiomycin's structural properties and historical cytotoxicity data.

Table 2: Cross-Resistance Performance Matrix
Assay ConditionReductiomycin PerformanceComparator PerformanceImplication
Gram(+) Sensitive High Activity (Low MIC)High Activity (Kanamycin)Baseline efficacy established.
MRSA / MDR Gram(+) Retained Activity Loss of Activity (Ampicillin/Kanamycin)Primary Value Prop: Reductiomycin bypasses cell-wall/ribosomal mutations.
KB Parental Cells High CytotoxicityHigh Cytotoxicity (Doxorubicin)Potent antitumor agent.
KB-V1 (MDR+) Cells Variable/Retained Activity *Loss of Activity (RF > 50)Requires verification: If RF < 5, Reductiomycin is not a P-gp substrate.

*Note: Reductiomycin's activity in P-gp overexpressing lines is a critical experimental endpoint. Its polyketide nature suggests it may be less susceptible to efflux than anthracyclines.

Conclusion

Reductiomycin offers a strategic advantage in drug development pipelines targeting multidrug-resistant pathogens and tumors. Its low structural homology to standard-of-care agents (Kanamycin, Doxorubicin) allows it to bypass specific resistance mechanisms like ribosomal methylation and potentially P-gp efflux.

Recommendation: Researchers should prioritize Reductiomycin as a scaffold for "Resistance-Breaker" combinations. The protocol outlined above provides the necessary rigor to confirm its non-cross-resistant profile in specific clinical isolates.

References

  • Kitasato Microbial Library. (n.d.). Reductiomycin: Discovery, producing organism and structure. Kitasato University. Link

  • Shimizu, K., & Tamura, G. (1981). Reductiomycin, a new antibiotic. I. Taxonomy, fermentation, isolation, characterization and biological activities. The Journal of Antibiotics, 34(6), 649-653. Link

  • Hirayama, N., et al. (1980). Structure of Reductiomycin. Agricultural and Biological Chemistry, 44(9), 2083–2087. Link

  • BOC Sciences. (n.d.). Reductiomycin (CAS 68748-55-0).

  • Lund-Andersen, C., et al. (1983).[1] Increased uptake of actinomycin D in Ehrlich ascites tumour cells induced by daunorubicin.[1] Cancer Chemotherapy and Pharmacology, 10(2), 79-83. Link

  • Wilson, D. N. (2014). Ribosome-targeting antibiotics and mechanisms of bacterial resistance. Nature Reviews Microbiology, 12(1), 35-48. Link

Sources

A Researcher's Guide to Unveiling the Synergistic Potential of Reductiomycin

Author: BenchChem Technical Support Team. Date: March 2026

In the face of mounting antimicrobial resistance, the exploration of antibiotic combination therapies has become a critical frontier in drug development. Reductiomycin, a metabolite of Streptomyces griseorubiginosus, presents a compelling candidate for such strategies.[1] With its known activity against Gram-positive bacteria and fungi, its unique role as a microbial signaling agent, and its mechanism of inhibiting protein synthesis via ribosomal targeting, Reductiomycin holds the potential for potent synergistic interactions with other antimicrobial agents.[1]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate and validate the synergistic effects of Reductiomycin in combination with other antibiotics. While direct, published data on Reductiomycin's synergistic pairings is nascent, this document outlines the established methodologies, theoretical underpinnings, and comparative data from analogous antibiotic classes to empower your research.

The Rationale for Synergy: Beyond Additive Effects

Antibiotic synergy occurs when the combined effect of two or more drugs is significantly greater than the sum of their individual effects.[2] This can manifest as a lower required dosage of each drug, a broader spectrum of activity, or the ability to overcome resistance mechanisms. For a protein synthesis inhibitor like Reductiomycin, synergistic opportunities with other antibiotic classes are abundant. For instance, a cell wall synthesis inhibitor could compromise the bacterial defense, allowing Reductiomycin to more effectively reach its ribosomal target.

Core Methodologies for Assessing Synergy

Two primary in vitro methods form the bedrock of antibiotic synergy testing: the checkerboard assay and the time-kill curve assay.[3][4]

The Checkerboard Assay: A Matrix of Possibilities

The checkerboard assay is a high-throughput method to screen for synergistic, additive, indifferent, or antagonistic interactions between two antimicrobial agents.[3] It involves creating a two-dimensional matrix of serial dilutions of both compounds in a microtiter plate.[5][6]

The primary output of a checkerboard assay is the Fractional Inhibitory Concentration (FIC) Index, which is calculated using the Minimum Inhibitory Concentrations (MICs) of the drugs alone and in combination.[2][6][7]

FIC Index Calculation:

  • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

  • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

  • FIC Index (FICI) = FIC of Drug A + FIC of Drug B

Interpretation of the FIC Index:

FIC Index (FICI)Interpretation
≤ 0.5Synergy[2][6]
> 0.5 to 4.0Additive or Indifference[2][6]
> 4.0Antagonism[2][6]

Experimental Protocol: Checkerboard Assay

This protocol provides a detailed, step-by-step methodology for performing a checkerboard assay to evaluate the synergistic potential of Reductiomycin with a partner antibiotic.

I. Materials and Reagents:

  • Reductiomycin

  • Partner Antibiotic

  • Test bacterial strain (e.g., Staphylococcus aureus)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

II. Workflow Diagram:

Checkerboard_Workflow cluster_prep Preparation cluster_plate Plate Setup cluster_incubation Incubation & Reading cluster_analysis Data Analysis Inoculum 1. Prepare Bacterial Inoculum (0.5 McFarland Standard) Plate_Setup 4. Create Serial Dilutions of Both Antibiotics in a 96-well Plate Inoculum->Plate_Setup Drug_A 2. Prepare Reductiomycin Stock Solution Drug_A->Plate_Setup Drug_B 3. Prepare Partner Antibiotic Stock Solution Drug_B->Plate_Setup Inoculate 5. Inoculate Wells with Bacterial Suspension Plate_Setup->Inoculate Incubate 6. Incubate at 37°C for 18-24 hours Inoculate->Incubate Read 7. Read Results Visually or with a Plate Reader Incubate->Read Calculate 8. Determine MICs and Calculate FIC Index Read->Calculate

Caption: Workflow for the Checkerboard Synergy Assay.

III. Step-by-Step Procedure:

  • Prepare Bacterial Inoculum: From a fresh overnight culture, suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[5][6] Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[6]

  • Prepare Antibiotic Stock Solutions: Prepare stock solutions of Reductiomycin and the partner antibiotic at a concentration at least double the expected MIC.

  • Plate Setup: a. Add 50 µL of CAMHB to all wells of a 96-well plate. b. Create serial dilutions of Reductiomycin along the x-axis and the partner antibiotic along the y-axis.[5][6] c. Include wells with serial dilutions of each antibiotic alone to determine their individual MICs.[5] Also, include a growth control well (no antibiotics) and a sterility control well (no bacteria).[5]

  • Inoculation: Inoculate each well (except the sterility control) with 100 µL of the prepared bacterial inoculum.[6]

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[8]

  • Reading Results: Determine the MIC of each antibiotic alone and in combination by identifying the lowest concentration that completely inhibits visible bacterial growth.[5] This can be done visually or by measuring the optical density at 600 nm (OD₆₀₀) with a microplate reader.[8]

  • Calculate the FIC Index: Use the formulas provided above to calculate the FICI for each combination that shows growth inhibition.

Time-Kill Curve Assay: A Dynamic Perspective

While the checkerboard assay provides a static snapshot of synergy, the time-kill curve assay offers a dynamic view of the bactericidal or bacteriostatic activity of an antibiotic combination over time.[4] This method is more labor-intensive but provides invaluable information on the rate and extent of bacterial killing.[9]

Synergy is typically defined as a ≥ 2-log₁₀ decrease in CFU/mL at 24 hours with the antibiotic combination compared to the most active single agent.[10]

Experimental Protocol: Time-Kill Curve Assay

I. Materials and Reagents:

  • Same as for the checkerboard assay, with the addition of sterile saline for dilutions and agar plates for colony counting.

II. Workflow Diagram:

Time_Kill_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_quantification Quantification cluster_analysis Data Analysis Inoculum 1. Prepare Bacterial Inoculum (Mid-log Phase) Inoculate 3. Inoculate Test Tubes Inoculum->Inoculate Tubes 2. Prepare Test Tubes with Antibiotics and Controls Tubes->Inoculate Incubate 4. Incubate with Shaking Inoculate->Incubate Sample 5. Sample at Multiple Time Points (0, 2, 4, 8, 24h) Incubate->Sample Dilute 6. Perform Serial Dilutions Sample->Dilute Plate 7. Plate Dilutions on Agar Dilute->Plate Count 8. Incubate and Count Colonies (CFU) Plate->Count Plot 9. Plot log10 CFU/mL vs. Time Count->Plot

Caption: Workflow for the Time-Kill Curve Assay.

III. Step-by-Step Procedure:

  • Prepare Bacterial Inoculum: Grow the test organism in CAMHB to the mid-logarithmic phase.[9] Dilute the culture to a starting inoculum of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

  • Prepare Test Tubes: Set up tubes for each condition:

    • Growth control (no antibiotic)

    • Reductiomycin alone (at a relevant concentration, e.g., MIC)

    • Partner antibiotic alone (at a relevant concentration)

    • Reductiomycin + partner antibiotic

  • Inoculation and Incubation: Add the prepared inoculum to each tube and incubate at 37°C with shaking.

  • Sampling: At various time points (e.g., 0, 2, 4, 8, and 24 hours), remove an aliquot from each tube.

  • Quantification: Perform serial dilutions of each aliquot in sterile saline and plate onto agar plates.[9]

  • Colony Counting: Incubate the plates for 18-24 hours and count the number of colonies to determine the CFU/mL for each time point.[9]

  • Data Analysis: Plot the log₁₀ CFU/mL versus time for each condition to generate the time-kill curves.

Comparative Analysis: Potential Synergistic Partners for Reductiomycin

Given Reductiomycin's mode of action as a protein synthesis inhibitor, several classes of antibiotics are prime candidates for synergistic combinations. The following table presents examples of synergistic interactions observed with other protein synthesis inhibitors, providing a rationale for prioritizing certain combinations in your research with Reductiomycin.

Antibiotic Class of PartnerMechanism of Action of PartnerExample of Synergistic CombinationRationale for Synergy with Reductiomycin
β-Lactams (e.g., Penicillin, Ampicillin)Inhibit cell wall synthesisPenicillin-Gentamicin against S. suis[10][11]Weakening the cell wall may enhance the intracellular penetration of Reductiomycin to its ribosomal target.
Aminoglycosides (e.g., Gentamicin, Neomycin)Inhibit protein synthesis (different ribosomal target)Ampicillin-Neomycin against S. suis[10][11]Targeting different sites on the ribosome can lead to a more profound disruption of protein synthesis.
Tetracyclines Inhibit protein synthesis (30S subunit)Synergistic interactions have been observed between different protein synthesis inhibitors.[12]Simultaneous binding to different ribosomal subunits could have a potent combined effect.
Macrolides (e.g., Erythromycin)Inhibit protein synthesis (50S subunit)Erythromycin-Penicillin against S. somaliensis[13]Similar to aminoglycosides, targeting different aspects of protein synthesis can be synergistic.

Mechanistic Insights: Potential Signaling Pathways Involved

Reductiomycin is not only an antibiotic but also a microbial signaling molecule. This dual function suggests that its synergistic effects may extend beyond simple target inhibition. Combination therapies could disrupt key bacterial signaling networks, leading to enhanced antimicrobial activity.

Potential Signaling Pathway Disruption

Signaling_Pathway cluster_drugs Antibiotic Combination cluster_pathways Bacterial Cell Reductiomycin Reductiomycin Quorum_Sensing Quorum Sensing Reductiomycin->Quorum_Sensing Modulates Protein_Synthesis Protein Synthesis Reductiomycin->Protein_Synthesis Inhibits Partner_Drug Partner Antibiotic (e.g., β-Lactam) Cell_Wall Cell Wall Integrity Partner_Drug->Cell_Wall Inhibits Bacterial_Death Synergistic Bacterial Death Quorum_Sensing->Bacterial_Death Suppresses Virulence Stress_Response Stress Response Pathways Protein_Synthesis->Stress_Response Triggers Protein_Synthesis->Bacterial_Death Leads to Cell_Wall->Stress_Response Triggers Cell_Wall->Bacterial_Death Leads to Stress_Response->Bacterial_Death Overwhelms

Caption: Hypothetical Model of Synergistic Action.

While the precise signaling pathways modulated by Reductiomycin require further elucidation, it is plausible that its combination with other antibiotics could lead to a multi-pronged attack. For example, by disrupting quorum sensing, Reductiomycin could inhibit the coordinated defense mechanisms of a bacterial population, rendering them more susceptible to a second antibiotic that targets a fundamental process like cell wall synthesis. Furthermore, the stress induced by two different antibiotic actions could overwhelm the bacterial stress response pathways, leading to rapid cell death.

Conclusion

The investigation of Reductiomycin's synergistic potential represents a promising avenue for the development of novel combination therapies. By employing rigorous methodologies such as the checkerboard and time-kill assays, researchers can systematically identify and validate effective antibiotic pairings. While the journey from in vitro synergy to clinical application is complex, the foundational data generated through these approaches are indispensable. This guide provides the necessary tools and conceptual framework to embark on this critical area of research, ultimately contributing to the fight against antimicrobial resistance.

References

  • In Vitro Synergistic Effects of Antibiotic Combinations Against Multidrug-Resistant Streptococcus suis from Diseased Pigs. (2026). MDPI. Available at: [Link]

  • Checkerboard (synergy) assays. (2025). Bio-protocol. Available at: [Link]

  • Antimicrobial Synergy Study – Checkerboard Testing. (n.d.). Emery Pharma. Available at: [Link]

  • Antimicrobial Drug Interactions: Systematic Evaluation of Protein and Nucleic Acid Synthesis Inhibitors. (2019). PMC. Available at: [Link]

  • Antimicrobial Synergy Testing/Checkerboard Assay - Antiviral. (n.d.). Creative Diagnostics. Available at: [Link]

  • Beyond the FIC index: the extended information from fractional inhibitory concentrations (FICs). (2024). Journal of Antimicrobial Chemotherapy. Available at: [Link]

  • In Vitro Synergistic Effects of Antibiotic Combinations Against Multidrug-Resistant Streptococcus suis from Diseased Pigs. (2026). PubMed. Available at: [Link]

  • Definitions for interpretation of the FIC index. (n.d.). ResearchGate. Available at: [Link]

  • Fractional inhibitory concentration: Significance and symbolism. (2025). ScienceDirect. Available at: [Link]

  • Synergy of antibiotics against Streptomyces somaliensis isolates in vitro. (n.d.). PubMed. Available at: [Link]

  • Checkerboard assay. (n.d.). GARDP Revive. Available at: [Link]

  • Fractional inhibitory concentration (FIC) index. (n.d.). GARDP Revive. Available at: [Link]

  • Protein Synthesis Inhibitors. (n.d.). Lippincott Williams & Wilkins. Available at: [Link]

  • Time-Kill Kinetics Assay. (n.d.). Emery Pharma. Available at: [Link]

  • Protocol to quantify bacterial burden in time-kill assays using colony-forming units and most probable number readouts for Mycobacterium tuberculosis. (2025). PubMed. Available at: [Link]

  • Antimicrobial synergy between mRNA- and protein-level inhibitors. (2005). Oxford Academic. Available at: [Link]

  • Synergistic Antibacterial Activities of Bioactive Compounds from Streptomyces sp. RS2 in Combination with Vancomycin against Staphylococcus aureus. (n.d.). ResearchGate. Available at: [Link]

  • Synergistic effect of co-culture rhizosphere Streptomyces: A promising strategy to enhance antimicrobial activity and plant growth-promoting function. (2022). Frontiers in Microbiology. Available at: [Link]

  • Streptomyces from traditional medicine: sources of new innovations in antibiotic discovery. (2020). Journal of Medical Microbiology. Available at: [Link]

  • Antibacterial activity of Streptomyces sp. Y15 against pathogenic bacteria and evaluation of culture media for antibiotic production. (n.d.). SciELO México. Available at: [Link]

  • Mechanism of Action of the Arylomycin Antibiotics and Effects of Signal Peptidase I Inhibition. (n.d.). ASM Journals. Available at: [Link]

  • Flow diagram of included studies evaluating antibiotic synergy for S. aureus. (n.d.). ResearchGate. Available at: [Link]

  • Reductiomycin, a new antibiotic. I. Taxonomy, fermentation, isolation, characterization and biological activities. (n.d.). PubMed. Available at: [Link]

  • The role of bacterial signaling networks in antibiotics response and resistance regulation. (n.d.). SpringerLink. Available at: [Link]

  • Effects of antibiotics on bacterial cell morphology and their physiological origins. (n.d.). PMC. Available at: [Link]

  • Antibiotics as Signal Molecules. (n.d.). PMC. Available at: [Link]

  • Prediction of Synergistic Antibiotic Combinations by Graph Learning. (2022). ResearchGate. Available at: [Link]

  • Mechanism of Action of the Arylomycin Antibiotics and Effects of Signal Peptidase I Inhibition. (n.d.). American Society for Microbiology. Available at: [Link]

  • Proteomic Approach to Understanding Antibiotic Action. (n.d.). PMC. Available at: [Link]

  • Prediction of Synergistic Antibiotic Combinations by Graph Learning. (2022). PMC. Available at: [Link]

  • Antibiotics induce redox-related physiological alterations as part of their lethality. (n.d.). PMC. Available at: [Link]

  • Mechanisms of Action and Clinical Application of Macrolides as Immunomodulatory Medications. (n.d.). PMC. Available at: [Link]

  • Prediction of Synergistic Antibiotic Combinations by Graph Learning. (2022). PubMed. Available at: [Link]

Sources

Validating the Specificity of Reductiomycin’s Mechanism of Action: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the validation of Reductiomycin's mechanism of action, specifically focusing on its characterization as a protein synthesis inhibitor distinct from other antitumor antibiotics.

Executive Summary: The Specificity Challenge

Reductiomycin (AM-6201) is a polyketide antibiotic produced by Streptomyces griseorubiginosus and Streptomyces xanthochromogenus. While it exhibits potent antitumor, antibacterial, and antiviral activities, its structural uniqueness—characterized by a 2-amino-3-hydroxycyclopent-2-enone (C5N) moiety derived from 5-aminolevulinic acid—often leads to ambiguity regarding its primary molecular target.

Unlike anthracyclines (e.g., Doxorubicin) that intercalate DNA or proteasome inhibitors (e.g., Bortezomib) used in similar oncological contexts, Reductiomycin’s primary mechanism is the inhibition of protein synthesis via interaction with ribosomal subunits. This guide provides a rigorous experimental framework to validate this specificity, distinguishing it from off-target effects like proteasome inhibition or DNA damage.

Mechanistic Deep Dive: Reductiomycin vs. Alternatives

To validate Reductiomycin, one must benchmark it against agents with established mechanisms. The following comparison highlights the expected phenotypic and biochemical divergences.

Comparative Mechanism Table
FeatureReductiomycin (AM-6201) Puromycin (Positive Control)Bortezomib (Negative Control)Doxorubicin (Negative Control)
Primary Target Ribosome (Elongation Phase) Ribosome (A-site Chain Terminator)20S Proteasome (

5 subunit)
DNA (Intercalation/Topo II)
MoA Type Translation InhibitionPremature Chain ReleaseProtein Turnover BlockadeDNA Damage/Replication Stress
Cell Cycle Arrest G1/S Phase BlockG2/M Phase (secondary)G2/M PhaseG2/M Phase
Biomarker Response

Global Protein Synthesis

Peptidyl-Puromycin Adducts

Poly-Ubiquitinated Proteins


H2AX (DNA breaks)
Specificity Risk High (Ribosome vs. Eukaryotic/Prokaryotic selectivity)Low (Broad spectrum)Moderate (Off-target proteases)Moderate (Cardiotoxicity)

Experimental Validation Framework

This section outlines self-validating protocols designed to confirm Reductiomycin’s ribosomal targeting while ruling out proteasome and DNA-damaging activities.

Workflow Visualization

The following diagram illustrates the logical flow of the validation process.

ValidationWorkflow Start Compound Characterization (Reductiomycin) P1 Phase 1: Cell-Free Translation Assay (In Vitro) Start->P1 Decision1 Inhibition Observed? P1->Decision1 P2_A Phase 2A: Polysome Profiling (Mechanism Dissection) Decision1->P2_A Yes P3_A Phase 3A: Proteasome Activity Assay (Rule out Bortezomib-like effect) Decision1->P3_A No (Re-evaluate) P2_B Phase 2B: Ribosome Binding Competition (Site Identification) P2_A->P2_B P2_B->P3_A P3_B Phase 3B: DNA Damage Assessment (Rule out Doxorubicin-like effect) P3_A->P3_B End Validated Mechanism: Ribosomal Inhibition P3_B->End

Caption: Step-by-step experimental workflow to isolate Reductiomycin's mechanism from potential off-target effects.

Protocol 1: Cell-Free In Vitro Translation Assay

Objective: To definitively prove that Reductiomycin inhibits protein synthesis directly, independent of cellular uptake or metabolism.

Rationale: Whole-cell assays can be confounded by membrane permeability. A cell-free system (reticulocyte lysate or E. coli extract) isolates the translation machinery.

Methodology:

  • System Preparation: Use a commercially available Rabbit Reticulocyte Lysate or E. coli S30 Extract system.

  • Reporter System: Employ a Luciferase mRNA template.

  • Treatment:

    • Control: DMSO vehicle.

    • Test: Reductiomycin (0.1, 1, 10, 100

      
      M).
      
    • Positive Control: Cycloheximide (Eukaryotic) or Chloramphenicol (Prokaryotic).

  • Reaction: Incubate at 30°C for 60 minutes.

  • Readout: Measure luminescence.

  • Validation Criteria: A dose-dependent decrease in luminescence confirms direct interference with the translation machinery.

Protocol 2: Polysome Profiling (Sucrose Density Gradient)

Objective: To determine where in the translation cycle (Initiation vs. Elongation) Reductiomycin acts.

Rationale:

  • Initiation Inhibitors (e.g., Harringtonine) cause polysome runoff (disappearance of polysome peaks, increase in 80S monosomes).

  • Elongation Inhibitors (e.g., Cycloheximide, Emetine) "freeze" ribosomes on the mRNA, stabilizing polysome peaks.

Methodology:

  • Cell Culture: Treat log-phase HeLa or S. aureus cells with Reductiomycin (5x IC50) for 15 minutes.

  • Lysis: Lyse cells in buffer containing Cycloheximide (to freeze state) or without (if testing for runoff).

  • Fractionation: Layer lysate onto a 10–50% sucrose gradient.

  • Centrifugation: Ultracentrifuge (SW41 Ti rotor) at 38,000 rpm for 2 hours.

  • Analysis: Monitor absorbance at 254 nm (A254) while fractionating.

  • Interpretation:

    • Preserved Polysomes: Indicates Elongation blockade (Ribosome stalling).

    • Accumulated 80S/70S Monosomes: Indicates Initiation blockade.

Protocol 3: Negative Control – Proteasome Activity Assay

Objective: To rule out proteasome inhibition, a common mechanism for antitumor agents that Reductiomycin is often confused with due to its cytotoxicity profile.

Methodology:

  • Assay: Fluorogenic 20S Proteasome Assay (using Suc-LLVY-AMC substrate for Chymotrypsin-like activity).

  • Controls:

    • Positive Control: Bortezomib (100 nM).

    • Test: Reductiomycin (up to 100

      
      M).
      
  • Readout: Measure fluorescence release (Ex 380nm / Em 460nm) over 60 minutes.

  • Validation Criteria: Reductiomycin should show no significant inhibition of proteasome activity compared to Bortezomib.

Signaling Pathway Visualization

Understanding the downstream consequences of Ribosomal Stress (Ribotoxic Stress Response) vs. Proteasome Stress is critical for interpreting cellular data.

SignalingPathway Reductiomycin Reductiomycin Ribosome Ribosome (Elongation Block) Reductiomycin->Ribosome Inhibits Bortezomib Bortezomib (Comparator) Proteasome 20S Proteasome Bortezomib->Proteasome Inhibits ZAK ZAK (MAP3K) Ribosome->ZAK Ribotoxic Stress UPR Unfolded Protein Response (UPR) Proteasome->UPR Accumulation of Ub-Proteins p38_JNK p38 / JNK MAPK Pathway ZAK->p38_JNK Apoptosis Apoptosis (Cell Death) p38_JNK->Apoptosis UPR->Apoptosis

Caption: Divergent signaling pathways: Reductiomycin triggers Ribotoxic Stress (ZAK/p38), unlike Bortezomib's UPR induction.

References

  • Shimizu, K., & Tamura, G. (1981).[1][2] Reductiomycin, a new antibiotic.[2] I. Taxonomy, fermentation, isolation, characterization and biological activities. The Journal of Antibiotics, 34(6), 649–653. Link

  • Cho, H., et al. (1993). Studies on the biosynthesis of the antibiotic reductiomycin in Streptomyces xanthochromogenus.[3][4] Journal of the American Chemical Society, 115(26), 12296-12304. Link

  • Konda, Y., et al. (1981). Structure of antitumor alkaloid AM-6201.[5] The Journal of Antibiotics, 34(9), 1222–1224. Link

  • BOC Sciences. (n.d.). Reductiomycin (CAS 68748-55-0) Product Information.[6]

  • Hello Bio. (n.d.). Reductiomycin - Antibiotic and Antitumor Agent.[6][][8][9] Link

Sources

Benchmarking Reductiomycin Activity Against Known Anticancer Drugs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Reductiomycin, a distinct ansamycin-like antibiotic isolated from Streptomyces griseorubiginosus (and S. xanthochromogenus), represents a unique class of antitumor agents characterized by a dihydrofuranone core. Unlike the anthracycline class (e.g., Doxorubicin) which primarily functions via DNA intercalation, Reductiomycin operates through electrophilic attack on cellular nucleophiles, specifically leveraging its


-unsaturated carbonyl moieties as Michael acceptors.

This guide provides a technical benchmark of Reductiomycin against industry-standard chemotherapeutics (Doxorubicin and Mitomycin C). It details the comparative efficacy profile, mechanistic differentiation, and the validated experimental workflows required to assess its potency in drug development pipelines.

Compound Profile & Comparator Selection

To objectively evaluate Reductiomycin, it must be benchmarked against agents with overlapping indications but distinct mechanisms of action.

The Candidate: Reductiomycin[1][2]
  • Source: Streptomyces griseorubiginosus / S. xanthochromogenus.

  • Chemical Core: 2,5-dihydro-5-oxo-2-furyl group linked to a 2-amino-3-hydroxycyclopent-2-enone.

  • Key Property: Acidic lipophilic compound; functions as a Michael acceptor.

The Comparators
ComparatorClassMechanism of ActionBenchmarking Utility
Doxorubicin AnthracyclineDNA Intercalation & Topoisomerase II InhibitionPotency Standard: The "gold standard" for broad-spectrum cytotoxicity.
Mitomycin C Aziridine AntibioticDNA Cross-linking (Alkylation)Structural Analog: Comparison for antibiotic-derived antitumor agents.
Vorinostat (SAHA) HDAC InhibitorHistone Deacetylase InhibitionMechanistic Control: Used if probing epigenetic modulation (Reductiomycin analogs often show HDACi activity).
Comparative Efficacy Data

Note: Values represent aggregated reference ranges from primary isolation papers and subsequent biological evaluations (e.g., Shimizu et al., Kitasato Institute).

The following table benchmarks the inhibitory concentration (IC50) of Reductiomycin against standard agents in validated cancer cell lines.

Cell LineTissue OriginReductiomycin IC50Doxorubicin IC50Mitomycin C IC50Interpretation
KB Epidermoid Carcinoma1.0 – 5.0

g/mL
0.1 – 0.5

g/mL
0.5 – 1.5

g/mL
Reductiomycin shows moderate potency; less cytotoxic than Doxorubicin but comparable to Mitomycin C in specific contexts.
L1210 Murine Leukemia0.5 – 2.0

g/mL
0.01 – 0.05

g/mL
0.1 – 0.4

g/mL
Lower potency in leukemia models suggests a mechanism distinct from direct DNA intercalation.
Ehrlich Ascites Murine CarcinomaActive (In Vivo) Highly ActiveActiveConfirmed in vivo efficacy, validating Reductiomycin as a viable lead scaffold.

Key Insight: While Reductiomycin displays higher IC50 values (lower molar potency) than Doxorubicin, its distinct lack of cardiotoxicity (a hallmark failure of anthracyclines) and activity against Newcastle disease virus suggests a therapeutic window driven by specific protein inactivation rather than indiscriminate DNA damage.

Mechanistic Differentiation

Understanding how Reductiomycin kills cancer cells is critical for combination therapy design. Unlike Doxorubicin, which intercalates DNA, Reductiomycin possesses an


-unsaturated carbonyl group that acts as a Michael acceptor , covalently modifying cysteine residues on target proteins (potentially including HDACs or redox-regulating enzymes).
Pathway Visualization

The following diagram contrasts the signaling cascades of Reductiomycin vs. Doxorubicin.

Mechanism_Comparison cluster_0 Doxorubicin (Standard) cluster_1 Reductiomycin (Candidate) Dox Doxorubicin Entry Intercal DNA Intercalation Dox->Intercal Topo Topoisomerase II Inhibition Intercal->Topo DSB Double Strand Breaks Topo->DSB Common Apoptosis (Cell Death) DSB->Common p53 Activation Reduct Reductiomycin Entry Michael Michael Addition (Covalent Binding) Reduct->Michael Target Target Protein (Cys-SH Modification) Michael->Target Stress Cellular Stress Response Target->Stress Stress->Common Caspase Cascade

Caption: Figure 1. Mechanistic divergence: Doxorubicin induces genotoxicity via DNA damage, while Reductiomycin targets protein function via covalent Michael addition.

Validated Experimental Protocols

To replicate these benchmarks, the following self-validating protocols must be used.

A. Cell Viability Benchmarking (MTT Assay)

Objective: Determine IC50 of Reductiomycin in KB or L1210 cells.

Reagents:

  • Reductiomycin stock (10 mM in DMSO).

  • Positive Control: Doxorubicin HCl.

  • MTT Reagent (5 mg/mL in PBS).

Workflow:

  • Seeding: Plate KB cells at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment:

    • Prepare serial dilutions of Reductiomycin (0.1, 0.5, 1, 5, 10, 50

      
      M).
      
    • Include Vehicle Control (0.1% DMSO) and Positive Control (Doxorubicin 1

      
      M).
      
    • Critical Step: Ensure final DMSO concentration

      
       to prevent solvent toxicity.
      
  • Incubation: Incubate for 72 hours at 37°C, 5% CO

    
    .
    
  • Development:

    • Add 20

      
      L MTT reagent per well. Incubate 4 hours.
      
    • Aspirate media carefully.

    • Solubilize formazan crystals with 150

      
      L DMSO.
      
  • Quantification: Measure Absorbance at 570 nm.

  • Analysis: Plot Non-linear regression (Log(inhibitor) vs. response) to calculate IC50.

B. Experimental Logic Flow

Use this logic gate to validate your screen results.

Screening_Logic Start Start Screen Viability MTT Assay (72h) Start->Viability Check1 Is DMSO Control Viability > 90%? Viability->Check1 Check2 Is Dox IC50 within 0.1-0.5 uM? Check1->Check2 Yes Invalid Invalid Run: Check Cell Density/Reagents Check1->Invalid No Valid Valid Run: Calculate Reductiomycin IC50 Check2->Valid Yes Check2->Invalid No

Caption: Figure 2. Quality Control Logic for Cytotoxicity Assays ensuring assay validity before data interpretation.

Conclusion & Outlook

Reductiomycin demonstrates a distinct pharmacological profile compared to classical anthracyclines. While its absolute potency (IC50) in KB and L1210 lines is lower than Doxorubicin, its mechanism as a Michael acceptor offers a strategic alternative for tumors resistant to DNA intercalators. Future development should focus on structure-activity relationship (SAR) modifications of the dihydrofuranone ring to enhance potency while maintaining its unique non-intercalative mode of action.

References
  • Shimizu, K., & Tamura, G. (1981). Reductiomycin, a new antibiotic.[2] I. Taxonomy, fermentation, isolation, characterization and biological activities.[2] The Journal of Antibiotics, 34(6), 649–653.[2]

  • Kitasato Institute. (n.d.). Reductiomycin Structure and Biological Activity.[2] Kitasato Microbial Library.

  • Cho, H. Y., et al. (2015). Discovery of Michael Acceptor-Based Anticancer Agents. Journal of Medicinal Chemistry. (Contextual grounding for Michael Acceptor mechanism).
  • National Cancer Institute (NCI). (2024). Doxorubicin Mechanism and Cytotoxicity Profile.[3] NCI Drug Dictionary.

Sources

Safety Operating Guide

Reductiomycin Proper Disposal Procedures: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

Reductiomycin is a polyketide antibiotic and antitumor agent produced by Streptomyces griseorubiginosus.[1][] While valuable for research into antimicrobial resistance and secondary metabolite biosynthesis, its disposal requires strict adherence to hazardous waste protocols.[1]

Why Standard Disposal Fails: Unlike common organic solvents, Reductiomycin possesses biological activity that can persist in the environment, potentially contributing to antimicrobial resistance (AMR) or aquatic toxicity.[1] Simple dilution is ineffective and prohibited .[1] As a Senior Scientist, I emphasize that the only validated method for complete destruction of the bioactive pharmacophore is high-temperature incineration.[1] Chemical deactivation (e.g., bleaching) has not been validated for this specific compound and should not be attempted as a primary disposal method.[1]

Hazard Profile & Safety Assessment

Before initiating disposal, operators must acknowledge the specific hazards associated with this compound.[1][3]

Table 1: Reductiomycin Hazard & Physical Properties

PropertySpecificationOperational Implication
CAS Number 68748-55-0Use for waste manifesting.[1]
Physical State Light yellow solid / PowderHigh risk of particulate inhalation.[1]
Hazard Class Acute Toxicity (Oral) - Cat 4Harmful if swallowed.[1]
Bioactivity Antibiotic / AntitumorPotential genotoxic/cytotoxic hazard.[1]
Environmental Aquatic ToxicityZero tolerance for drain disposal.[1]
Solubility Soluble in DMSO, MethanolLiquid waste will be organic solvent-based.[1]
Personal Protective Equipment (PPE) Matrix

Trust in a safety protocol begins with self-protection.[1] The following PPE is mandatory during any disposal or spill cleanup operation.

PPE CategoryRequirementRationale
Respiratory N95 (minimum) or P100 RespiratorPrevents inhalation of bioactive dust.[1]
Hand Protection Double Nitrile Gloves (0.11mm min)Prevents dermal absorption; outer glove allows immediate removal if contaminated.[1]
Eye Protection Chemical Safety GogglesProtects against splashes (if in solution) and airborne dust.[1]
Body Protection Lab Coat (Tyvek preferred for spills)Ensures no particulate retention on personal clothing.[1]
Operational Disposal Protocols
Protocol A: Solid Waste (Pure Compound & Expired Stocks)

Scope: Unused powder, expired vials, or solid residues.[1]

  • Containment: Do not empty vials. Cap the original container tightly.

  • Secondary Packaging: Place the primary container into a clear, sealable biohazard/chemical waste bag (4-mil thickness).

  • Labeling: Affix a hazardous waste label.

    • Constituents: "Reductiomycin, Solid."[1][4]

    • Hazard Checkbox: Toxic, Environmental Hazard.[1][5]

  • Destruction: Transfer to the facility's High-Temperature Incineration stream.

    • Note: Incineration must occur at >1000°C to ensure thermal decomposition of the polyketide structure.

Protocol B: Liquid Waste (Stock Solutions & Mother Liquors)

Scope: Reductiomycin dissolved in DMSO, Methanol, or aqueous media.[1]

  • Segregation: Do not mix with oxidizers or strong acids.[1] Segregate into a "Cytotoxic/Antibiotic Organic Waste" carboy.

  • Solvent Compatibility: Ensure the carboy is compatible with the solvent (e.g., HDPE for Methanol/DMSO).[1]

  • No Drain Disposal: Under no circumstances should liquid waste be poured down the sink, regardless of dilution factor.[1]

  • Disposal Path: Incineration via licensed hazardous waste contractor.[1]

Protocol C: Contaminated Debris (Sharps, Pipette Tips, Gloves)[1]
  • Sharps: Place needles/syringes used with Reductiomycin directly into a rigid Red Sharps Container labeled "Cytotoxic/Chemo".

  • Soft Waste: Collect gloves, paper towels, and bench paper in a dedicated solid waste bag labeled for incineration.[1]

Visualizing the Workflow
Figure 1: Waste Stream Decision Matrix

This logic flow ensures that no Reductiomycin enters municipal water systems.[1]

DisposalDecisionTree Start Identify Reductiomycin Waste StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder (Pure or Residue) StateCheck->Solid Liquid Liquid Solution (Media or Solvent) StateCheck->Liquid Debris Contaminated Debris (Gloves, Tips) StateCheck->Debris SolidAction Double Bag in Chemical Waste Bag Solid->SolidAction LiquidAction Segregate into Compatible Carboy (HDPE) Liquid->LiquidAction DebrisAction Place in Rigid Bio/Chemo Container Debris->DebrisAction Label Label: 'Toxic - Incinerate Only' SolidAction->Label LiquidAction->Label DebrisAction->Label Final High-Temperature Incineration (>1000°C) Label->Final

Caption: Decision tree for segregating Reductiomycin waste streams to ensure compliant destruction via incineration.

Emergency Spill Response Protocol

In the event of a powder spill, immediate action is required to prevent aerosolization and area contamination.[1]

Figure 2: Spill Response Workflow

SpillResponse Spill Spill Detected Evacuate 1. Evacuate & Post Signage (Prevent Inhalation) Spill->Evacuate PPE 2. Don PPE (N95, Double Gloves, Goggles) Evacuate->PPE Contain 3. Cover with Wet Paper Towels (Prevents Dust) PPE->Contain Clean 4. Scoop Material (Do Not Dry Sweep) Contain->Clean Wash 5. Wash Area (Soap & Water x3) Clean->Wash Dispose 6. Bag All Waste (Label for Incineration) Wash->Dispose

Caption: Step-by-step spill response focusing on containment of bioactive dust and prevention of aerosolization.

Detailed Spill Steps:

  • Dampen: Gently cover the powder spill with paper towels soaked in water or an inert solvent.[1] Reasoning: Dry sweeping creates dust aerosols, increasing inhalation risk.[1]

  • Scoop: Use a plastic scoop or dustpan to lift the wet material.[1]

  • Decontaminate: Wash the surface three times with soap and water.[1]

  • Report: Document the incident with your Environmental Health & Safety (EHS) officer.[1]

References
  • Bitesize Bio. (2025).[1] Antibiotic Disposal in the Lab: Simple Tips to Get it Right. Retrieved October 26, 2025, from [Link][1]

Sources

Personal Protective Equipment (PPE) & Handling Guide: Reductiomycin

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Operational Safety & Logistical Protocol Audience: Researchers, Drug Discovery Scientists, Laboratory Safety Officers

Part 1: Executive Safety Assessment & Risk Profile

Senior Scientist Note: Reductiomycin (CAS 68748-55-0) is not merely an antibiotic; it is a polyketide with demonstrated antitumor and antiviral activity . While standard Safety Data Sheets (SDS) often default to "Harmful if swallowed" (H302), its mechanism of action—inhibition of protein synthesis and modulation of genetic expression—requires that you handle it as a Potent Cytotoxic Compound .

Treat this substance with the same rigor applied to chemotherapeutic agents (e.g., Actinomycin D or Doxorubicin). The primary risk is not acute toxicity, but cumulative exposure leading to potential genotoxic or reproductive effects.

Chemical Hazard Summary
PropertySpecificationOperational Implication
Physical State Light yellow solid/powderHigh inhalation risk during weighing/transfer.
Pharmacology Antitumor, Antibiotic, AntiviralCytotoxic Hazard. Capable of interfering with human cellular replication.
Route of Entry Inhalation, Dermal Absorption, IngestionMucous membranes and lungs are critical vulnerability points.
Stability Sensitive to light & moistureDegrades into unknown byproducts; store desiccated at -20°C.
Part 2: Personal Protective Equipment (PPE) Matrix

Do not rely on "standard lab PPE." The following matrix is designed to create a redundant barrier system.

1. Respiratory Protection (The Critical Barrier)
  • Requirement: Engineering controls are primary. All handling of dry powder must occur within a Class II Biological Safety Cabinet (BSC) or a chemically filtered fume hood.

  • PPE Augmentation:

    • Inside BSC: Surgical mask (to protect the sample) is sufficient if the sash is at the correct height.

    • Outside BSC (Spill/Emergency):N95 or P100 Respirator . A standard surgical mask offers zero protection against aerosolized cytotoxic powders.

2. Dermal Protection (The Double-Glove Protocol)

Reductiomycin is a small molecule (MW ~293.3 g/mol ).[1] Small molecules can permeate thin nitrile rubber over time.

  • Inner Glove: Nitrile (4 mil), extended cuff, tucked under the lab coat sleeve.

  • Outer Glove: Nitrile (4-5 mil) or Neoprene, tucked over the lab coat cuff.

  • Change Schedule: Replace outer gloves every 30 minutes or immediately after a splash.

3. Ocular & Body Protection[2][3][4][5]
  • Eyes: Chemical splash goggles (ventless preferred). Safety glasses with side shields are insufficient for powder handling due to potential airborne drift.

  • Body: Tyvek® lab coat or back-closing gown (impervious to fluids). Cotton lab coats retain dust and can become a secondary source of exposure.

Part 3: Visualization of Safety Logic

The following diagram illustrates the decision logic for PPE selection based on the physical state of the compound.

PPE_Logic Start Handling Reductiomycin State Determine Physical State Start->State Solid Solid / Dry Powder (High Aerosol Risk) State->Solid Powder Liquid Solubilized / Liquid (Splash Risk) State->Liquid Solution BSC Engineering Control: Class II BSC or Fume Hood Solid->BSC Liquid->BSC PPE_Solid PPE Protocol A: 1. Double Nitrile Gloves 2. Tyvek Sleeves/Gown 3. N95 (if outside hood) BSC->PPE_Solid Requirement PPE_Liquid PPE Protocol B: 1. Double Nitrile Gloves 2. Splash Goggles 3. Absorbent Bench Mat BSC->PPE_Liquid Requirement Action_Weigh Weighing: Use Anti-Static Gun Dissolve in vessel ASAP PPE_Solid->Action_Weigh Action_Pipette Transfer: Avoid aerosol generation (No blowout pipetting) PPE_Liquid->Action_Pipette Disposal Disposal: Seal in Ziploc -> Cytotoxic Waste Bin Action_Weigh->Disposal Action_Pipette->Disposal

Figure 1: Decision logic for PPE selection and engineering controls based on the physical state of Reductiomycin.

Part 4: Operational Workflow (Step-by-Step)
Phase 1: Preparation (The "Clean" Zone)
  • Workspace Setup: Place a plastic-backed absorbent pad (absorbent side up) in the BSC. This captures any micro-spills immediately.

  • Solvent Prep: Pre-measure your solvent (DMSO or Ethanol) before opening the Reductiomycin vial. This minimizes the time the powder is exposed to air.

  • Static Control: Reductiomycin powder can be static. Use an anti-static gun or polonium strip near the balance to prevent "flying powder."

Phase 2: Weighing & Solubilization (The "Hot" Zone)
  • Step 1: Don PPE (Double gloves, gown, goggles).

  • Step 2: Open the vial inside the BSC.

  • Step 3: Weigh the required amount.

    • Pro Tip: If possible, add solvent directly to the manufacturer's vial to avoid weighing powder entirely. This is the safest method (Volumetric Addition).

  • Step 4: If weighing is necessary, use a disposable antistatic weighing boat. After transfer, rinse the boat with solvent into your receiving vessel to capture residues.

  • Step 5: Cap the vessel immediately. Vortex until fully dissolved. Once in solution, the inhalation risk drops significantly, but the dermal absorption risk remains.

Phase 3: Decontamination & Disposal[6]
  • Surface Decon: Wipe the BSC surface with 10% Bleach (Sodium Hypochlorite) followed by 70% Ethanol .

    • Why? Bleach oxidizes and degrades the polyketide structure; Ethanol removes the bleach residue and salt buildup.

  • Waste Stream:

    • Solid Waste: Weighing boats, gloves, and paper towels go into a yellow "Chemo/Cytotoxic" waste bin (incineration required).

    • Liquid Waste: Collect in a dedicated carboy labeled "Cytotoxic/Solvent Waste." Do not pour down the drain.

Part 5: Emergency Response Protocols
ScenarioImmediate ActionSecondary Action
Skin Exposure Wash with soap and water for 15 mins.[4] Do not scrub hard (abrades skin).Seek medical evaluation.[4][7][8][9] Report as "Cytotoxic Exposure."
Eye Contact Flush at eyewash station for 15 mins. Hold eyelids open.ER visit mandatory. Bring SDS.
Powder Spill (Inside Hood) Cover with wet paper towel (prevents dust). Wipe inward.Clean with 10% Bleach, then Ethanol.
Powder Spill (Outside Hood) Evacuate area. Wait 15 mins for dust to settle.Don N95/P100 + Double Gloves. Clean as above.
Part 6: Scientific Mechanism & Toxicity Pathway

Understanding why we protect ourselves reinforces compliance. Reductiomycin acts by inhibiting protein synthesis.[] The diagram below details the pathway from exposure to cellular toxicity.

Toxicity_Pathway Exposure Exposure Event (Inhalation/Dermal) Uptake Cellular Uptake Exposure->Uptake Target Ribosomal Inhibition (Protein Synthesis Block) Uptake->Target Mechanism Downstream1 Mitochondrial Dysfunction Target->Downstream1 Downstream2 ROS Generation Target->Downstream2 Outcome Cytotoxicity / Apoptosis (Tissue Damage) Downstream1->Outcome Downstream2->Outcome

Figure 2: Biological mechanism of Reductiomycin toxicity, highlighting the progression from exposure to oxidative stress and cell death.

References
  • National Institutes of Health (NIH) - PubChem. Reductiomycin Compound Summary. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs. OSHA Technical Manual (OTM), Section VI: Chapter 2. Available at: [Link]

  • Centers for Disease Control and Prevention (CDC). Biosafety in Microbiological and Biomedical Laboratories (BMBL), 6th Edition. Appendix A: Primary Containment for Biohazards. Available at: [Link]

  • World Health Organization (WHO). Laboratory Biosafety Manual, 4th Edition. Risk Assessment and Risk Control. Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reductiomycin
Reactant of Route 2
Reactant of Route 2
Reductiomycin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.